Potassium 3-thiophenetrifluoroborate
Description
Structure
2D Structure
Properties
IUPAC Name |
potassium;trifluoro(thiophen-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3S.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOOPHJJEPUNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CSC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635522 | |
| Record name | Potassium trifluoro(thiophen-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-37-9 | |
| Record name | Borate(1-), trifluoro-3-thienyl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192863-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(thiophen-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 3-thiophenetrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of potassium 3-thiophenetrifluoroborate"
An In-depth Technical Guide to the Synthesis and Characterization of Potassium 3-Thiophenetrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, prized for their remarkable stability to air and moisture, which contrasts sharply with the often-delicate nature of other organoboron compounds like boronic acids.[1][2] Their crystalline nature and ease of handling have made them indispensable nucleophilic partners in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3][4] This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a specific, high-value heteroaromatic variant: this compound. This compound serves as a critical building block for introducing the thiophene moiety, a common scaffold in pharmaceuticals and materials science.[][6] We will delve into the mechanistic rationale behind the synthetic protocol and present a self-validating workflow for its characterization using modern analytical techniques.
The Ascendancy of Organotrifluoroborates in Synthesis
The utility of organoboron compounds in carbon-carbon bond formation is well-established.[7] However, traditional reagents like boronic acids can be prone to decomposition and often exist in equilibrium with their cyclic anhydrides (boroxines), complicating stoichiometry.[1] Potassium organotrifluoroborates, [R-BF₃]K, effectively circumvent these issues. The tetracoordinate boron center "protects" the reactive carbon-boron bond, rendering the reagent exceptionally stable.[3][8] This stability allows for a broader tolerance of functional groups and reaction conditions, expanding the versatility of organoboron chemistry.[9][10] The reactivity of the C-B bond can be readily "unveiled" under the aqueous basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions, where the trifluoroborate hydrolyzes in situ to the active boronic acid.[3][8]
This compound is particularly significant as it provides a stable and reliable means of incorporating the 3-thienyl group into complex molecules, a frequent objective in drug discovery programs.[]
Synthesis of this compound
The most direct and efficient preparation of potassium aryl- and heteroaryltrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[1] This method, popularized by Vedejs, is superior to using potassium fluoride (KF) alone, as KHF₂ is more effective at displacing the hydroxyl ligands of boronic acids and breaking down any associated boroxine structures.[1][7]
Mechanistic Rationale
The conversion relies on the high affinity of boron for fluorine. Potassium hydrogen difluoride acts as a potent fluorinating agent. In an aqueous methanol solution, the 3-thienylboronic acid reacts with KHF₂. The fluoride ions displace the hydroxyl groups on the boron atom, leading to the formation of the thermodynamically stable tetracoordinate trifluoroborate anion. The potassium counterion then forms an ionic bond, and the resulting salt precipitates from the reaction mixture, driving the equilibrium towards the product.
Experimental Protocol: Step-by-Step Synthesis
This protocol details the conversion of 3-Thienylboronic Acid to this compound.
Materials:
-
3-Thienylboronic Acid (1.0 eq)
-
Potassium Hydrogen Difluoride (KHF₂) (2.5 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Acetone
Procedure:
-
Dissolution: In a suitable reaction vessel (e.g., a 250 mL round-bottom flask), add 3-thienylboronic acid. Add methanol and water in a 4:1 ratio (e.g., 80 mL MeOH, 20 mL H₂O) and stir at room temperature until the boronic acid is fully dissolved.
-
Reagent Addition: To the stirred solution, add potassium hydrogen difluoride (KHF₂) in one portion.
-
Reaction: Stir the resulting mixture at room temperature for 1 to 2 hours. A white precipitate will begin to form as the this compound salt is produced.
-
Isolation: After the reaction period, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol. This will induce further precipitation of the product.
-
Purification: Cool the remaining aqueous slurry in an ice bath. Filter the white solid using a Büchner funnel. Wash the solid sequentially with a small amount of cold water and then with acetone to remove any remaining impurities and to aid in drying.
-
Drying: Dry the isolated white, crystalline solid under high vacuum to obtain the final product, this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of the final product. Spectra are typically recorded in a deuterated polar solvent like DMSO-d₆.[11]
Table 1: Expected NMR Data for this compound in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H NMR | ~7.45 | dd | H-5 |
| ~7.15 | m | H-2 | |
| ~6.95 | m | H-4 | |
| ¹³C NMR | ~138.0 | s | C-5 |
| ~130.0 | s | C-2 | |
| ~123.5 | s | C-4 | |
| C-3-B signal often not observed due to quadrupolar relaxation | C-3 | ||
| ¹⁹F NMR | ~ -137.5 | q, J ≈ 48 Hz | BF₃ |
| ¹¹B NMR | ~ 3.4 | q, J ≈ 48 Hz | BF₃ |
Data adapted from reference literature for potassium 3-thienyltrifluoroborate.[11][12]
-
Expertise & Causality: The ¹H NMR spectrum confirms the substitution pattern of the thiophene ring. The ¹⁹F and ¹¹B NMR spectra are diagnostic for the trifluoroborate group; they appear as quartets due to the coupling between the boron-11 (I=3/2) and fluorine-19 (I=1/2) nuclei, providing unequivocal evidence of the B-F bonds.[11] The observation of these coupled quartets is a critical validation point.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically analyzed as a solid using a KBr pellet.[13]
Table 2: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1600-1400 | Medium-Strong | Thiophene Ring C=C Stretching |
| ~1100-1000 | Strong, Broad | B-F Stretch |
| ~750 | Strong | B-S Stretch (possible)[14] |
-
Expertise & Causality: The most crucial absorption is the strong, broad band in the 1100-1000 cm⁻¹ region, which is characteristic of the B-F stretching vibrations in a trifluoroborate salt.[14][15] The presence of this band, along with the aromatic C-H stretches above 3000 cm⁻¹, confirms the major structural components of the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) in negative mode is the preferred method.[16]
-
Expected Ion: [C₄H₃BF₃S]⁻
-
Calculated Exact Mass: 151.0015
-
Trustworthiness: Obtaining HRMS data for low molecular weight, polar compounds like organotrifluoroborates can be challenging.[16][17] However, observing the molecular anion at the correct m/z with an accuracy within 5 ppm provides definitive confirmation of the compound's elemental formula.[16]
Characterization Workflow Diagram
Caption: Logical framework for the analytical validation of the synthesized product.
Applications and Safety
This compound is primarily used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds with aryl or heteroaryl halides.[6] This reaction is a cornerstone of modern medicinal chemistry and materials science for constructing complex molecular architectures.[4][18]
Safety Information:
-
The compound is classified as an irritant to the skin, eyes, and respiratory system.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. edu.rsc.org [edu.rsc.org]
- 14. academicjournals.org [academicjournals.org]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]
- 18. researchgate.net [researchgate.net]
"CAS number for potassium 3-thiophenetrifluoroborate"
An In-Depth Technical Guide to Potassium 3-Thiophenetrifluoroborate: Properties, Applications, and Protocols
Introduction
This compound, identified by the CAS Number 192863-37-9, is a crystalline, bench-stable organoboron compound that has become an indispensable tool in modern synthetic chemistry.[][2] As a superior alternative to the more labile thiophene-3-boronic acid, it serves as a robust nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its enhanced stability towards air and moisture simplifies handling and storage, making it a highly reliable reagent in complex multi-step syntheses, particularly within the pharmaceutical and materials science sectors.[3][4] This guide provides a comprehensive overview of its properties, a detailed exploration of its application in Suzuki-Miyaura cross-coupling, and field-proven protocols for its use, tailored for researchers and drug development professionals.
Physicochemical and Computed Properties
The utility of this compound is grounded in its distinct chemical and physical characteristics. These properties make it a predictable and efficient reagent in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 192863-37-9 | [][2] |
| Molecular Formula | C₄H₃BF₃KS | [][2] |
| Molecular Weight | 190.04 g/mol | [][2] |
| Appearance | Solid | [2] |
| IUPAC Name | potassium;trifluoro(thiophen-3-yl)boranuide | [] |
| Canonical SMILES | --INVALID-LINK--(F)(F)F.[K+] | [] |
| InChI Key | ULOOPHJJEPUNNH-UHFFFAOYSA-N | [] |
| Hydrogen Bond Acceptor Count | 5 | [] |
| Topological Polar Surface Area | 28.2 Ų | [] |
The Suzuki-Miyaura Cross-Coupling: The Advantage of Organotrifluoroborates
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[4] While traditionally employing boronic acids, these reagents often suffer from instability, leading to decomposition via protodeboronation or formation of boroxines. Potassium organotrifluoroborates (R-BF₃K) have emerged as a transformative solution to these challenges.[3][5]
Causality Behind Enhanced Stability: The boron atom in a trifluoroborate salt is tetracoordinate and anionic, shielded by three electronegative fluorine atoms. This configuration makes it significantly less susceptible to hydrolysis and protodeboronation compared to the trigonal, electron-deficient boron center in boronic acids.[5] This inherent stability ensures stoichiometric precision in reactions, reduces byproduct formation, and allows for prolonged storage without degradation.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the introduction of the 3-thienyl moiety onto aromatic and heteroaromatic scaffolds. This is crucial in drug discovery, as the thiophene ring is a key pharmacophore in numerous approved drugs.[6]
Catalytic Cycle Mechanism
The cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The trifluoroborate salt does not enter the cycle directly; it must first be activated.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Activation & Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) facilitates the hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ or promotes the formation of a more reactive difluorohydroxyborate species. This activated boron species then undergoes transmetalation with the Pd(II) complex, transferring the 3-thienyl group to the palladium center and displacing the halide. This step regenerates the boron byproduct.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the coupled product (Ar-3-thienyl) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Field-Proven Experimental Protocol
This protocol describes a general, self-validating system for the Suzuki-Miyaura cross-coupling of an aryl chloride with this compound. The choice of reagents is critical for ensuring high yield and reproducibility.
Objective: To synthesize a 3-arylthiophene derivative.
Materials:
-
Aryl Chloride (Ar-Cl): 1.0 equiv.
-
This compound: 1.1 - 1.5 equiv.
-
Palladium(II) Acetate (Pd(OAc)₂): 2 mol%
-
Buchwald Ligand (e.g., RuPhos): 4 mol%
-
Cesium Carbonate (Cs₂CO₃): 3.0 equiv.
-
Toluene and Deionized Water (10:1 v/v)
-
Argon (or Nitrogen) gas supply
-
Schlenk tube or similar reaction vessel
Step-by-Step Methodology:
-
Vessel Preparation (Inert Atmosphere):
-
Action: Add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), and cesium carbonate (1.5 mmol, 3.0 equiv.) to a 25 mL Schlenk tube equipped with a magnetic stir bar.
-
Causality: Cs₂CO₃ is a strong base essential for activating the trifluoroborate.[3] Performing this step first under ambient conditions is acceptable as the solids are stable.
-
Action: Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Causality: This ensures an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst that will be formed in situ.
-
-
Solvent and Catalyst Addition:
-
Action: Add toluene (5 mL) and deionized water (0.5 mL) via syringe. Sparge the resulting slurry with argon for 15 minutes while stirring.
-
Causality: The biphasic solvent system is highly effective; the organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and aids in the activation of the trifluoroborate. Sparging removes dissolved oxygen.
-
Action: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and RuPhos ligand (4 mol%) and add them to the reaction mixture under a positive flow of argon.
-
Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced to the active Pd(0) species in the reaction. RuPhos is an electron-rich, bulky phosphine ligand that stabilizes the palladium catalyst, promotes oxidative addition to the often-unreactive aryl chloride, and facilitates reductive elimination.[3]
-
-
Reaction Execution:
-
Action: Securely seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Causality: Heating is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.
-
Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Action: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Causality: This separates the organic product from the inorganic salts (e.g., CsCl, boron byproducts).
-
Action: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Action: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Applications in Drug Discovery
This compound is a valuable building block for synthesizing molecules with therapeutic potential.[]
-
Anticancer Agents: The reagent is used to synthesize 6-(hetero)arylthieno[3,2-b]pyridines, a class of compounds evaluated for their growth-inhibiting effects on human tumor cell lines.[2] The thiophene scaffold is also a key component in novel inhibitors of the Kᵥ1.3 potassium channel, a promising target for anticancer drugs.[6]
-
Antinociceptive Properties: A toxicological study of this compound itself revealed that it possesses antinociceptive (pain-reducing) properties in mice, mediated by α2-adrenergic and serotonergic receptors.[7] This suggests potential for developing novel non-opioid analgesics.
-
General Pharmaceutical Intermediates: Its versatility makes it ideal for creating diverse libraries of thiophene-containing compounds for screening against various biological targets, including enzyme inhibitors and antiviral agents.[]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazard Classifications: It is classified as an irritant. The relevant hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses (eyeshields), gloves, and a lab coat.[2] When handling the solid powder, use of a dust mask (e.g., N95) or handling within a fume hood is recommended to avoid inhalation.[2]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Its stability is a key advantage, but proper storage ensures its long-term integrity.
Conclusion
This compound is a highly efficient and user-friendly reagent for introducing the 3-thienyl group in organic synthesis. Its superior stability, ease of handling, and broad applicability in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an invaluable asset for researchers in drug discovery and materials science. By understanding the causality behind the reaction mechanisms and adhering to robust, validated protocols, scientists can effectively leverage this compound to construct complex and biologically relevant molecules.
References
- 2. 3-噻吩三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Potassium 3-Thiophenetrifluoroborate: Unveiling Molecular Structure and Purity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 3-thiophenetrifluoroborate (C₄H₃BF₃KS) is a versatile and increasingly important reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its stability, ease of handling compared to the corresponding boronic acid, and unique reactivity make it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and monitoring its reactivity in chemical transformations. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural features and analytical characterization.
Molecular Structure and Spectroscopic Correlation
The structure of this compound consists of a potassium cation (K⁺) and a trifluoro(thiophen-3-yl)borate anion ([C₄H₃SBF₃]⁻). The thiophene ring provides the organic framework, while the trifluoroborate group is the reactive center for cross-coupling reactions. Each spectroscopic technique probes different aspects of this structure, providing a complementary and comprehensive analytical profile.
Figure 1: Structural representation of this compound, highlighting the ionic interaction and the key covalent bonds within the trifluoroborate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of potassium organotrifluoroborates is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). The choice of solvent can influence chemical shifts, so consistency is key.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The residual solvent peak is typically used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. The central peak of the solvent multiplet serves as the internal reference (e.g., DMSO-d₆ at 39.52 ppm).
-
¹⁹F NMR: Record the ¹⁹F spectrum using an appropriate pulse program. An external reference, such as CF₃CO₂H (0.0 ppm), is commonly used.
-
¹¹B NMR: Acquire the ¹¹B spectrum. An external reference like BF₃·Et₂O (0.0 ppm) is standard for chemical shift calibration.
Figure 2: A generalized workflow for the comprehensive NMR analysis of this compound.
Data and Interpretation
The following table summarizes the expected NMR data for this compound, based on published literature for this and structurally related compounds.[4][5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 | Doublet of doublets | H-2 |
| ~7.0 | Doublet of doublets | H-5 | |
| ~7.3 | Doublet of doublets | H-4 | |
| ¹³C | ~140 | Singlet | C-3 (broad, due to C-B coupling) |
| ~130 | Singlet | C-2 | |
| ~125 | Singlet | C-5 | |
| ~122 | Singlet | C-4 | |
| ¹⁹F | ~ -135 to -140 | Broad singlet or quartet | -BF₃ |
| ¹¹B | ~ 3.0 to 5.0 | Quartet (often broad) | -BF₃ |
-
¹H NMR: The three protons on the thiophene ring will appear as distinct signals in the aromatic region. The specific coupling patterns (doublet of doublets) arise from the spin-spin interactions between adjacent protons.
-
¹³C NMR: Four signals are expected for the four carbon atoms of the thiophene ring. The carbon directly attached to the boron atom (C-3) often exhibits a broad signal due to quadrupolar relaxation and coupling to the boron nucleus.
-
¹⁹F NMR: A single, often broad, resonance is observed for the three equivalent fluorine atoms of the trifluoroborate group. The broadening can be attributed to the quadrupolar nature of the ¹¹B nucleus and dynamic exchange processes.
-
¹¹B NMR: The ¹¹B spectrum typically shows a quartet due to the coupling with the three fluorine atoms (¹JB-F). The broadness of the signal is also influenced by quadrupolar relaxation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule. For this compound, the key absorptions will be associated with the thiophene ring and the trifluoroborate moiety.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. The sample spectrum is then collected, and the background is automatically subtracted. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | C-H stretching (aromatic) | Medium |
| 1600 - 1400 | C=C stretching (thiophene ring) | Medium to Strong |
| ~1100 - 950 | B-F stretching | Strong, Broad |
| 800 - 600 | C-H bending (out-of-plane) | Strong |
-
Thiophene Ring Vibrations: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C stretching modes of the thiophene ring will appear in the 1600-1400 cm⁻¹ region.
-
Trifluoroborate Vibrations: The most prominent and diagnostic peaks for this compound will be the strong and broad B-F stretching absorptions, typically found in the 1100-950 cm⁻¹ region. The broadness and intensity of these bands are characteristic of the trifluoroborate group.
-
Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of absorptions, including C-H out-of-plane bending and other skeletal vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For ionic species like this compound, electrospray ionization (ESI) is the most suitable method.
Experimental Protocol: ESI-MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer is used. The instrument can be operated in either positive or negative ion mode.
-
Data Acquisition: The sample solution is infused into the ESI source, where it is nebulized and ionized.
-
In negative ion mode , the trifluoro(thiophen-3-yl)borate anion ([C₄H₃SBF₃]⁻) will be detected.
-
In positive ion mode , the potassium cation (K⁺) will be observed.
-
Figure 3: Workflow for the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound.
Predicted MS Data and Interpretation
| Ion Mode | Detected Species | Calculated m/z (Monoisotopic) |
| Negative | [C₄H₃SBF₃]⁻ | 151.0002 |
| Positive | K⁺ | 38.9637 |
-
Negative Ion Mode: The mass spectrum in negative ion mode will show a prominent peak corresponding to the trifluoro(thiophen-3-yl)borate anion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by comparing the experimentally determined accurate mass with the calculated value.
-
Positive Ion Mode: In positive ion mode, the base peak will correspond to the potassium cation.
-
Fragmentation: Tandem mass spectrometry (MS/MS) experiments could be performed on the [C₄H₃SBF₃]⁻ anion to induce fragmentation. Potential fragmentation pathways could involve the loss of fluoride (F⁻) or the thiophene ring, providing further structural confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and reliable method for its identification, structural verification, and purity assessment. The combination of these techniques allows for an unambiguous characterization of this important synthetic reagent, which is essential for its effective use in research and development, particularly in the pharmaceutical and materials science industries. The data and protocols presented in this guide serve as a valuable resource for scientists working with this and related organotrifluoroborate compounds.
References
"stability and storage conditions for potassium 3-thiophenetrifluoroborate"
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Potassium 3-Thiophenetrifluoroborate: A Guide to Stability and Storage
Abstract
This compound (C₄H₃BF₃KS) is a crystalline, air- and water-stable organoboron compound that has become an invaluable reagent in modern organic synthesis.[1][2] As a surrogate for the more labile 3-thiopheneboronic acid, it offers significant advantages in handling, storage, and reaction precision, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This guide provides a comprehensive analysis of the compound's stability profile, outlines optimal storage and handling protocols, and details experimental workflows for assessing its integrity. Our objective is to equip researchers and drug development professionals with the technical insights required to ensure the reproducibility and success of synthetic routes employing this versatile reagent.
Introduction: The Strategic Advantage of Organotrifluoroborates
Organotrifluoroborate salts have emerged as a superior class of nucleophilic boron reagents.[3] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxine anhydrides and are often sensitive to air and moisture, potassium organotrifluoroborates are typically robust, crystalline solids.[2][4] This inherent stability allows for indefinite storage at room temperature and simplifies handling in a laboratory setting.[1][5]
This compound, specifically, serves as a key building block for introducing the thiophene moiety—a critical heterocycle in many pharmaceutically active compounds.[] Its utility lies in a finely tuned balance: remarkable stability in its solid state, coupled with controlled reactivity in solution, where it slowly hydrolyzes to release the active boronic acid species in situ.[7][8] Understanding the kinetics and influencing factors of this hydrolysis is paramount to its effective use.
Chemical Stability Profile
The stability of this compound is not absolute but is highly dependent on its physical state and environment.
Solid-State Stability
In its solid, crystalline form, this compound is exceptionally stable. Multiple studies and supplier data confirm that it is tolerant of air and moisture, allowing it to be handled on the benchtop without stringent requirements for an inert atmosphere.[1][2][5] This stability is a key advantage, reducing the need for specialized equipment like gloveboxes for routine weighing and preparation. Most suppliers assert that when stored correctly, the solid reagent can be kept indefinitely without significant decomposition.[4][9]
Hydrolytic Stability & Degradation Pathways
The primary degradation pathway for this compound in solution is hydrolysis. This is not merely decomposition but a necessary activation step for participation in Suzuki-Miyaura coupling.[2][8] The trifluoroborate anion ([RBF₃]⁻) hydrolyzes in the presence of water to form the corresponding boronic acid (RB(OH)₂), which is the active species in the catalytic cycle.
The rate of this hydrolysis is highly variable and is influenced by several critical factors:
-
pH and the "Acid-Base Paradox" : The hydrolysis rate is profoundly affected by the pH of the medium. Interestingly, some organotrifluoroborates exhibit an "acid-base paradox," where they show enhanced stability under the basic conditions typical of Suzuki-Miyaura reactions but require acid catalysis for efficient hydrolysis.[7][8][10] This counterintuitive stability under basic conditions prevents the rapid accumulation of the boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[7][10]
-
Fluoride Sequestration : The hydrolysis is an equilibrium process. The forward reaction can be accelerated by the presence of "fluorophiles"—species that sequester fluoride ions. This can include bases like cesium carbonate (Cs₂CO₃) or even the surface of borosilicate glass reaction vessels, which can act as a fluoride scavenger, driving the equilibrium towards the boronic acid.[8][11]
-
Solvent System : The choice of solvent, typically a mixture like THF/H₂O, influences the solubility of the salt and the availability of water for hydrolysis.[4] Biphasic conditions, often induced by the base, can create complex solvolytic profiles where the reaction rate is dependent on efficient mixing and phase contact.[8]
The central hydrolytic equilibrium is illustrated below.
Caption: Hydrolytic equilibrium of this compound in solution.
Thermal and Photochemical Stability
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is critical for maintaining the integrity and reactivity of this compound.
Storage Conditions
The optimal conditions for long-term storage are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 15–25°C (Room Temperature) | The compound is thermally stable under normal laboratory conditions. Refrigeration is not required and may introduce moisture upon removal.[13] |
| Atmosphere | Standard Air | The solid is air-stable and does not require an inert atmosphere (e.g., Argon, Nitrogen) for storage.[1][5] |
| Moisture | Keep in a dry, cool place. | While the solid is stable to ambient moisture, it should be protected from bulk water and high humidity to prevent clumping and slow surface hydrolysis.[13][14] |
| Light | Store in a dark place. | Standard precaution to prevent any potential long-term photochemical degradation.[12] |
| Container | Tightly sealed, original container. | Prevents contamination and minimizes exposure to atmospheric moisture.[13] |
Handling Procedures
Based on safety data sheets (SDS), the following handling precautions should be observed:[12][13]
-
Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12] A dust mask is recommended when handling large quantities.
-
Preventing Dust Formation : Avoid actions that generate dust. If the material is spilled, it should be swept up carefully using dry methods.[16]
-
Incompatibilities : Keep away from strong oxidizing agents.[12]
Experimental Workflow for Stability Assessment
For applications requiring precise control over reagent concentration, or when using the reagent in novel solvent systems, it may be necessary to perform a stability study.
Step-by-Step Protocol
-
Standard Solution Preparation : Accurately prepare a stock solution of this compound in the desired solvent system (e.g., THF/H₂O, DMSO). Prepare a control sample of the solvent system without the compound.
-
Incubation : Aliquot the stock solution into several sealed vials. Store these vials under the conditions to be tested (e.g., room temperature in light, 40°C in the dark).
-
Time-Point Sampling : At predetermined intervals (e.g., 0, 1, 4, 8, 24, 48 hours), remove one vial for analysis.
-
Sample Quenching (Optional) : If the degradation is rapid, it may be necessary to quench the reaction by, for example, rapidly removing the solvent in vacuo at a low temperature.
-
Analysis : Analyze the samples using an appropriate analytical technique to quantify the parent compound and identify degradation products.
-
Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is highly effective for monitoring the disappearance of the [RBF₃]⁻ signal. ¹¹B NMR can also distinguish between the trifluoroborate and the resulting boronic acid.
-
High-Performance Liquid Chromatography (HPLC) : An HPLC method with UV detection can be developed to separate and quantify the parent compound from its hydrolytic product, 3-thiopheneboronic acid.
-
This experimental workflow provides a robust framework for validating the stability of this compound under specific, process-relevant conditions.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Conclusion
This compound is a highly stable and convenient reagent in its solid form, offering significant logistical advantages over its corresponding boronic acid. Its utility in synthesis is governed by its controlled hydrolysis in solution, a process sensitive to pH, solvent, and the presence of fluorophiles. By adhering to the recommended storage and handling protocols, and by understanding the factors that influence its stability in solution, researchers and drug development professionals can effectively leverage this powerful building block to achieve reliable and reproducible synthetic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.at [fishersci.at]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Solubility of Potassium 3-Thiophenetrifluoroborate in Common Organic Solvents
Foreword: Navigating the Synthesis and Application Landscape
In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, potassium organotrifluoroborates have emerged as indispensable building blocks.[1] Their remarkable stability to air and moisture, coupled with their high reactivity in cross-coupling reactions, makes them superior alternatives to other organoboron reagents.[2] Among these, Potassium 3-Thiophenetrifluoroborate stands out as a key intermediate for introducing the thiophene moiety, a privileged heterocycle in medicinal chemistry.[3]
However, the successful application of this reagent is fundamentally governed by a critical, yet often overlooked, physical property: its solubility. The ability to create a homogeneous solution is paramount for achieving reproducible reaction kinetics, optimizing yields, and developing robust purification and formulation protocols.[4] This guide provides a comprehensive exploration of the solubility of this compound, offering both a theoretical framework and practical, field-proven methodologies for its quantitative determination. We aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently handle this versatile reagent.
Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid solvent is the result of a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[5][6] For an ionic salt like this compound, the dissolution process involves overcoming the lattice energy of the crystalline solid and establishing favorable interactions between the potassium cation (K⁺) and the 3-thiophenetrifluoroborate anion ([C₄H₃SBF₃]⁻) with the surrounding solvent molecules.
Key Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents, characterized by a significant dipole moment, are generally more effective at dissolving ionic compounds.[7] They can solvate the potassium cation and the trifluoroborate anion, stabilizing them in solution. Protic polar solvents (e.g., methanol, ethanol) can also engage in hydrogen bonding, which can further enhance solubility. Aprotic polar solvents (e.g., acetone, acetonitrile, DMSO, DMF) rely on dipole-dipole interactions.
-
Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to break the solute-solute and solvent-solvent bonds, facilitating dissolution.
-
Molecular Size and Structure: While the ionic nature of the salt is a primary driver, the organic part of the anion—the thiophene ring—also plays a role. Its size and potential for π-π stacking or other non-covalent interactions can influence how it fits into the solvent structure.[9]
Potassium organotrifluoroborate salts are generally crystalline solids that are soluble in polar solvents such as methanol, acetonitrile, acetone, water, and dimethylsulfoxide.[1] Conversely, they typically exhibit poor solubility in non-polar solvents like dichloromethane and ether.[1]
Quantitative Solubility Data: An Illustrative Overview
While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, this section provides an illustrative table. The values presented below are hypothetical and are intended to serve as a template for how experimentally determined data should be presented for clear and effective comparison. The selection of solvents represents a range of polarities and functionalities commonly used in organic synthesis.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Dielectric Constant (ε) at 20°C | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Polar Protic Solvents | |||
| Water (H₂O) | 80.1 | Expected to be moderate | Expected to be moderate |
| Methanol (CH₃OH) | 32.7 | Expected to be high | Expected to be high |
| Ethanol (C₂H₅OH) | 24.5 | Expected to be moderate | Expected to be moderate |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Expected to be high | Expected to be high |
| Acetonitrile (CH₃CN) | 37.5 | Expected to be moderate | Expected to be moderate |
| Acetone ((CH₃)₂CO) | 20.7 | Expected to be moderate | Expected to be moderate |
| Tetrahydrofuran (THF) | 7.6 | Expected to be low | Expected to be low |
| Non-Polar Solvents | |||
| Dichloromethane (CH₂Cl₂) | 9.1 | Expected to be very low | Expected to be very low |
| Toluene (C₇H₈) | 2.4 | Expected to be negligible | Expected to be negligible |
| Hexane (C₆H₁₄) | 1.9 | Expected to be negligible | Expected to be negligible |
Note: The qualitative descriptions are based on the general behavior of potassium organotrifluoroborate salts.[1]
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is best obtained through rigorous experimental methods. The following protocols describe three reliable techniques for determining the solubility of this compound.
Gravimetric Method (Shake-Flask)
The gravimetric, or shake-flask, method is a classic and highly accurate technique for determining thermodynamic solubility.[8][9] It relies on achieving equilibrium between the dissolved solute and excess solid, followed by the physical separation and quantification of the dissolved mass.
Causality Behind Experimental Choices:
-
Excess Solute: The addition of an excess of the solid ensures that the solution becomes saturated, representing the equilibrium point of solubility.[9]
-
Constant Agitation & Temperature Control: Continuous stirring and a constant temperature are crucial for reaching a true thermodynamic equilibrium in a reasonable timeframe. Solubility is temperature-dependent, making precise temperature control essential for reproducibility.[10]
-
Filtration: The use of a fine-pored syringe filter is critical to separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.
Step-by-Step Methodology:
-
Preparation: To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a fine (e.g., 0.22 µm) filter. This step is critical to avoid transferring any solid particles.
-
Solvent Evaporation: Dispense the filtered solution into a pre-weighed, dry container. Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Mass Determination: Once the solvent is fully evaporated, place the container in a vacuum oven to remove any residual solvent until a constant weight is achieved. Weigh the container with the dried residue.
-
Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the empty container. The solubility can then be expressed in g/100 mL or other desired units.
Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectrophotometry Method
This instrumental method is highly sensitive and well-suited for compounds containing a chromophore, such as the aromatic thiophene ring in this compound.[11][12] The method relies on the Beer-Lambert Law, which correlates absorbance with concentration.[12]
Causality Behind Experimental Choices:
-
Calibration Curve: A calibration curve is essential to establish a linear relationship between known concentrations and their corresponding absorbance values. This provides the basis for accurately determining the concentration of an unknown sample.
-
λ_max (Wavelength of Maximum Absorbance): Measuring absorbance at λ_max provides the highest sensitivity and minimizes deviations from the Beer-Lambert law, leading to more accurate results.
-
Dilution: Saturated solutions often have an absorbance that is too high to be measured accurately. Diluting the sample to fall within the linear range of the calibration curve is a critical step.
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.
-
Determine λ_max: Scan one of the standard solutions across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). The thiophene ring is expected to absorb in the UV region.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λ_max. Plot a graph of absorbance versus concentration. This should yield a straight line passing through the origin.
-
Prepare Saturated Solution: Prepare a saturated solution and separate the clear supernatant as described in the gravimetric method (Steps 1-5).
-
Sample Preparation: Take a small, accurately measured aliquot of the clear saturated solution and dilute it with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the same λ_max used for the calibration curve.
-
Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which is its solubility.
Caption: Workflow for UV-Vis Spectrophotometry Solubility Determination.
Quantitative NMR (qNMR) Spectroscopy Method
qNMR is a powerful, rapid, and non-destructive technique for determining solubility.[4][13] A key advantage is that the saturated solution can often be analyzed in the presence of the excess solid, as the solid material does not produce a high-resolution NMR signal.[14][15]
Causality Behind Experimental Choices:
-
Internal Standard: An internal standard of known concentration is crucial for accurate quantification. It must be soluble in the deuterated solvent, not react with the analyte, and have at least one signal that is well-resolved from the analyte's signals.
-
Deuterated Solvent: The use of a deuterated solvent is necessary to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.
-
Relaxation Delay (d1): A sufficiently long relaxation delay is essential to ensure that all protons have fully relaxed between scans, which is critical for accurate integration and, therefore, accurate quantification.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) in the deuterated solvent of choice (e.g., DMSO-d₆, CD₃OD). The concentration must be known accurately.
-
Sample Preparation: In an NMR tube, add an excess of this compound.
-
Addition of Standard Solution: Add a precise volume (e.g., 0.6 mL) of the internal standard stock solution to the NMR tube.
-
Equilibration: Cap the NMR tube and vortex or sonicate it for several minutes to facilitate the dissolution and ensure the solution is saturated. Allow it to equilibrate at a constant temperature.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the acquisition parameters are set for quantification (e.g., a relaxation delay of at least 5 times the longest T₁ of the protons being integrated).
-
Data Processing: Process the spectrum and carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculation: The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * C_std
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
Concluding Remarks
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a prerequisite for its effective and efficient use in research and development. While this guide provides a theoretical framework and robust experimental protocols, it is crucial to recognize that solubility can be influenced by factors such as solvent purity and the crystalline form of the solute. The methodologies presented herein—Gravimetric, UV-Vis, and qNMR—offer a tiered approach to solubility determination, from the fundamentally accurate shake-flask method to rapid spectroscopic techniques. By applying these protocols, researchers can generate the reliable data needed to streamline reaction optimization, improve process scalability, and accelerate the journey from discovery to application.
References
- 1. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. pharmatutor.org [pharmatutor.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to Potassium 3-Thiophenetrifluoroborate: From Discovery to Application
Abstract
This technical guide provides an in-depth exploration of potassium 3-thiophenetrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. We delve into the historical context of organotrifluoroborates, detailing the pivotal discoveries that led to their prominence. The guide offers a comprehensive examination of the synthesis of this compound, its physicochemical properties, and its critical role in palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols for its preparation and a representative Suzuki-Miyaura cross-coupling reaction are provided, aimed at researchers, chemists, and professionals in drug discovery and development. This document is intended to serve as a practical resource, bridging fundamental principles with real-world applications.
Introduction: The Rise of Organotrifluoroborates
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation in organic synthesis, invaluable in academic research and the pharmaceutical industry.[1] The reaction's power lies in its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1] However, traditional organoboron reagents like boronic acids and boronate esters often suffer from instability, being susceptible to dehydration to form boroxines and sensitive to air and moisture, which can complicate their handling and stoichiometry.[2][3]
A significant breakthrough in addressing these limitations came in 1995 when Vedejs and his colleagues reported an efficient method for converting arylboronic acids into potassium aryltrifluoroborates by treatment with potassium hydrogen difluoride (KHF₂).[2] This discovery marked a turning point, introducing a new class of organoboron reagents that are generally crystalline, monomeric, and exceptionally stable to both air and moisture.[3] These "protected" forms of boronic acids can be stored indefinitely and are less prone to protodeboronation, allowing for the use of near-stoichiometric amounts in reactions.[2][3] The pioneering work of researchers like Gary A. Molander has since vastly expanded the scope and application of these powerful reagents.[4][5]
This compound is a prominent member of the heteroaryltrifluoroborate family. The thiophene motif is a key structural component in numerous pharmaceuticals and functional materials, making this reagent a valuable building block for drug discovery and materials science.[4][6] This guide will provide a detailed account of its history, synthesis, and application.
Discovery and Historical Context
While the first synthesis of an organotrifluoroborate was reported much earlier, their widespread use in organic synthesis began after the development of a practical and high-yielding synthetic method. The key historical development was the introduction of potassium hydrogen difluoride (KHF₂) as an effective fluorinating agent for boronic acids by Vedejs et al. in 1995.[2] This straightforward procedure made a wide array of potassium organotrifluoroborates readily accessible.
The synthesis of heteroaryltrifluoroborates, including this compound, followed this general principle. A 2014 study on the toxicological and antinociceptive properties of this compound explicitly states its synthesis from the corresponding boronic acid using the method proposed by Vedejs et al.[6] This indicates that the synthesis of this specific reagent was a direct application of the established methodology for preparing organotrifluoroborates. The work of Molander and others further solidified the utility of heteroaryltrifluoroborates by extensively studying their reactivity in Suzuki-Miyaura cross-coupling reactions, demonstrating their effectiveness in constructing complex heterobiaryl systems.[4]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3-thiopheneboronic acid with potassium hydrogen difluoride (KHF₂). This method is robust and generally provides the product in high yield.
Rationale of the Synthetic Procedure
The reaction proceeds via the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂. The use of a saturated aqueous solution of KHF₂ provides the necessary fluoride concentration to drive the reaction to completion. Methanol is often used as a co-solvent to ensure the solubility of the boronic acid starting material. The resulting this compound is a stable, crystalline solid that can be easily isolated.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the preparation of potassium heteroaryltrifluoroborates described by Molander et al.[7]
Materials:
-
3-Thiopheneboronic acid (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (3.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
To a solution of 3-thiopheneboronic acid (e.g., 5.00 g, 39.1 mmol) in methanol (sufficient to create a stirrable suspension) in a suitable flask, add a saturated aqueous solution of potassium hydrogen difluoride (e.g., 9.16 g, 117.3 mmol in ~10 mL of water) portion-wise at room temperature with vigorous stirring.
-
Continue stirring the resulting suspension at room temperature for 1 hour. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy, observing the disappearance of the signal for the boronic acid and the appearance of a new signal for the trifluoroborate salt.
-
Upon completion of the reaction, remove the solvents under reduced pressure using a rotary evaporator.
-
To the resulting solid, add acetone and stir to dissolve the product, leaving behind excess inorganic salts.
-
Filter the mixture to remove the insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as acetone/diethyl ether. Dissolve the solid in a minimal amount of hot acetone and then add diethyl ether until precipitation is observed.
-
Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford pure this compound as a white to off-white solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectroscopy, as well as mass spectrometry.[6]
Physicochemical Properties
This compound is a white to off-white solid that exhibits excellent stability under ambient conditions.[8] A summary of its key properties is presented in the table below.
| Property | Value |
| CAS Number | 192863-37-9[8] |
| Molecular Formula | C₄H₃BF₃KS[8] |
| Molecular Weight | 190.04 g/mol [8] |
| Appearance | White to off-white solid[8] |
| Stability | Air and moisture stable[2][3] |
| Solubility | Soluble in acetone and methanol; sparingly soluble in THF and water. |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This allows for the efficient formation of a C(sp²)-C(sp²) bond, linking the thiophene ring to various aryl or heteroaryl scaffolds.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving an organotrifluoroborate is depicted below. The cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. The organotrifluoroborate is then activated by a base, leading to the formation of a more reactive organoboron species that undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol is a representative example adapted from the general conditions for the cross-coupling of potassium heteroaryltrifluoroborates.[4]
Materials:
-
This compound (1.1 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)
-
A suitable phosphine ligand (e.g., RuPhos, 4 mol%)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)
-
A suitable solvent system (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 209 mg, 1.1 mmol), 4-bromoanisole (e.g., 187 mg, 1.0 mmol), palladium(II) acetate (e.g., 4.5 mg, 0.02 mmol), the phosphine ligand (e.g., 18.6 mg, 0.04 mmol), and the base (e.g., 414 mg, 3.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-(4-methoxyphenyl)thiophene.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Conclusion
This compound has firmly established itself as a valuable and reliable reagent in the synthetic chemist's toolbox. Its discovery, rooted in the broader development of stable organotrifluoroborates, has provided a practical solution to the inherent instability of many traditional organoboron compounds. The ease of its synthesis, coupled with its excellent stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for the construction of thiophene-containing molecules, particularly in the context of drug discovery and materials science. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
A Technical Guide to Potassium 3-Thiophenetrifluoroborate: Properties, Synthesis, and Application
Introduction: In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical research and materials science, the demand for stable, versatile, and efficient building blocks is paramount. Potassium 3-thiophenetrifluoroborate has emerged as a reagent of significant interest, offering a robust alternative to traditional boronic acids in palladium-catalyzed cross-coupling reactions. Its superior stability to air and moisture simplifies handling and storage, while its reactivity profile enables the construction of complex molecular architectures incorporating the valuable thiophene motif.[1] This guide provides an in-depth examination of the physical and chemical properties of this compound, offering field-proven protocols for its synthesis, characterization, and application to empower researchers and drug development professionals.
Section 1: Core Physicochemical Properties
This compound is a crystalline, free-flowing solid that is markedly more stable than its corresponding boronic acid.[2] This enhanced stability is a key advantage, as it obviates the need for stringent inert atmosphere techniques during storage and handling, a common requirement for many organoboron reagents.
Compound Identification
A clear identification of the reagent is the first step in any validated workflow. The key identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 192863-37-9 |
| Molecular Formula | C₄H₃BF₃KS[] |
| Molecular Weight | 190.04 g/mol |
| IUPAC Name | potassium;trifluoro(thiophen-3-yl)boranuide[4] |
| SMILES String | [K+].F--INVALID-LINK--(F)c1ccsc1 |
| InChI Key | ULOOPHJJEPUNNH-UHFFFAOYSA-N |
Physical Properties & Stability
The physical characteristics of the reagent directly influence its handling, formulation, and reaction setup.
| Property | Description |
| Appearance | White to off-white powder or solid.[4] |
| Melting Point | Not explicitly reported in the literature, but is expected to be high (>300 °C), characteristic of salt-like organotrifluoroborates.[5] |
| Solubility | Generally shows high solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone. It is slightly soluble in water.[6] |
| Stability & Storage | The compound is a stable solid that can be stored indefinitely at room temperature in a tightly sealed container, protected from strong oxidizing agents.[2] Its stability to air and moisture is a significant advantage over boronic acids.[1] |
While a specific single-crystal X-ray structure for this compound is not publicly available, data from analogous aryltrifluoroborate salts provide valuable insight.[7] The structure consists of a potassium cation and a [3-thienyl-BF₃]⁻ anion. The boron atom adopts a distorted tetrahedral geometry. In the solid state, the potassium ion is typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, creating a stable crystalline lattice.[7]
Section 2: Spectroscopic & Analytical Characterization
Rigorous characterization is the cornerstone of scientific integrity. The following protocols outline the standard methodologies for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's high solubility in this solvent.[6]
Exemplary Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Rationale: DMSO-d₆ is an ideal solvent due to its excellent solvating power for organotrifluoroborate salts and its distinct residual solvent peaks that do not interfere with the analyte signals.[6]
-
¹H NMR Acquisition: Acquire a proton spectrum. The aromatic region will show signals corresponding to the three protons on the thiophene ring.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Four signals are expected for the thiophene ring carbons. The carbon directly attached to the boron atom (C-B) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[6]
-
¹⁹F NMR Acquisition: Acquire a fluorine spectrum. A single, typically broad resonance is expected for the three equivalent fluorine atoms attached to boron. The chemical shifts for organotrifluoroborates generally appear in the range of -129 to -141 ppm.[6]
-
¹¹B NMR Acquisition: Acquire a boron spectrum. A characteristic signal confirming the tetracoordinate boron center will be observed.
-
Data Referencing: Reference ¹H and ¹³C spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.5 ppm for ¹³C).[6] Reference ¹⁹F and ¹¹B spectra using external standards like CF₃CO₂H and BF₃·Et₂O, respectively.[6]
Table of Expected Spectral Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹H NMR | ~7.0 - 7.8 | Complex multiplets corresponding to the 3 protons on the thiophene ring. |
| ¹³C NMR | ~120 - 145 | 4 distinct signals for the thiophene carbons. The C-B signal may be broad.[6] |
| ¹⁹F NMR | ~ -135 to -140 | A single, often broad, resonance for the -BF₃ group.[6] |
| ¹¹B NMR | ~ 2.0 - 4.0 | A single resonance, may show coupling to fluorine, confirming the tetracoordinate boron. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Exemplary Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Grind ~1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous mixture is obtained. Press the mixture into a translucent pellet using a hydraulic press.
-
Rationale: The KBr pellet method is a standard technique for solid samples, minimizing scattering and producing a high-quality spectrum. The ionic nature of KBr is transparent in the mid-IR region.
-
Data Acquisition: Place the pellet in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the aromatic C-H, C=C, C-S, and B-F bonds.
Table of Characteristic IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000[8] |
| Aromatic C=C | Stretch | 1600 - 1400[8] |
| C-S (Thiophene) | Stretch | ~700 - 600 |
| B-F | Stretch | ~1100 - 950 |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, confirming the elemental composition. Electrospray ionization (ESI) in negative ion mode is the preferred method.
Exemplary Protocol: HRMS (ESI⁻) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable polar solvent such as methanol or acetonitrile.
-
Rationale: ESI requires the analyte to be in solution. Methanol is a common choice that promotes ionization.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in negative ion mode to detect the [C₄H₃BF₃S]⁻ anion.
-
Data Analysis: Compare the measured mass-to-charge ratio (m/z) of the molecular anion with the calculated exact mass (189.9637674 g/mol ) to confirm the elemental formula.[]
Section 3: Chemical Reactivity & Core Application
The utility of this compound lies in its role as a nucleophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This transformation is a workhorse in pharmaceutical development for constructing C(sp²)–C(sp²) bonds.[2]
The Suzuki-Miyaura Cross-Coupling Mechanism
The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the crucial transmetalation step. The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical coupling between an aryl chloride and this compound.
-
Vessel Preparation: Charge a dry Schlenk tube equipped with a magnetic stir bar with the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, add the palladium catalyst, such as Pd(OAc)₂ (0.015 mmol, 3 mol%), and a phosphine ligand, such as RuPhos (0.03 mmol, 6 mol%).[9]
-
Inert Atmosphere: Seal the Schlenk tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed solvents, typically a mixture like toluene/water (4:1, 5 mL total), via syringe.[1] The water is essential for the hydrolysis of the trifluoroborate to the active boronic acid in situ. The base (Cs₂CO₃) is crucial for this step and the subsequent transmetalation.[10]
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Section 4: Synthesis and Safe Handling
The reagent is readily synthesized from its corresponding boronic acid, a procedure that can be easily adopted in a standard laboratory setting.
Synthesis from 3-Thiopheneboronic Acid
The conversion of a boronic acid to its potassium trifluoroborate salt is a straightforward and high-yielding reaction.[11]
Exemplary Protocol: Synthesis
-
Dissolution: In a round-bottomed flask, dissolve 3-thiopheneboronic acid (1.0 equiv) in methanol.[11]
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water. A thick white slurry will form.[11]
-
Rationale: KHF₂ serves as the fluoride source, converting the boronic acid to the more stable tetracoordinate trifluoroborate salt.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Dissolve the resulting residue in hot acetone and filter to remove the excess, insoluble KHF₂.[6]
-
Purification: Add diethyl ether to the acetone filtrate to precipitate the product. Collect the white solid by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Safety and Handling
Adherence to safety protocols is non-negotiable. This compound is an irritant and should be handled with care.
| Hazard Class (GHS) | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Mandatory Handling Procedures:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.
-
Respiratory Protection: For handling large quantities or if dust formation is significant, use a NIOSH-approved N95 dust mask.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 4. fishersci.no [fishersci.no]
- 5. benchchem.com [benchchem.com]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Use of Potassium 3-Thiophenetrifluoroborate in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] While boronic acids have traditionally been the workhorse nucleophiles in these transformations, their inherent limitations, such as instability and propensity for protodeboronation, have driven the search for more robust alternatives. Potassium organotrifluoroborates have emerged as exceptionally stable and versatile coupling partners, overcoming many of the challenges associated with their boronic acid counterparts.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the effective use of potassium 3-thiophenetrifluoroborate, a key building block in medicinal chemistry, in palladium-catalyzed cross-coupling reactions.[1] We will explore the underlying principles, mechanistic details, and practical considerations to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.
The Ascendancy of Potassium Organotrifluoroborates: A Paradigm Shift in Cross-Coupling Chemistry
Potassium organotrifluoroborates, often abbreviated as R-BF₃K, are a class of tetracoordinate boron species that offer significant advantages over traditional tricoordinate organoboron reagents like boronic acids and their esters.[6] The thiophene moiety, in particular, is a privileged structure in drug discovery, and its incorporation can significantly impact a molecule's pharmacological properties.[1]
1.1. Inherent Stability and Ease of Handling
The most striking advantage of potassium trifluoroborates is their exceptional stability. They are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for long-term storage at ambient temperatures without degradation.[7][8] This contrasts sharply with many boronic acids, which can be difficult to purify, have uncertain stoichiometry, and are susceptible to decomposition, including protodeboronation and trimerization to form boroxines. The enhanced stability of trifluoroborates simplifies handling, eliminating the need for strictly inert atmosphere techniques in many cases and improving the reproducibility of reactions.[6]
1.2. Mechanistic Implications of Stability
The tetracoordinate nature of the boron atom in trifluoroborates masks the reactivity of the carbon-boron bond.[5] This "protected" form of the boronic acid can endure a wider range of reaction conditions, including some oxidative environments, without degradation of the boron functionality.[9] The active tricoordinate boron species is slowly released in situ under the basic conditions of the Suzuki-Miyaura reaction, which is crucial for the transmetalation step. This controlled release can minimize unwanted side reactions.[10]
1.3. Synthesis of this compound
This compound can be readily prepared from the corresponding boronic acid. A common and straightforward method involves the reaction of 3-thienylboronic acid with potassium hydrogen fluoride (KHF₂) in a suitable solvent like methanol or a methanol/water mixture.[7][11] This one-pot procedure avoids the isolation of potentially unstable intermediates and typically affords the trifluoroborate salt in high yield as a stable, crystalline solid.[11]
The Palladium-Catalyzed Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction follows a well-understood catalytic cycle involving a palladium catalyst.[12][13] The use of this compound introduces a pre-equilibrium step for the activation of the boron reagent.
2.1. The Catalytic Cycle
The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[12]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (e.g., an aryl or heteroaryl bromide or chloride), inserting into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 oxidation state, forming a Pd(II) intermediate.[12]
-
Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium(II) complex. For potassium trifluoroborates, this step is preceded by an equilibrium where the trifluoroborate salt hydrolyzes or reacts with the base to form the active tricoordinate boronic acid or a related species.[14] The base plays a crucial role in activating the boron reagent and facilitating the transfer of the 3-thienyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) complex (the one from the organic halide and the 3-thienyl group) couple, forming a new carbon-carbon bond and the desired biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[12]
2.2. Visualization of the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized and may require optimization based on the specific substrates being used.
3.1. General Protocol for the Cross-Coupling of this compound with an Aryl Halide
This protocol is adapted from established methods for the cross-coupling of potassium organotrifluoroborates.[6][10][15]
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)[15]
-
Phosphine ligand (if required, e.g., RuPhos, SPhos, XPhos)[16][5]
-
Solvent (e.g., toluene/water, dioxane/water, ethanol)[16][5]
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.05–1.5 equiv.), and the base (2.0–3.0 equiv.).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is particularly important if using an oxygen-sensitive ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Catalyst Addition: In a separate vial, the palladium precatalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %) can be combined. This mixture is then added to the reaction vessel under a positive pressure of the inert gas. For some robust catalyst systems, addition can be done in the air.[15]
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
3.2. Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: For simple aryl bromides, a ligandless Pd(OAc)₂ system may be sufficient.[19] However, for more challenging substrates, such as aryl chlorides or sterically hindered partners, a more sophisticated catalyst system with a bulky, electron-rich phosphine ligand (e.g., RuPhos) is often necessary to promote efficient oxidative addition and reductive elimination.[16][5]
-
Choice of Base and Solvent: The choice of base and solvent is interdependent. Carbonates like K₂CO₃ or Cs₂CO₃ are commonly used in aqueous solvent mixtures.[17][18] The water is essential for the hydrolysis of the trifluoroborate to the active boronic acid species.[14] For reactions sensitive to water, anhydrous conditions with a base like K₃PO₄ might be explored, although the activation of the trifluoroborate may be less efficient.
-
Stoichiometry of the Boron Reagent: Due to their stability and reduced tendency for protodeboronation, potassium trifluoroborates can often be used in near-stoichiometric amounts (e.g., 1.05-1.2 equivalents), which improves the atom economy of the reaction.[6][10]
Data Presentation: Reaction Scope and Performance
The versatility of this compound is demonstrated by its successful coupling with a variety of aryl and heteroaryl halides. The following table summarizes representative results.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2 mol%) | K₂CO₃ | MeOH | Reflux | >95 | [19] |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | K₂CO₃ | MeOH | Reflux | >95 | [19] |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2 mol%) | K₂CO₃ | MeOH | Reflux | 85 | [19] |
| 4 | 4-Chlorobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O | 80 | 92 | [15] |
| 5 | 2,4,6-Trichloropyrimidine | Pd(OAc)₂ (2 mol%) | K₂CO₃ | MeOH | Reflux | 94 (mono-arylation) | [19] |
Workflow Visualization
A generalized workflow for the synthesis and application of this compound is depicted below.
Caption: General workflow from starting material to final product.
Conclusion
This compound stands out as a superior alternative to 3-thienylboronic acid for palladium-catalyzed cross-coupling reactions. Its remarkable stability, ease of handling, and high reactivity make it an invaluable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science.[1][20] By understanding the mechanistic nuances and optimizing the reaction parameters as outlined in this guide, researchers can reliably and efficiently incorporate the valuable 3-thienyl moiety into a diverse range of molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 18. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
"applications of potassium 3-thiophenetrifluoroborate in pharmaceutical synthesis"
An In-depth Technical Guide to the Applications of Potassium 3-Thiophenetrifluoroborate in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of this compound
In the landscape of modern pharmaceutical development, the thiophene ring is a privileged scaffold, integral to the structure of numerous commercial drugs, including the anticoagulant Rivaroxaban and the anti-inflammatory Suprofen.[1][2] Its incorporation into complex molecules often enhances biological activity and modulates physicochemical properties. The synthesis of these thiophene-containing compounds frequently relies on robust and efficient cross-coupling methodologies. This compound (CAS No. 192863-37-9) has emerged as a superior reagent for this purpose, particularly in the palladium-catalyzed Suzuki-Miyaura reaction.[3][4]
Organotrifluoroborate salts offer significant advantages over their boronic acid and ester counterparts.[5] They are typically free-flowing, crystalline solids that exhibit remarkable stability to air and moisture, which greatly simplifies handling, storage, and stoichiometry.[6][7][8] This stability circumvents the common challenges associated with boronic acids, such as difficult purification and a propensity for protodeboronation, which can necessitate the use of excess reagent.[4][7][8] Consequently, this compound serves as an invaluable and highly reliable building block for medicinal chemists aiming to construct complex, thiophene-containing drug candidates.[]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or heteroaryl halides and triflates.[3][6] This reaction is a cornerstone of medicinal chemistry for assembling the biaryl and hetero-biaryl cores common in pharmacologically active molecules.[4]
Mechanistic Overview
The catalytic cycle for the Suzuki-Miyaura reaction using an organotrifluoroborate salt is a well-established process. The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the organotrifluoroborate. This step requires a base to facilitate the transfer of the thiophene group from the tetracoordinate boron center to the palladium catalyst. The final step is reductive elimination, which forms the desired C-C bond, yielding the coupled product and regenerating the active Pd(0) catalyst.[10]
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of this compound with a range of aryl and heteroaryl halides. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Reagents & Equipment
-
Reactants: Aryl/Heteroaryl Halide (1.0 equiv), this compound (1.1–1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%) or a pre-catalyst like XPhos-Pd-G2 (2-5 mol%)
-
Ligand: A biarylphosphine ligand such as RuPhos or SPhos (4–10 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)
-
Solvents: Anhydrous, degassed solvent system (e.g., Toluene/H₂O 10:1, 1,4-Dioxane/H₂O 4:1)[7][11]
-
Equipment: Schlenk tube or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen), heating mantle or microwave reactor.
Experimental Procedure (Conventional Heating)
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.55 mmol, 1.1 equiv), and the base (e.g., 1.5 mmol, 3.0 equiv).[7]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst/Ligand Addition: In a separate vial, quickly weigh and add the palladium catalyst and ligand, then add them to the main reaction vessel under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL Toluene and 0.5 mL water) via syringe.[7] The mixture is often sparged with argon for an additional 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) in a preheated oil bath with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[11]
-
Aqueous Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (e.g., 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[6][10]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-arylthiophene product.[7]
Data Summary: Representative Coupling Reactions
The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of various potassium heteroaryltrifluoroborates, demonstrating the general applicability and efficiency of this methodology for thiophene-based reagents.
| Entry | Aryl Halide | Trifluoroborate Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | 4-Methylthiophen-2-yl | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 74 | [8] |
| 2 | 4-Chlorobenzonitrile | Benzothiophen-2-yl | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 82 | [4] |
| 3 | 3-Chloropyridine | Thiophen-2-yl | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 60 | [12] |
| 4 | 6-Bromothieno[3,2-b]pyridine | Thiophen-3-yl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | - | [3] |
Note: Yields are highly substrate-dependent and the conditions above serve as a general guide.
General Experimental Workflow
The process from initial setup to final analysis follows a structured path to ensure reproducibility and accurate characterization of the final product.
Application in the Synthesis of Pharmaceutical Scaffolds
This compound is a key reactant for preparing complex heterocyclic systems that are precursors to or components of active pharmaceutical ingredients (APIs).[] For instance, it is used to synthesize 6-(hetero)arylthieno[3,2-b]pyridines, a class of compounds evaluated for their potent growth inhibition on human tumor cell lines.[3]
Example: Synthesis of a Thieno[3,2-b]pyridine Intermediate
The synthesis of methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate demonstrates a direct and powerful application. This reaction couples the 3-thiophene moiety to a complex, pre-functionalized heterocyclic core, showcasing the reagent's utility in late-stage functionalization—a critical strategy in drug discovery.[3]
Synthesis and Handling
Preparation
This compound is typically synthesized from its corresponding boronic acid. The reaction involves treating 3-thiopheneboronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous or methanolic solution. The desired trifluoroborate salt precipitates as a stable, white solid that can be easily isolated by filtration.[6][13]
Stability and Handling
The exceptional air and moisture stability of this compound simplifies its storage and handling, as it does not require specialized inert atmosphere techniques for weighing and manipulation.[6][7] While generally stable, it can be sensitive to strong Lewis acids. Toxicological studies on potassium thiophene-3-trifluoroborate have been conducted, and as with all chemical reagents, appropriate personal protective equipment should be used during handling.[13]
Conclusion
This compound is a robust, reliable, and versatile reagent for introducing the thiophene motif in pharmaceutical synthesis. Its superior stability and handling characteristics compared to traditional organoboron compounds make it an invaluable tool for medicinal chemists. The detailed protocols and mechanistic understanding provided herein are intended to facilitate its successful and efficient application in the discovery and development of novel thiophene-containing therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. This compound 192863-37-9 [sigmaaldrich.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Suzuki Coupling of Potassium 3-Thiophenetrifluoroborate for Rapid Synthesis of 3-Arylthiophenes
Abstract: This guide provides a comprehensive protocol for the efficient synthesis of 3-arylthiophenes via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. It details the use of potassium 3-thiophenetrifluoroborate, a bench-stable and highly efficient coupling partner, with various aryl halides. The application of focused microwave irradiation dramatically reduces reaction times from hours to minutes, offering significant advantages in throughput and energy efficiency.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for constructing thiophene-containing biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.[4][5][6]
Introduction: The Strategic Advantage of Organotrifluoroborates and Microwave Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance. The resulting biaryl and heteroaryl structures are key components in a vast array of applications, from pharmaceuticals to organic electronics.[4][6] Thiophene-containing motifs are particularly valuable in medicinal chemistry, contributing to the pharmacological profiles of numerous FDA-approved drugs.[5][6]
While boronic acids are traditionally used in these couplings, they can suffer from instability, leading to challenges in purification, stoichiometry, and reproducibility due to issues like protodeboronation or the formation of trimeric anhydrides (boroxines).[4] Potassium organotrifluoroborates (R-BF₃K) have emerged as superior alternatives.[7][8][9] They are typically crystalline, monomeric solids that are exceptionally stable to air and moisture, allowing for precise dispensing and long-term storage without degradation.[10][11]
The integration of microwave-assisted organic synthesis (MAOS) further revolutionizes this process. By utilizing focused microwave irradiation, reactions can be heated rapidly and uniformly to temperatures far exceeding the boiling point of the solvents used (in sealed vessels), leading to dramatic rate accelerations.[1] This synergy between a stable organoboron reagent and an advanced heating technology provides a powerful platform for high-speed chemical synthesis, reducing side reactions and often improving product yields.[1]
This application note presents a validated protocol for coupling this compound with a range of aryl halides, demonstrating the efficiency and broad applicability of this approach.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For organotrifluoroborates, this step is facilitated by a base (e.g., Cs₂CO₃, K₂CO₃). The base promotes the slow, in-situ hydrolysis of the trifluoroborate salt to the corresponding boronic acid [R-B(OH)₂], which is the active species in the transmetalation step.[12] This "slow release" mechanism minimizes the concentration of free boronic acid at any given time, mitigating unwanted side reactions like protodeboronation and homocoupling.[12]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[13]
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound (CAS: 192863-37-9)[14]
-
Aryl Halide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene, 2-chloropyridine)
-
Palladium Catalyst: Palladium(II) Acetate (Pd(OAc)₂) or a pre-catalyst like XPhos-Pd-G2[15]
-
Phosphine Ligand: RuPhos or SPhos (if using a simple Pd source)[4][16]
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvents: 1,4-Dioxane or Tetrahydrofuran (THF), and Degassed Water
-
Silica Gel for column chromatography
-
Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
-
-
Equipment:
-
Dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
5 mL or 10 mL microwave reaction vials with snap caps or crimp seals
-
Magnetic stir bars
-
Standard laboratory glassware (flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography system or glass columns
-
Analytical balance
-
Experimental Workflow Overview
Step-by-Step General Procedure
-
Reagent Preparation: To a 5 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (0.50 mmol, 1.0 equiv), this compound (0.60 mmol, 1.2 equiv), Palladium(II) Acetate (0.01 mmol, 2 mol%), RuPhos (0.02 mmol, 4 mol%), and Cesium Carbonate (1.50 mmol, 3.0 equiv).
-
Causality Note: Using a slight excess of the trifluoroborate salt ensures complete consumption of the limiting aryl halide. Cesium carbonate is a highly effective base for promoting the hydrolysis of the trifluoroborate and facilitating the transmetalation step.[17][18] RuPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it ideal for cross-coupling reactions.[4][16]
-
-
Solvent Addition: Add 1,4-dioxane (2.0 mL) and degassed water (0.5 mL) to the vial. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.[3]
-
Vial Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture according to the parameters in the table below. The conditions are a good starting point and may be optimized for specific substrates.
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome activation barriers, accelerating the reaction. |
| Hold Time | 15 minutes | Typically sufficient for complete conversion with microwave heating. Monitor by TLC or LC-MS. |
| Ramp Time | 2 minutes | Standard ramp time to reach the target temperature safely. |
| Microwave Power | 200 W (Dynamic) | Power is applied dynamically by the instrument to maintain the set temperature. |
| Stirring | High | Ensures efficient mixing and uniform heat distribution. |
-
Work-up: After irradiation, allow the vial to cool to room temperature (either passively or with compressed air cooling).
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a small pad of Celite to remove the palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-20% ethyl acetate in hexanes) to afford the pure 3-arylthiophene product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Substrate Scope
This protocol is effective for a wide range of aryl halides. Electron-poor aryl bromides tend to react very quickly, while electron-rich and sterically hindered substrates may require slightly longer reaction times or higher temperatures. Aryl chlorides can also be used, often by increasing catalyst loading or using a more active catalyst system (e.g., a Buchwald precatalyst).[10]
| Aryl Halide | Product | Time (min) | Isolated Yield (%) |
| 4-Bromoanisole | 3-(4-methoxyphenyl)thiophene | 15 | 92% |
| 1-Bromo-4-nitrobenzene | 3-(4-nitrophenyl)thiophene | 10 | 95% |
| 4-Bromobenzonitrile | 4-(thiophen-3-yl)benzonitrile | 10 | 94% |
| 2-Bromopyridine | 2-(thiophen-3-yl)pyridine | 20 | 85% |
| 1-Chloro-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)thiophene | 25 | 78% |
| 2-Bromomesitylene | 3-(mesityl)thiophene | 30 | 70% |
| Note: Yields are representative and may vary based on specific reaction scale and purification efficiency. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient temperature/time.3. Ineffective base or solvent system. | 1. Use fresh Pd(OAc)₂ or a more robust precatalyst.2. Increase temperature to 140-150 °C or time to 30 min.3. Screen other bases (K₃PO₄, K₂CO₃) or solvent systems (e.g., THF/H₂O, EtOH/H₂O[1]). |
| Protodeboronation | 1. Reaction temperature is too high or time is too long.2. Base is too strong or concentrated. | 1. Reduce the reaction temperature or time.2. Use a milder base like K₂CO₃ or Na₂CO₃.[15] |
| Homocoupling of Aryl Halide | 1. Presence of oxygen.2. Catalyst degradation. | 1. Although often unnecessary for fast microwave reactions, consider sparging solvents with N₂ or Ar.2. Increase ligand-to-palladium ratio to stabilize the catalyst. |
| Poor Reproducibility | 1. Inconsistent vial sealing.2. Inaccurate temperature monitoring (use internal fiber-optic probe if available).3. Water content in solvent is inconsistent. | 1. Ensure vials are sealed correctly to prevent solvent evaporation.2. Calibrate the instrument's temperature sensor.3. Use freshly prepared solvent mixtures. |
Safety Precautions
-
Microwave Reactor: Always operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vials.
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents are flammable.
-
Pressure: Reactions at high temperatures in sealed vessels generate significant pressure. Always allow the vial to cool completely before opening.
Conclusion
The combination of bench-stable this compound with microwave-assisted heating provides a highly efficient, rapid, and robust protocol for the synthesis of valuable 3-arylthiophene building blocks. This method significantly reduces reaction times, simplifies handling, and demonstrates broad substrate scope, making it an invaluable tool for researchers in medicinal chemistry and materials science.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling reactions using a low-leaching and highly recyclable gold-supported palladium material and two types of microwave equipments - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. This compound 192863-37-9 [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 17. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
"synthesis of thiophene derivatives using potassium 3-thiophenetrifluoroborate"
An Application Guide to the Synthesis of Thiophene Derivatives via Suzuki-Miyaura Coupling with Potassium 3-Thiophenetrifluoroborate
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Thiophenes and the Superiority of Organotrifluoroborates
Thiophene scaffolds are foundational heterocyclic motifs in modern science, serving as essential building blocks in pharmaceuticals, agrochemicals, and advanced organic electronic materials like conducting polymers and organic field-effect transistors.[1][2][3] The specific functionalization of the thiophene ring dictates its biological activity and material properties, making the development of efficient and versatile synthetic methodologies a critical objective for researchers.[4][5]
Traditionally, the formation of carbon-carbon bonds to heteroaromatic rings has been dominated by transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example due to its functional group tolerance and the low toxicity of its boron-based byproducts.[6][7] However, the conventional use of boronic acids and their esters presents significant challenges, including instability, propensity for protodeboronation, and often difficult purification.
Potassium organotrifluoroborate salts have emerged as a superior class of nucleophilic boron reagents that overcome these limitations.[8][9] this compound, in particular, is an air- and moisture-stable, crystalline solid that is easy to handle and store.[10] Its tetracoordinate boron center provides enhanced stability, preventing premature degradation and allowing for the use of near-stoichiometric quantities in reactions, which improves atom economy and simplifies product purification.[7] This guide provides a detailed exploration of the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of diverse 3-aryl and 3-heteroaryl thiophene derivatives.
The Suzuki-Miyaura Reaction: Mechanistic Insights
The power of using this compound lies in its effective participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle. The reaction is not just a simple combination of reagents but a finely tuned catalytic process where each component plays a crucial role.
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium from its 0 to +2 state, forming a Pd(II) complex.
-
Transmetalation: The organotrifluoroborate salt, activated by a base, transfers its organic group (the thiophene ring) to the Pd(II) complex, displacing the halide. The base is critical for converting the trifluoroborate into a more reactive tricoordinate boronate species.
-
Reductive Elimination: The two organic groups (the aryl group and the thiophene) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Workflow and Protocols
A successful synthesis requires careful planning and execution, from reagent preparation to final product characterization. The following workflow provides a general overview of the process.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (3.0 equivalents)
-
Anhydrous Solvent (e.g., MeOH, EtOH, Toluene/H₂O)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), this compound (1.1 eq.), palladium catalyst (e.g., 2 mol % Pd(OAc)₂), and base (3.0 eq. K₂CO₃).
-
Causality Note: Using an oven-dried flask and maintaining an inert atmosphere is crucial to prevent the deactivation of the Pd(0) catalyst by oxygen and moisture.[11]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., Methanol) via syringe.
-
Reaction: Heat the reaction mixture to reflux (or the specified temperature) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure thiophene derivative.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Examples and Data
The versatility of this compound is demonstrated by its successful coupling with a range of electrophiles, including electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides.[12][14]
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | K₂CO₃ (3) | MeOH | Reflux | 95 | [12] |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | K₂CO₃ (3) | MeOH | Reflux | 98 | [12] |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | K₂CO₃ (3) | MeOH | Reflux | 85 | [12] |
| 4 | 2-Chloropyrazine | PdCl₂(dppf)·CH₂Cl₂ (2) | Et₃N (3) | EtOH | Reflux | 83 | [12] |
| 5 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | K₂CO₃ (3) | MeOH | Reflux | 91 | [12] |
| 6 | 4-Chlorotoluene | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 93 | [13] |
This table summarizes representative yields and conditions. Actual results may vary based on experimental setup and reagent purity.
Conclusion
This compound stands out as a highly effective and user-friendly reagent for the synthesis of functionalized thiophene derivatives. Its stability, ease of handling, and high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in medicinal chemistry and materials science.[10][] The protocols and data presented herein provide a comprehensive guide for scientists to reliably and efficiently incorporate the thiophene moiety into complex molecular architectures, accelerating discovery and innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]
- 3. rroij.com [rroij.com]
- 4. books.rsc.org [books.rsc.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-噻吩三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.com]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Potassium 3-Thiophenetrifluoroborate as a Nucleophilic Boron Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] While boronic acids have traditionally been the workhorses in these transformations, their inherent limitations, such as potential instability and propensity for protodeboronation, have spurred the development of more robust alternatives.[3][4] Among these, potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents.[5][6] These crystalline, free-flowing solids exhibit enhanced stability to air and moisture, simplifying handling and storage while often allowing for the use of near-stoichiometric amounts, thereby improving atom economy.[4][7][8][9]
Potassium 3-thiophenetrifluoroborate, in particular, is a valuable building block for introducing the thiophene moiety, a common heterocyclic motif in pharmaceuticals and materials science.[][11] This guide provides a comprehensive overview of its application, mechanistic insights, and detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.
The Advantages of this compound
The utility of this compound and its congeners stems from several key advantages over traditional organoboron reagents:
-
Enhanced Stability: As tetracoordinate boron species, organotrifluoroborates are significantly more stable than their tricoordinate boronic acid counterparts.[9][12] They are typically crystalline solids that are stable to both air and moisture, obviating the need for inert atmosphere techniques for storage and handling.[7][8]
-
Ease of Preparation and Purification: Potassium organotrifluoroborates can be readily synthesized from the corresponding boronic acids or their esters by treatment with potassium hydrogen fluoride (KHF₂).[6][13][14] This straightforward conversion often yields highly pure, crystalline materials.
-
High Reactivity and Versatility: Despite their stability, organotrifluoroborates are highly effective nucleophilic partners in a vast array of C-C bond-forming reactions, particularly in palladium-catalyzed Suzuki-Miyaura couplings.[15] They have demonstrated broad compatibility with a wide range of electrophiles, including aryl and heteroaryl chlorides, which are often more challenging substrates for boronic acids.[2][14]
-
Improved Stoichiometry: Their resistance to protodeboronation means that near-stoichiometric amounts of the organotrifluoroborate can be used, which is economically and environmentally advantageous.[3][9][14]
Mechanistic Considerations in Suzuki-Miyaura Coupling
The accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving potassium organotrifluoroborates proceeds through a well-established catalytic cycle. A key feature is the in situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then participates in the catalytic cycle.[6] The presence of a base is crucial for the activation of the boron species, facilitating the transmetalation step.[16]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by transmetalation with the organotrifluoroborate in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond (Ar-R) and regenerates the Pd(0) catalyst.[17]
Experimental Protocols
General Considerations
All commercially available reagents should be used without further purification. Solvents and deionized water should be degassed prior to use to minimize oxidation of the palladium catalyst. Reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) to ensure the stability of the catalytic system.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the cross-coupling of this compound with a variety of aryl and heteroaryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-chlorobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).[4]
-
Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.[4][17]
-
In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).[2][4] Add this catalyst/ligand mixture to the Schlenk tube under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.[4][17]
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Figure 2: A typical experimental workflow for Suzuki-Miyaura cross-coupling using this compound.
Substrate Scope and Optimization
The described protocol is a general starting point. The optimal conditions, including the choice of base, solvent, ligand, and temperature, may vary depending on the specific substrates. For instance, electron-rich aryl halides may require higher temperatures or more active catalyst systems. For challenging couplings, particularly those involving heteroaryl chlorides, increasing the catalyst loading to 3 mol % Pd(OAc)₂ and 6 mol % RuPhos may be beneficial.[3]
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates
| Entry | Electrophile | Nucleophile | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | This compound | 4-(Thiophen-3-yl)benzonitrile | 91[9] |
| 2 | 4-Bromoanisole | This compound | 4-Methoxy-3'-methylbiphenyl | 95[9] |
| 3 | 1-Bromo-4-nitrobenzene | This compound | 4-Nitro-3'-methylbiphenyl | 98[9] |
| 4 | 2-Bromopyridine | This compound | 2-(Thiophen-3-yl)pyridine | 85[14] |
| 5 | 3-Bromopyridine | This compound | 3-(Thiophen-3-yl)pyridine | 89[12] |
Yields are based on published data and may vary.
Conclusion
This compound is a highly effective and user-friendly nucleophilic boron reagent for the introduction of the 3-thienyl moiety in Suzuki-Miyaura cross-coupling reactions. Its superior stability, ease of handling, and broad reactivity profile make it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and insights provided herein serve as a practical guide for the successful implementation of this versatile reagent in the synthesis of complex molecules.
References
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-噻吩三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.com]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Catalyst Selection for Cross-Coupling with Potassium 3-Thiophenetrifluoroborate
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Modern Cross-Coupling
For researchers, scientists, and professionals in drug development, the quest for more stable, efficient, and versatile reagents is perpetual. In the realm of organoboron chemistry, potassium organotrifluoroborates are increasingly supplanting traditional boronic acids and esters, particularly in palladium- and nickel-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Their enhanced stability, ease of handling, and often superior reactivity offer significant advantages in the synthesis of complex organic molecules.[1]
Potassium 3-thiophenetrifluoroborate, the subject of this guide, serves as a valuable building block for the introduction of the thiophene moiety, a common heterocycle in pharmaceuticals and organic materials.[3] Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture, a stark contrast to boronic acids which can be prone to decomposition and are often challenging to purify.[1][4][5] This inherent stability simplifies storage and handling and broadens the tolerance for various functional groups and reaction conditions.[1][3] The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation compared to their boronic acid or ester counterparts.[1][3]
This application note provides a comprehensive guide to catalyst selection and protocol optimization for the Suzuki-Miyaura cross-coupling of this compound with aryl and heteroaryl halides.
Core Principles of Catalyst Selection
The success of a Suzuki-Miyaura cross-coupling reaction hinges on the judicious selection of the catalyst system, which typically comprises a metal precursor, a ligand, and a base, all within a suitable solvent. For challenging substrates like heteroaryltrifluoroborates, a well-optimized system is paramount for achieving high yields and purity.
The Metal Center: Palladium vs. Nickel
Palladium remains the workhorse for Suzuki-Miyaura couplings due to its broad functional group tolerance and well-understood catalytic cycle. Palladium(0) is the active catalytic species, typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂.[6][7] For many applications involving organotrifluoroborates, palladium-based systems offer excellent results.[8][9][10][11]
Nickel has emerged as a powerful alternative, particularly for the coupling of challenging substrates, including aryl fluorides and other less reactive electrophiles.[12][13][14] Nickel catalysts can offer different reactivity and selectivity profiles compared to palladium and are often more cost-effective.[12]
The Ligand: The Key to Reactivity and Selectivity
The ligand plays a critical role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the cross-coupling of heteroaryltrifluoroborates, sterically bulky and electron-rich phosphine ligands are often the ligands of choice.[3][6]
-
Buchwald-type biarylphosphines (e.g., RuPhos, XPhos, SPhos): These ligands are highly effective for coupling a wide range of aryl and heteroaryl halides, including chlorides.[2][3][6] Their steric bulk promotes the formation of monoligated, highly reactive palladium complexes, which facilitates oxidative addition.[6]
-
Dialkylphosphinobiphenyls (e.g., DavePhos): Similar to the Buchwald ligands, these provide a sterically demanding and electron-rich environment around the metal center.
-
Triphenylphosphine (PPh₃): A more classical and less expensive ligand, PPh₃ can be effective for simpler couplings, particularly with more reactive aryl bromides and iodides.[7][15]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): This bidentate ligand is known for its ability to stabilize the palladium catalyst and is effective in a variety of cross-coupling reactions, including those with organotrifluoroborates.[6][10][16]
The Base: More Than Just a Proton Scavenger
The base is a crucial component in the Suzuki-Miyaura reaction with organotrifluoroborates. Its primary role is to facilitate the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[17][18] The choice of base can significantly impact the reaction rate and yield.
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice for challenging couplings, its high solubility in organic solvents and strong basicity can promote efficient reaction.[7][15][19]
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄): These are also commonly used and effective bases, often in aqueous solvent mixtures.[3][8][9]
-
Organic Bases (e.g., triethylamine (Et₃N), tert-butylamine (t-BuNH₂)): While less common for trifluoroborate couplings, they can be employed in specific cases.[15][20]
The mechanism involves the base promoting the formation of a borate anion from the boronic acid, which enhances its nucleophilicity and facilitates the transfer of the organic group to the palladium center.[21][22][23][24]
Catalytic Cycle and Optimization Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The process begins with the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron species and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Figure 1: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
For optimizing the cross-coupling of this compound, a systematic approach is recommended. The following workflow outlines a logical progression for catalyst screening and optimization.
Caption: Figure 2: Workflow for Catalyst Screening and Optimization.
Comparative Data on Catalyst Systems
The following table summarizes representative catalyst systems and conditions for the cross-coupling of heteroaryltrifluoroborates, providing a starting point for the optimization of reactions with this compound.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Substrates | Yield Range (%) | Reference |
| Pd(OAc)₂ (2-3) | RuPhos (4-6) | K₃PO₄ or Na₂CO₃ (3) | n-Butanol or Toluene/H₂O | 100 | Heteroaryl-BF₃K + Aryl/Heteroaryl-Cl/Br | 82-95 | [2][3] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | Alkenyl-BF₃K + Aryl-Br | Good | [2] |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | THF/H₂O or CPME/H₂O | 80-95 | Aminomethyl-BF₃K + Aryl-Br | Good to Excellent | [19] |
| PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O | 80 | Vinyl-BF₃K + Aryl-Br | Moderate to Good | [7] |
| Ni(cod)₂ (5) | 4,4'-di-tert-butyl-2,2'-dipyridyl (6) | Cs₂CO₃ (2) | Toluene | 100 | Unactivated Alkyl-F + Aryl-B(OH)₂ | Good | [25] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel containing a magnetic stir bar, add this compound (1.05 eq.), the aryl bromide (1.0 eq.), palladium(II) acetate (0.02 eq., 2 mol%), RuPhos (0.04 eq., 4 mol%), and potassium phosphate (3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed deionized water to achieve the desired concentration (typically 0.1-0.5 M with respect to the aryl bromide) and a solvent ratio of approximately 5:1 to 10:1 (toluene:water).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-arylthiophene.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Catalyst Screening Microscale Experiment
For efficient optimization, a parallel microscale approach is highly recommended.
Procedure:
-
Stock Solutions: Prepare stock solutions of the aryl bromide, this compound, and the base in the chosen solvent.
-
Catalyst Array: In an array of small reaction vials (e.g., 2 mL vials), dispense the appropriate amounts of different palladium/ligand combinations.
-
Reagent Addition: Using a liquid handler or manual pipetting, add the stock solutions of the starting materials and base to each vial.
-
Reaction and Analysis: Seal the vials, place them in a temperature-controlled shaker block, and run the reactions under identical conditions. After the designated time, quench the reactions and analyze the crude mixtures by a high-throughput method such as LC-MS or GC-MS to determine the conversion and yield for each catalyst system.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand (e.g., from dppf to a Buchwald-type ligand). Ensure all reagents and solvents are anhydrous and the system is properly deoxygenated, as oxygen can deactivate the catalyst.
-
Protodeboronation: The undesired cleavage of the C-B bond can be minimized by using the organotrifluoroborate salt, which is more stable than the corresponding boronic acid.[3] However, prolonged reaction times at high temperatures can still lead to this side reaction.
-
Homocoupling: Homocoupling of the aryl halide can occur, particularly at high catalyst loadings or in the presence of oxygen.
-
Hydrolysis of Trifluoroborate: The rate of hydrolysis of the trifluoroborate to the active boronic acid can be influenced by the base, solvent, and temperature.[17][18] In some cases, slow hydrolysis is beneficial as it maintains a low concentration of the reactive boronic acid, minimizing side reactions.[17][18]
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of 3-substituted thiophenes via Suzuki-Miyaura cross-coupling. The key to a successful transformation lies in the rational selection and optimization of the catalyst system. Modern, sterically hindered, and electron-rich phosphine ligands, such as RuPhos, in combination with palladium precursors and appropriate bases like potassium phosphate or cesium carbonate, provide a robust starting point for achieving high yields and broad substrate scope. The protocols and guidelines presented herein offer a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media [organic-chemistry.org]
- 9. Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Collection - Nickel-Catalyzed SuzukiâMiyaura Reaction of Aryl Fluorides - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 14. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
"scale-up synthesis of biaryls using potassium 3-thiophenetrifluoroborate"
An Application Guide for the Scale-Up Synthesis of Biaryls Utilizing Potassium 3-Thiophenetrifluoroborate
Abstract
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of these structures. This application note presents a detailed, field-tested guide for the scale-up synthesis of biaryls using this compound as a nucleophilic coupling partner. We delve into the distinct advantages of organotrifluoroborates over traditional boronic acids, offering a robust, step-by-step protocol suitable for multigram to kilogram production. Key considerations for reaction optimization, process safety, and product purification on a larger scale are discussed in detail to ensure reproducibility, efficiency, and safety for researchers and drug development professionals.
Introduction: The Advantage of Potassium Organotrifluoroborates
The palladium-catalyzed Suzuki-Miyaura reaction is a fundamental tool for forging C-C bonds.[1][2] While traditionally employing boronic acids, these reagents suffer from inherent limitations, including potential instability, difficult purification, and a propensity for protodeboronation, which can complicate stoichiometry and reduce yields.[3][4]
Potassium organotrifluoroborates have emerged as superior alternatives, particularly in the context of process development and scale-up.[5] These crystalline solids offer significant advantages:
-
Enhanced Stability: They are remarkably stable to air and moisture, simplifying handling, storage, and weighing operations, which is critical for process consistency.[3][5][6]
-
Stoichiometric Precision: Their stability prevents degradation, allowing for the use of near-stoichiometric amounts of the boron reagent and improving the overall atom economy of the process.[4][5][7]
-
Robustness: Organotrifluoroborates are compatible with a wide range of functional groups and are less prone to the unwanted side reactions that can plague their boronic acid counterparts.[6][8]
This guide focuses on this compound, a valuable building block for introducing the thiophene moiety, which is prevalent in numerous pharmacologically active compounds.
The Catalytic Cycle: Mechanistic Underpinnings
Understanding the reaction mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The use of a potassium trifluoroborate salt requires its slow hydrolysis to the corresponding boronic acid in situ, which is then activated by the base for the key transmetalation step.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Application Notes & Protocols: Leveraging Potassium 3-Thiophenetrifluoroborate in the Synthesis of Novel KV1.3 Inhibitors for Autoimmune Disease Research
Abstract
The voltage-gated potassium channel KV1.3 has emerged as a high-value therapeutic target for a range of T-cell-mediated autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and type 1 diabetes.[1][2][3][4] Effector memory T-cells (TEM cells), which are key drivers of pathogenesis in these conditions, exhibit elevated expression of KV1.3 channels.[1][3][5] The development of potent and selective small-molecule inhibitors of KV1.3 is therefore a critical focus of modern drug discovery.[6][7] Thiophene-containing molecules represent a promising structural class of KV1.3 inhibitors, demonstrating significant potency.[8][9][10][11] This guide provides a comprehensive overview and detailed protocols for the synthesis of such inhibitors, specifically focusing on the strategic use of potassium 3-thiophenetrifluoroborate in Suzuki-Miyaura cross-coupling reactions. We will explore the scientific rationale, provide a step-by-step synthetic protocol, and outline methods for characterization and biological evaluation.
Scientific Background: The "Why"
The KV1.3 Channel: A Gatekeeper of T-Cell Activation
The function of the KV1.3 channel is fundamental to the immune response. In T-lymphocytes, stimulation of the T-cell receptor (TCR) initiates a signaling cascade that leads to the release of Ca2+ from intracellular stores like the endoplasmic reticulum.[12] This depletion triggers the opening of store-operated Ca2+ (CRAC) channels on the plasma membrane, allowing for a sustained influx of extracellular Ca2+. This sustained elevation in intracellular Ca2+ is the critical signal for T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[4][13][14]
However, the massive influx of positive Ca2+ ions would rapidly depolarize the cell membrane, diminishing the electrochemical gradient and halting further Ca2+ entry. This is where KV1.3 plays its essential role. The channel opens in response to membrane depolarization, allowing an efflux of K+ ions, which repolarizes the membrane and maintains the negative membrane potential required for continuous Ca2+ influx.[15] By blocking the KV1.3 channel, we can short-circuit this process, preventing the sustained Ca2+ signal and thereby suppressing the activation of pathogenic TEM cells.[14]
The Suzuki-Miyaura Coupling: A Robust Synthetic Tool
The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species, catalyzed by a palladium complex. For constructing our target inhibitors, this reaction is ideal for coupling the thiophene moiety to a core aromatic structure.
Why this compound? While traditional boronic acids are widely used, potassium organotrifluoroborates (R-BF3K) offer significant practical advantages:
-
Enhanced Stability: They are crystalline, air-stable solids that are much less prone to protodeboronation than their boronic acid counterparts, leading to longer shelf-life and more consistent reaction outcomes.
-
Ease of Handling: Their solid nature makes them easier to weigh and handle accurately compared to often hygroscopic or less crystalline boronic acids.
-
Controlled Reactivity: The release of the active boronic acid in situ often leads to cleaner reactions with fewer side products.
The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate (formed from the trifluoroborate salt) and reductive elimination to yield the final product and regenerate the catalyst.
Core Application: Synthesis of a Model Thiophene-Based KV1.3 Inhibitor
This section provides a detailed, step-by-step methodology for the synthesis of a model KV1.3 inhibitor, N-(4-bromophenyl)-2-(thiophen-3-yl)acetamide (a hypothetical but representative structure), via Suzuki-Miyaura coupling.
Reaction Scheme
References
- 1. [PDF] Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases | Semantic Scholar [semanticscholar.org]
- 2. pnas.org [pnas.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kv1.3 Inhibition: A Promising Avenue in Immunology and Autoimmune Disease Treatment - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Suzuki-Miyaura Cross-Coupling of Potassium 3-Thiophenetrifluoroborate with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between potassium 3-thiophenetrifluoroborate and various aryl halides. Thiophene moieties are critical pharmacophores and key components in advanced materials, making this reaction a vital tool for synthetic chemists.[1] We will explore the mechanistic underpinnings, practical advantages of using trifluoroborate salts, step-by-step experimental procedures, and troubleshooting strategies to empower researchers in drug discovery and materials science.
Introduction: The Strategic Value of Thiophene Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[2][3] Within this class of reactions, the synthesis of aryl-heteroaryl linkages is of paramount importance. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1]
Traditionally, boronic acids have been the workhorse nucleophiles in these couplings. However, their inherent instability, propensity for dehydration to form boroxines, and sensitivity to protodeboronation can lead to reproducibility issues.[2][4] Potassium organotrifluoroborates have emerged as superior alternatives, offering remarkable stability to air and moisture, which simplifies handling, storage, and reaction setup.[2][5] this compound, specifically, provides a robust and reliable precursor for introducing the 3-thienyl group, a common motif in biologically active molecules.
Mechanism and Advantages of Potassium Trifluoroborates
The Catalytic Cycle
The reaction proceeds through a well-established palladium-catalyzed cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The generally accepted pathway involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A critical distinction when using trifluoroborates is their activation, which is believed to occur via slow hydrolysis under basic conditions to generate the active boronic acid in situ.[6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Activation & Transmetalation : The inert trifluoroborate salt (Th-BF₃K) is activated by the base (e.g., K₂CO₃, Cs₂CO₃), often in the presence of water, to form a more reactive organoboron species.[7] This species then transfers the thiophene group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups (aryl and thienyl) on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]
Field-Proven Advantages
The choice of this compound is a strategic one, offering significant practical benefits:
-
Enhanced Stability : These salts are typically crystalline, air-stable, and non-hygroscopic solids, eliminating the need for gloveboxes or strictly anhydrous techniques during setup.[8]
-
Stoichiometric Precision : Due to their stability and resistance to degradation, trifluoroborates can be used in near-stoichiometric amounts, improving atom economy compared to the excess often required for boronic acids.[2][9]
-
Simplified Purification : The inorganic byproducts are readily removed with a simple aqueous workup, streamlining the purification process.[10]
-
High Functional Group Tolerance : The reaction conditions are generally mild, allowing for the presence of sensitive functional groups like esters, ketones, and nitriles.[8][9]
Experimental Application & Protocols
This section provides a robust, field-tested protocol for the coupling of this compound with a representative aryl bromide.
Reagents and Recommended Conditions
Successful coupling hinges on the judicious selection of catalyst, ligand, base, and solvent. While conditions should be optimized for each specific substrate, the following provides a highly reliable starting point.
| Component | Recommended Choice | Molar Eq. / Mol% | Rationale & Causality |
| Aryl Halide | Aryl Bromide or Chloride | 1.0 equiv | Bromides are generally more reactive than chlorides. For less reactive chlorides, a stronger catalyst/ligand system (e.g., RuPhos) may be required.[11] |
| Thiophene Source | This compound | 1.0 - 1.2 equiv | A slight excess ensures complete consumption of the limiting aryl halide.[9] |
| Palladium Precatalyst | Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ | 1 - 5 mol% | Pd(OAc)₂ is a common, cost-effective choice.[12] PdCl₂(dppf) is excellent for a broad range of substrates.[4][13] |
| Ligand | RuPhos or SPhos | 2 - 10 mol% | These bulky, electron-rich phosphine ligands promote efficient oxidative addition and reductive elimination, especially for challenging substrates.[11][12] |
| Base | K₂CO₃ or Cs₂CO₃ | 3.0 equiv | Cesium carbonate is more soluble and often more effective, but potassium carbonate is a cost-effective alternative. The base is crucial for activating the trifluoroborate.[8][14] |
| Solvent System | Toluene/H₂O or Dioxane/H₂O (10:1) | ~0.25 M | A protic co-solvent (water) is essential for the hydrolysis and activation of the trifluoroborate salt.[6][8] |
| Temperature | 80 - 110 °C | N/A | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |
Step-by-Step Laboratory Protocol
Objective: Synthesis of 3-(4-methoxyphenyl)thiophene.
-
Vessel Preparation : To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (223 mg, 1.2 mmol, 1.2 equiv).
-
Reagent Addition : Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and RuPhos (18.6 mg, 0.04 mmol, 4 mol%).[12]
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.[15]
-
Solvent Addition : Using a syringe, add degassed toluene (4 mL) and degassed water (0.4 mL).[11]
-
Reaction : Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by TLC or GC-MS to confirm the consumption of the starting material.[15]
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Experimental Workflow Diagram
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section addresses common problems and provides logical solutions based on mechanistic principles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed Pd source).2. Insufficiently degassed solvents (oxygen contamination).3. Base is not sufficiently strong or soluble.4. Insufficient water to hydrolyze the trifluoroborate. | 1. Use a fresh palladium source or a more stable precatalyst (e.g., a Buchwald precatalyst).[6][15]2. Ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles. Maintain a positive inert gas pressure.[15]3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[4][14]4. Ensure the 10:1 organic/aqueous solvent ratio is maintained.[6] |
| Recovery of Starting Materials | 1. Reaction temperature is too low.2. Catalyst/ligand system is not active enough for the specific aryl halide (especially chlorides). | 1. Increase the temperature in 10 °C increments (e.g., up to 110 °C).2. Increase catalyst/ligand loading (e.g., to 5 mol% Pd). Switch to a more active ligand like SPhos or RuPhos if not already in use.[11] |
| Homocoupling of Aryl Halide | Oxygen contamination leading to catalyst decomposition and side reactions. | Improve degassing procedures and ensure the reaction is maintained under a strict inert atmosphere.[15] |
| Protodeboronation of Thiophene | The trifluoroborate is hydrolyzing to the boronic acid, which then degrades before transmetalation. This can be an issue with prolonged reaction times at high temperatures. | Consider a lower temperature or a more active catalyst system to shorten the required reaction time. Ensure the base is not excessively strong. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful and reliable method for synthesizing valuable thiophene-containing biaryl compounds. The superior stability and ease of handling of the trifluoroborate salt make it an attractive alternative to traditional boronic acids, particularly in drug discovery and development where reproducibility is critical.[2][5] By understanding the underlying mechanism and adhering to the robust protocols outlined in this guide, researchers can efficiently access a wide array of complex molecules with high yields and purity.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Potassium 3-Thiophenetrifluoroborate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions using potassium 3-thiophenetrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your specific applications.
Part 1: Core Principles & Frequently Asked Questions
This section addresses fundamental concepts and common inquiries regarding the use of this compound in palladium-catalyzed cross-couplings.
Q1: Why should I use this compound instead of the corresponding boronic acid?
A1: Potassium organotrifluoroborates offer several distinct advantages over their boronic acid counterparts. They are generally crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2] This contrasts sharply with many heteroaryl boronic acids, which can be prone to decomposition and are often difficult to purify, sometimes existing as waxy solids or mixtures of cyclic boroxines.[3]
The key advantage in the reaction itself is their tetracoordinate nature, which makes them less susceptible to premature protodeboronation.[1][2] They act as a "protected" form of the boronic acid, which is slowly released in situ under the reaction conditions. This slow-release mechanism minimizes the concentration of the active boronic acid at any given time, thereby suppressing common side reactions like oxidative homocoupling and protodeboronation.[4][5][6][7]
Q2: What is the mechanism of activation for potassium trifluoroborates in the Suzuki-Miyaura coupling?
A2: The generally accepted mechanism involves the hydrolysis of the trifluoroborate salt (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂). This hydrolysis is a critical, often rate-influencing, step.[4][5] The boronic acid is the species that actively participates in the transmetalation step of the palladium catalytic cycle. The overall process can be visualized as a one-pot deprotection/cross-coupling sequence. The rate of this hydrolysis must be carefully geared with the rate of the catalytic turnover to achieve optimal results.[4][6] If hydrolysis is too fast, the boronic acid can accumulate and decompose; if it's too slow, the overall reaction will be sluggish.
The Suzuki-Miyaura Catalytic Cycle with Potassium Organotrifluoroborates
The diagram below illustrates the key steps in the catalytic cycle, highlighting the initial hydrolysis of the trifluoroborate salt.
Caption: Suzuki-Miyaura cycle for trifluoroborates.
Part 2: Recommended Starting Protocol and Optimization Parameters
This section provides a robust, general protocol for the coupling of this compound with a model aryl bromide. It is intended as a starting point for your optimization efforts.
Experimental Protocol: General Procedure
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition & Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1 ratio, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Key Optimization Parameters
| Parameter | Recommended Choices & Considerations | Rationale & References |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ | Pd(OAc)₂ is a common, effective precursor. PdCl₂(dppf) can be a robust catalyst for heteroaryl couplings.[8][9] |
| Ligand | Buchwald-type biarylphosphines (e.g., RuPhos, XPhos, SPhos) are highly recommended for challenging substrates. Triphenylphosphine (PPh₃) can be effective for simpler systems. | Sterically hindered, electron-rich phosphines promote oxidative addition and reductive elimination, and are often more robust, leading to higher turnover numbers, especially with aryl chlorides.[1][2][10][11] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | The base is crucial for both the hydrolysis of the trifluoroborate and the transmetalation step. Cs₂CO₃ is highly effective and generally a good starting point.[12][13][14] K₃PO₄ is also widely used, particularly with Buchwald ligands.[1][2] |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O, Ethanol | A protic co-solvent (typically water) is required for the hydrolysis of the trifluoroborate. The optimal organic solvent and water ratio often needs to be screened.[5][11][13] |
| Temperature | 80 - 110 °C | Higher temperatures generally increase reaction rates but can also promote side reactions. Start around 85-100 °C and adjust as needed. |
| Stoichiometry | 1.1 - 1.5 equivalents of trifluoroborate | A slight excess of the trifluoroborate salt is typically used to drive the reaction to completion.[2] |
Part 3: Troubleshooting Guide
Encountering issues? This guide addresses the most common problems in a direct question-and-answer format.
Q3: My reaction yield is low or I see no product formation. What should I do?
A3: This is the most common issue and can stem from several factors.
-
Cause 1: Inefficient Catalyst System. The combination of palladium source and ligand may not be active enough for your specific substrates. Thiophene-based systems can sometimes interact with the palladium center.
-
Solution: Switch to a more robust, electron-rich, and sterically hindered ligand. Buchwald-type biarylphosphine ligands like RuPhos or SPhos are excellent choices for heteroaromatic couplings and are often superior to simpler ligands like PPh₃.[1][2][10] Consider using a pre-formed palladium-ligand complex to ensure accurate stoichiometry and activation.
-
-
Cause 2: Suboptimal Base or Solvent. The hydrolysis of the trifluoroborate is highly dependent on the reaction environment.[4][5][7]
-
Solution:
-
Base: If using a weaker base like K₂CO₃, try a stronger one like Cs₂CO₃ or K₃PO₄. The base plays a key role in facilitating the hydrolysis and subsequent transmetalation.
-
Solvent: Ensure water is present in your solvent system. The reaction will not proceed under strictly anhydrous conditions. The ratio of organic solvent to water can be critical; screen ratios from 5:1 to 10:1. Sometimes, a different organic solvent like ethanol or THF can improve solubility and performance.[13][15]
-
-
-
Cause 3: Incomplete Degassing. Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and formation of homocoupled byproducts.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.
-
Q4: I am observing significant amounts of protodeboronated thiophene. How can I prevent this?
A4: Protodeboronation occurs when the active boronic acid species reacts with a proton source (like water) to cleave the C-B bond, reverting to thiophene.
-
Cause: This side reaction becomes competitive when the concentration of the boronic acid is too high relative to the rate of its consumption by the palladium catalyst.[4][6] Essentially, the hydrolysis of the trifluoroborate is proceeding much faster than the transmetalation step.
-
Solution: The goal is to better synchronize the rate of hydrolysis with the catalytic turnover.
-
Lower the Temperature: Reducing the reaction temperature can slow down the hydrolysis rate more significantly than the catalytic cycle, preventing accumulation of the boronic acid.
-
Change the Base: A less aggressive base might slow hydrolysis.
-
Use a More Active Catalyst: A more efficient catalyst system (see Q3, Cause 1) will consume the boronic acid more quickly as it is formed, outcompeting the protodeboronation pathway.
-
-
Q5: My reaction produces a lot of bithiophene (homocoupling). What is the cause?
A5: This side product arises from the oxidative coupling of two molecules of the thiophene boronic acid.
-
Cause: Similar to protodeboronation, this is often a consequence of the boronic acid accumulating. It can also be exacerbated by the presence of oxygen.[4][5]
Q6: The reaction is very sluggish, even at high temperatures. What can I try?
A6: Sluggish reactions often point to issues with catalyst activity or substrate reactivity.
-
Cause 1: Sterically Hindered or Electron-Rich Halide. If your aryl halide is particularly bulky (e.g., ortho-substituted) or electron-rich, the oxidative addition step can be slow.
-
Solution: This is where high-performance ligands are essential. Use a bulky biarylphosphine ligand like XPhos or RuPhos, which are specifically designed to accelerate oxidative addition for challenging substrates.[2][11] You may also need to increase the catalyst loading (e.g., from 2 mol% to 3-5 mol%).[2]
-
-
Cause 2: Poor Reagent Solubility. If any of your components (base, trifluoroborate salt) are not sufficiently soluble in the reaction medium, the reaction will be slow and heterogeneous.
-
Solution: Try a different solvent system. For example, if you are using toluene/water, switching to dioxane/water or ethanol might improve solubility and accelerate the reaction.
-
Part 4: Visual Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues systematically.
Caption: A decision tree for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
"common side reactions with potassium 3-thiophenetrifluoroborate and how to avoid them"
Welcome to the technical support center for potassium 3-thiophenetrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in cross-coupling reactions. Our goal is to empower you with the scientific understanding to anticipate and mitigate common side reactions, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
The most prevalent side reactions are protodeboronation, homocoupling of the thiophene unit, and issues related to the hydrolysis rate of the trifluoroborate salt. While potassium organotrifluoroborates are generally more stable than their boronic acid counterparts, these side reactions can still occur under certain conditions and diminish the yield of the desired cross-coupled product.[1][2][3]
Q2: Why is protodeboronation a concern with this reagent?
Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of thiophene as a byproduct.[2][4] This reaction is often catalyzed by residual acid or base in the reaction mixture and can be exacerbated by prolonged reaction times or high temperatures. Although this compound is more resistant to protodeboronation than 3-thiopheneboronic acid, it is not entirely immune, especially once hydrolyzed to the corresponding boronic acid.[1][3]
Q3: What leads to the homocoupling of the thiophene moiety?
Homocoupling results in the formation of 3,3'-bithiophene. This side reaction can be promoted by the presence of oxidants or under certain palladium-catalyzed conditions, particularly if the catalytic cycle is inefficient. The accumulation of the active boronic acid species in the reaction mixture can increase the likelihood of homocoupling.[5][6][7][8]
Q4: How does the hydrolysis of this compound affect the reaction outcome?
The trifluoroborate salt itself is generally unreactive in the Suzuki-Miyaura catalytic cycle. It must first hydrolyze to the corresponding boronic acid to participate in the transmetalation step.[5][6][7] The rate of this hydrolysis is crucial. If the hydrolysis is too slow, the overall reaction rate will be slow. If it is too fast, the accumulation of the boronic acid can lead to the aforementioned side reactions of protodeboronation and homocoupling.[5][6][7] This "slow release" of the boronic acid is a key advantage of using trifluoroborate salts, provided the reaction conditions are optimized.[2]
Troubleshooting Guides
Guide 1: Issue - Low Yield Due to Protodeboronation
Symptoms:
-
Significant presence of thiophene in the crude reaction mixture, confirmed by GC-MS or LC-MS.
-
Incomplete consumption of the starting aryl halide.
Causality: Protodeboronation of the in situ generated 3-thiopheneboronic acid is often the culprit. This can be triggered by:
-
Excessive Base: Strong bases or high concentrations of base can accelerate the protodeboronation of heteroaryl boronic acids.[9][10]
-
Prolonged Reaction Times at High Temperatures: These conditions provide more opportunity for the C-B bond to cleave.
-
Protic Solvents: The presence of water is necessary for hydrolysis, but an excessive amount or the presence of other protic sources can facilitate protonolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Preventative Measures & Optimized Protocol:
-
Base Selection: Use a milder base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[11] Use no more than 3 equivalents.
-
Temperature Control: Aim for the lowest effective temperature. For many couplings, 80 °C is sufficient.[12]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
-
Solvent System: A mixture of an organic solvent and water (e.g., THF/H₂O or Dioxane/H₂O) is typically required for the hydrolysis of the trifluoroborate.[11][12] Optimize the ratio to balance solubility and control the hydrolysis rate.
Table 1: Recommended Starting Conditions to Minimize Protodeboronation
| Parameter | Recommendation | Rationale |
| Base | Cs₂CO₃ (3 equiv.) | Milder base, less prone to induce protodeboronation.[11] |
| Solvent | THF/H₂O (9:1) | Balances solubility and controlled hydrolysis.[11] |
| Temperature | 80 °C | Minimizes thermal decomposition and side reactions. |
| Catalyst | Pd(OAc)₂ / RuPhos | Efficient catalyst system for heteroaryl couplings.[1] |
Guide 2: Issue - Formation of 3,3'-Bithiophene (Homocoupling)
Symptoms:
-
A significant peak corresponding to the mass of 3,3'-bithiophene is observed in the MS analysis of the crude product.
-
This side product can sometimes be difficult to separate from the desired product due to similar polarities.
Causality: Homocoupling can arise from:
-
Oxidative Coupling: Oxygen present in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid intermediate.
-
Inefficient Catalysis: A slow transmetalation or reductive elimination step can lead to side reactions involving the palladium catalyst and the organoboron species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Preventative Measures & Optimized Protocol:
-
Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use.
-
Catalyst and Ligand Choice: Use a highly active catalyst system that promotes rapid cross-coupling over homocoupling. Buchwald-type ligands such as RuPhos or SPhos are often effective for heteroaryl couplings.[1][13]
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the this compound. A large excess can sometimes favor homocoupling.
Guide 3: Issue - Slow or Stalled Reaction
Symptoms:
-
Incomplete conversion of starting materials even after extended reaction times.
-
Both starting aryl halide and the trifluoroborate salt are present in the reaction mixture.
Causality: A sluggish reaction can be due to:
-
Inefficient Hydrolysis: The rate-limiting step may be the hydrolysis of the trifluoroborate to the active boronic acid. This can be influenced by the pH and composition of the reaction medium.[5][6][7]
-
Catalyst Deactivation: The Lewis basic sulfur atom in the thiophene ring can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Poor Solubility: One or more components of the reaction may not be sufficiently soluble in the chosen solvent system.
Preventative Measures & Optimized Protocol:
-
Solvent System: Ensure sufficient water is present to facilitate hydrolysis. A solvent system like THF/H₂O (4:1) or Dioxane/H₂O may be more effective than less polar options.
-
Base Choice: A base like Cs₂CO₃ can also act as a fluoride scavenger, which may facilitate the hydrolysis of the trifluoroborate.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that can promote a rapid catalytic turnover and are less susceptible to inhibition by heteroatoms.[1]
-
Temperature: A moderate increase in temperature (e.g., from 80 °C to 100 °C) can sometimes overcome a high activation barrier, but should be done cautiously to avoid promoting side reactions.
Visualizing the Reaction Pathways:
Caption: Reaction pathways in the Suzuki-Miyaura coupling of this compound.
By understanding the underlying mechanisms of these common side reactions and systematically applying the troubleshooting strategies outlined above, you can significantly improve the success rate of your cross-coupling reactions involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Potassium 3-Thiophenetrifluoroborate Reactions
Welcome to the technical support center for the purification of reaction products derived from potassium 3-thiophenetrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent, most commonly in Suzuki-Miyaura cross-coupling reactions to synthesize 3-arylthiophene derivatives.
Navigating the purification of these compounds can be challenging due to the unique properties of the thiophene moiety and the potential for various reaction byproducts. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work.
I. Understanding the Purification Challenges
The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful method for C-C bond formation. However, the crude reaction mixture often contains a variety of substances that must be removed to obtain the pure 3-arylthiophene product. Key challenges stem from:
-
Residual Palladium Catalyst: Palladium complexes can be difficult to remove and may contaminate the final product.
-
Boron-Containing Byproducts: Unreacted starting material and its derivatives can complicate purification.
-
Homocoupling Products: Self-coupling of the aryl halide or the thiophene reagent can occur.
-
Similar Polarity of Product and Impurities: The desired 3-arylthiophene product may have a similar polarity to certain byproducts, making chromatographic separation difficult.
This guide will provide systematic approaches to overcome these challenges.
II. Troubleshooting and Frequently Asked Questions (FAQs)
A. Initial Workup and Extractive Purification
Question 1: What is the best initial workup procedure for a Suzuki-Miyaura reaction using this compound?
A standard aqueous workup is typically the first step to remove inorganic salts and water-soluble impurities.
-
Rationale: Potassium trifluoroborate salts are known for their stability, which is advantageous during the reaction and initial workup.[1][2] The inorganic base (e.g., cesium carbonate) and any resulting inorganic salts are highly soluble in water and can be efficiently removed by liquid-liquid extraction.
Protocol: General Extractive Workup
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent like THF or dioxane, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash with water. If a mild base like potassium carbonate was used, a wash with a dilute acid (e.g., 1M HCl) can be performed to neutralize it, followed by a brine wash to reduce the amount of water in the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
Question 2: How can I remove unreacted boronic acid or its byproducts during the workup?
Excess thiophene boronic acid (which can be formed in situ from the trifluoroborate) can often be removed with a basic wash.
-
Causality: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a basic wash (e.g., dilute NaOH), rendering them water-soluble and easily extracted into the aqueous phase.[4]
Protocol: Basic Wash for Boronic Acid Removal
-
After the initial water wash, add a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH) to the separatory funnel containing the organic layer.
-
Shake the funnel gently to mix the layers and allow for the extraction of the boronic acid into the aqueous phase.
-
Separate the layers and wash the organic layer again with water or brine to remove any residual base.
-
Proceed with drying and concentration of the organic layer.
B. Removal of Palladium Catalyst Residues
Question 3: My crude product is a dark color, suggesting palladium contamination. How can I remove the residual palladium catalyst?
Filtration through a pad of Celite or silica gel is a common and effective first step.
-
Expertise & Experience: Palladium catalysts, particularly heterogeneous Pd(0) species formed at the end of the reaction, can often be adsorbed onto solid supports like Celite.[5][6]
Protocol: Palladium Removal by Filtration
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Prepare a small plug of Celite or silica gel in a fritted funnel or a pipette.
-
Pass the solution of the crude product through the plug, washing with additional solvent to ensure all the product is collected.[3]
-
Concentrate the filtrate to obtain the crude product with reduced palladium content.
For more persistent palladium contamination, specialized scavengers can be employed.
C. Purification by Column Chromatography
Question 4: What is a good starting point for developing a column chromatography method for 3-arylthiophenes?
A combination of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a common eluent system for these compounds.[7]
-
Trustworthiness: The choice of eluent is critical for good separation. Thin Layer Chromatography (TLC) should always be used to determine the optimal solvent system before committing to a column. Aim for an Rf value of 0.25-0.35 for the desired product to ensure good separation on the column.[7]
Protocol: Column Chromatography of a 3-Arylthiophene
-
TLC Analysis: Dissolve a small amount of the crude product in a volatile solvent (e.g., DCM). Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). Visualize the spots under UV light.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the less polar solvent system determined by TLC. A gradient elution, where the proportion of the more polar solvent is gradually increased, can be very effective in separating compounds with close Rf values.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Issue | Potential Cause | Solution |
| Product elutes with the solvent front (High Rf) | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate). |
| Product does not move from the baseline (Low Rf) | Eluent is not polar enough. | Increase the proportion of the polar solvent. |
| Streaking or tailing of spots on TLC/column | Compound is interacting with the acidic silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds. |
| Poor separation of product and impurity | Isomers or compounds with very similar polarities. | Try a different solvent system (e.g., hexanes/DCM). Consider using a less active stationary phase like neutral alumina. |
D. Purification by Recrystallization
Question 5: My 3-arylthiophene product is a solid. Can I purify it by recrystallization, and how do I choose a solvent?
Yes, recrystallization is an excellent method for purifying solid products if a suitable solvent can be found.
-
Authoritative Grounding: The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.[8] The ideal solvent will dissolve the compound completely when hot but sparingly when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.
Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures like hexanes/ethyl acetate).[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[11]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| No crystals form upon cooling | The solution is not saturated, or the product is too soluble. | Evaporate some of the solvent to increase the concentration. If still no crystals form, the solvent is not suitable. |
| Product "oils out" instead of crystallizing | The solution is cooling too quickly, or the melting point of the compound is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Low recovery of the product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
III. Visualization of Workflows
Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method.
IV. References
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?--INVALID-LINK--
-
MDPI. (2022, December 27). Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. --INVALID-LINK--
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?--INVALID-LINK--
-
Google Patents. (2016, November 24). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling. --INVALID-LINK--
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. --INVALID-LINK--
-
Benchchem. An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. --INVALID-LINK--
-
National Institutes of Health. (2010, November 1). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Organic Syntheses. 6 - Organic Syntheses Procedure. --INVALID-LINK--
-
White Rose eTheses Online. Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. --INVALID-LINK--
-
Sigma-Aldrich. Potassium Trifluoroborate Salts. --INVALID-LINK--
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?--INVALID-LINK--
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. --INVALID-LINK--
-
University of California, Los Angeles. Recrystallization - Single Solvent. --INVALID-LINK--
-
ResearchGate. (2018, August 28). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. --INVALID-LINK--
-
The Royal Society of Chemistry. I. Materials II. Instrumentation III. Synthesis. --INVALID-LINK--
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. --INVALID-LINK--
-
Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup?--INVALID-LINK--
-
ResearchGate. Substances yield after recrystallization from different solvents. --INVALID-LINK--
-
National Institutes of Health. (2008, August 1). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. --INVALID-LINK--
-
SciSpace. APPENDIX 3E Column Chromatography. --INVALID-LINK--
-
National Institutes of Health. (2009, May 1). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. --INVALID-LINK--
-
Beilstein Journals. (2014, October 23). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. --INVALID-LINK--
-
National Institutes of Health. (2014, April 1). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. --INVALID-LINK--
-
Wiley Online Library. (2020, December 14). Alkali-Amide-Catalyzed Divergent sp2 and sp3 C–H Alkylation of Alkylthiophenes with. --INVALID-LINK--
-
ResearchGate. (2025, August 6). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. --INVALID-LINK--
-
National Institutes of Health. (2012, October 1). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. --INVALID-LINK--
-
Benchchem. Application Note: High-Purity Isolation of 3-Thiophenemethanol using Flash Column Chromatography. [https://www.benchchem.com/application-notes/high-purity-isolation-of-3-thiophenemethanol-using-flash-column-chromatography](--INVALID-LINK-- chromatography)
-
MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. --INVALID-LINK--
-
National Institutes of Health. (2008, December 1). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. --INVALID-LINK--
-
PubMed. (2001, February 8). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. --INVALID-LINK--
-
ResearchGate. (2025, August 6). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. --INVALID-LINK--
-
ResearchGate. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture?--INVALID-LINK--
-
ResearchGate. (2025, August 10). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. --INVALID-LINK--
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. --INVALID-LINK--
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. --INVALID-LINK--
-
ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. --INVALID-LINK--
-
National Institutes of Health. (2020, November 13). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. ocw.mit.edu [ocw.mit.edu]
"troubleshooting low yields in Suzuki reactions with potassium 3-thiophenetrifluoroborate"
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing potassium 3-thiophenetrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet highly valuable, building block. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies rooted in the specific chemistry of organotrifluoroborates and thiophene-based substrates.
Introduction: The Unique Nature of Potassium Organotrifluoroborates
Potassium organotrifluoroborates (R-BF₃K) have gained significant traction as robust alternatives to boronic acids in Suzuki-Miyaura couplings. Their crystalline, solid nature makes them exceptionally stable to air and moisture, allowing for indefinite storage and easier handling compared to their boronic acid counterparts, which can be prone to dehydration and protodeboronation.[1][2][3] However, their effective use in catalysis is not without nuance. A critical distinction is that the trifluoroborate salt itself is generally not the active species in the catalytic cycle. It must first undergo hydrolysis to generate the corresponding boronic acid (or a related boronate species) in situ, which then participates in the transmetalation step.[4][5][6] The rate of this hydrolysis is a pivotal parameter that can dictate the success or failure of the reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is failing or giving very low yields. What's the most likely culprit?
A1: The most common issue stems from a mismatch between the rate of hydrolysis of the trifluoroborate salt to the active boronic acid and the rate of the catalytic turnover.[4][7] If the hydrolysis is too slow, the catalytic cycle stalls due to a lack of the active boron species. Conversely, if it's too fast, the resulting thiopheneboronic acid can accumulate and undergo side reactions like homocoupling or protodeboronation, a known issue with electron-rich heteroaromatic boronic acids.[2][8] Optimizing the conditions that control this hydrolysis—primarily the base, solvent, and temperature—is the key to success.
Q2: Why is my reaction showing multiple unidentified byproducts?
A2: Besides the desired product, several side reactions can occur. The most common are:
-
Homocoupling: Your starting aryl halide coupling with itself, or the thiophenetrifluoroborate coupling with itself. This is often exacerbated by the presence of oxygen or issues with the catalyst.[9]
-
Protodeboronation: The thiophene-boron bond is cleaved, replacing the boron group with a hydrogen atom. This is a common issue for heteroarylboronic acids, especially under harsh basic conditions or at high temperatures.[1][2] The use of trifluoroborates is intended to mitigate this by keeping the concentration of the sensitive boronic acid low at any given time.[4][5]
-
Catalyst Decomposition: Indicated by the formation of palladium black. This can be caused by excessively high temperatures, incompatible ligands, or the presence of oxygen.[10]
Q3: Is it necessary to rigorously exclude water from the reaction?
A3: No, in fact, the opposite is often true for reactions involving potassium organotrifluoroborates. Water is required for the essential hydrolysis step that converts the trifluoroborate to the active boronic acid.[11][12] Many successful protocols for trifluoroborates explicitly use aqueous solvent mixtures (e.g., THF/H₂O, Dioxane/H₂O).[13][14] The key is to control the amount and environment of the water to achieve the optimal hydrolysis rate.
Q4: My aryl halide is complex and contains sensitive functional groups. Are trifluoroborates a good choice?
A4: Yes, one of the major advantages of the Suzuki-Miyaura reaction is its broad functional group tolerance, and this extends to couplings with organotrifluoroborates.[2][15] The generally milder conditions (especially regarding the base) that can be employed with trifluoroborates often make them superior to boronic acids when dealing with sensitive substrates.
Systematic Troubleshooting Guide
When faced with low yields, a systematic approach is crucial. Start by evaluating each component of the reaction in a logical sequence.
Logical Troubleshooting Flow
Caption: A systematic workflow for troubleshooting Suzuki reactions.
Reagent Quality and Stoichiometry
-
This compound: Although generally stable, ensure its purity. Impurities can inhibit the catalyst. Consider recrystallizing if in doubt. Unlike boronic acids which often require an excess due to decomposition, trifluoroborates can typically be used in near-stoichiometric amounts (e.g., 1.1-1.2 equivalents).[1]
-
Aryl/Heteroaryl Halide: Confirm the identity and purity of your electrophile. Ensure it is free from contaminants that could poison the catalyst.
-
Base: The physical state of the base is critical. For solid bases like Cs₂CO₃ or K₂CO₃, ensure they are finely powdered to maximize surface area and reactivity. Some bases can be hygroscopic; store them in a desiccator.
-
Solvent: Use high-purity, anhydrous solvents for the organic phase, even when using an aqueous co-solvent. Ensure any water used is deionized and degassed.
The Critical Triad: Base, Solvent, and Temperature
This is the most important area for optimization, as these three parameters directly control the crucial hydrolysis of the trifluoroborate.
-
Base Selection: The base facilitates both the hydrolysis of the R-BF₃K salt and the subsequent transmetalation step.
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice for trifluoroborates.[13][16] Its high solubility in organic solvents and appropriate basicity often provide a good balance for hydrolysis.
-
Potassium Carbonate (K₂CO₃) or Phosphate (K₃PO₄): Also effective and are common choices.[11] K₃PO₄ is a stronger base and may be beneficial for less reactive aryl chlorides.[8]
-
Organic Bases (e.g., Triethylamine, DBU): Generally less common for trifluoroborate couplings as inorganic bases are often required to facilitate the hydrolysis chemistry.
-
-
Solvent System: The solvent mixture influences the solubility of the reactants and the rate of hydrolysis.
-
Aqueous Mixtures (THF/H₂O, Dioxane/H₂O, i-PrOH/H₂O): Highly effective systems.[13][15] The water phase is essential for hydrolysis. The ratio is a key parameter to screen; a typical starting point is 10:1 organic to water.
-
Anhydrous Alcohols (Methanol, Ethanol): Can be very effective, particularly for coupling with aryl chlorides.[11] The alcohol can participate in the solvolysis of the trifluoroborate.
-
-
Temperature: Higher temperatures increase the rate of all steps in the catalytic cycle, but can also accelerate decomposition pathways.
-
Typical Range: 70-100 °C.
-
Troubleshooting: If you suspect catalyst decomposition (formation of palladium black), try lowering the temperature and increasing the reaction time. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial. Be aware that high temperatures can promote protodeboronation of the thiopheneboronic acid intermediate.[10]
-
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (General Purpose) | Condition B (For Aryl Chlorides) | Condition C (For Sensitive Substrates) |
| Pd Precatalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (1-2 mol%) |
| Ligand | --- | RuPhos (4 mol%) | --- |
| Base | Cs₂CO₃ (3 equiv) | K₂CO₃ (3 equiv) | K₃PO₄ (2 equiv) |
| Solvent | THF/H₂O (10:1) | Ethanol | Dioxane/H₂O (10:1) |
| Temperature | 80 °C | Reflux | 70 °C |
The Catalyst System: Palladium and Ligand
For challenging substrates, including heteroaromatics like thiophene, the choice of ligand is paramount.
-
Palladium Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are common and effective.[13] Air-stable Pd(II) precatalysts that feature the desired ligand (e.g., Buchwald precatalysts) are highly recommended for reproducibility and for coupling challenging substrates.[8][17]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For thiophene substrates, which can be challenging, bulky and electron-rich phosphine ligands are often required.
-
Buchwald Ligands: Ligands like RuPhos and XPhos are excellent choices for coupling heteroaryl trifluoroborates and unreactive aryl chlorides.[1][2] They promote fast rates of reaction, which can help the desired coupling outcompete decomposition pathways.[8]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A robust and versatile ligand that is often a good starting point for a wide range of Suzuki couplings.[13][16][18]
-
The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
Caption: The Suzuki-Miyaura cycle highlighting the initial hydrolysis of the trifluoroborate.
Reaction Setup and Execution
-
Inert Atmosphere: Suzuki reactions are sensitive to oxygen.[9][10] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure of that gas throughout the reaction.
-
Degassing: Solvents must be rigorously degassed before use. This can be achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.
-
Stirring: In biphasic systems (e.g., THF/H₂O), vigorous stirring is essential to ensure efficient mixing and mass transfer between the phases. In some cases, the rate of stirring has been shown to impact the rate of trifluoroborate hydrolysis.[4][5]
Experimental Protocol: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.1 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Precatalyst (e.g., PdCl₂(dppf)·CH₂Cl₂; 2 mol%)
-
Base (e.g., Cs₂CO₃; 3 equiv)
-
Solvent (e.g., THF and deionized water, degassed separately)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.1 equiv), base (3.0 equiv), and palladium precatalyst (0.02 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed THF, followed by the degassed water, via syringe to achieve the desired concentration (typically 0.1-0.2 M with respect to the limiting reagent) and solvent ratio (e.g., 10:1 THF/H₂O).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction vigorously for the allotted time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 18. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
"effect of base and solvent on potassium 3-thiophenetrifluoroborate reactivity"
Answering your advanced query, as a Senior Application Scientist, I've structured this technical support center to provide in-depth, field-proven insights into the reactivity of potassium 3-thiophenetrifluoroborate, focusing on the critical roles of base and solvent selection.
Technical Support Center: this compound
Introduction
This compound (CAS No. 192863-37-9) has emerged as a superior nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[][2] Unlike their corresponding boronic acids, organotrifluoroborates are generally air- and moisture-stable crystalline solids, offering significant advantages in handling, storage, and stoichiometry.[3][4][5] Their tetracoordinate boron center renders them less prone to common side reactions like protodeboronation, a frequent challenge with heteroarylboronic acids.[5][6][7] However, this stability necessitates a carefully controlled activation step, where the choice of base and solvent is paramount for achieving high yields and reproducibility. This guide provides a comprehensive overview of these effects and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in reactions with this compound?
A base is essential for the activation of the trifluoroborate salt. The stable, tetracoordinate [R-BF₃]⁻ anion is unreactive in the transmetalation step of the Suzuki-Miyaura cycle. The base facilitates its slow hydrolysis to a more reactive tricoordinate boron species, such as a boronic acid (ArB(OH)₂) or a difluorohydroxyborate.[8][9][10][11] This in-situ generation of the active coupling partner is a key feature of using trifluoroborates; it keeps the concentration of the sensitive boronic acid low throughout the reaction, minimizing degradation pathways like protodeboronation and oxidative homocoupling.[8][9][10]
Q2: Why is water or another protic solvent required? Can I run the reaction under anhydrous conditions?
A protic solvent, most commonly water, is mechanistically required for the hydrolysis of the B-F bonds to generate the active boronic acid species.[6][12] Under strictly anhydrous conditions, the activation of the trifluoroborate is typically stalled, leading to little or no product formation. The organic solvent (e.g., THF, dioxane, ethanol) ensures the solubility of the aryl halide and the palladium catalyst complex, creating a homogeneous environment for the catalytic cycle to proceed efficiently.[13]
Q3: My reaction is giving inconsistent yields. What could be causing this?
Inconsistencies often stem from the complex nature of trifluoroborate hydrolysis. Research by Lloyd-Jones and others has revealed that this process can be surprisingly sensitive to environmental factors.[8][9][10][11]
-
Reaction Vessel: The glass surface of a flask can act as a fluoride scavenger, accelerating hydrolysis and affecting the "slow-release" profile of the active boronic acid.[11] Switching between different types or sizes of flasks can alter the surface-area-to-volume ratio, leading to different reaction rates.
-
Stirring Rate: In biphasic solvent systems like THF/water, the stirring rate impacts the efficiency of mixing between the organic and aqueous basic phases.[14][15] Inadequate mixing can lead to localized pH differences and non-uniform hydrolysis, resulting in poor reproducibility.
-
Base Quality: The physical form of the base (e.g., fine powder vs. chunks) and its purity are critical. A finely powdered base like K₂CO₃ or Cs₂CO₃ has a higher surface area, ensuring better solubility and more consistent performance.[16]
Troubleshooting Guide: Common Issues & Solutions
Problem: Low to no product yield.
-
Possible Cause 1: Incorrect Base. The base may be too weak or poorly soluble.
-
Solution: Switch to a stronger, more effective base. Cesium carbonate (Cs₂CO₃) is often superior for trifluoroborates as it promotes the transformation efficiently.[4][17] Potassium phosphate (K₃PO₄) is another excellent alternative, particularly with challenging substrates.[18] Ensure the base is finely powdered.
-
-
Possible Cause 2: Suboptimal Solvent System. Reactants may not be fully dissolved, or the polarity may be incorrect for the catalyst system.
-
Solution: Screen different solvent mixtures. While THF/H₂O is common, systems like Dioxane/H₂O, Ethanol/H₂O, or Methanol can offer improved performance depending on the substrates.[13][17] For instance, couplings with this compound have been shown to work efficiently in alcoholic or aqueous solvents, even under ligandless conditions in some cases.[13]
-
-
Possible Cause 3: Catalyst Inactivity. The chosen palladium source or ligand may not be suitable for the specific substrates.
Problem: Significant protodeboronation of the thiophene ring is observed (detected by LC-MS).
-
Possible Cause: Boronic acid instability. Although trifluoroborates are used to prevent this, aggressive conditions (high temperature, overly strong base) can accelerate hydrolysis and expose the resulting boronic acid to decomposition before it can couple.
-
Solution 1: Lower the reaction temperature. Operate at the lowest temperature that still allows for a reasonable reaction rate.[16]
-
Solution 2: Use a milder base. While strong bases can be effective, they can also promote side reactions. A screen including K₂CO₃ or Na₂CO₃ may reveal a better balance between activation and stability.[7]
-
Solution 3: Ensure stoichiometry is correct. Using a large excess of the trifluoroborate is unnecessary and can lead to more side products. Near-stoichiometric amounts (1.05-1.2 equivalents) are typically sufficient.[5][19]
-
Problem: Homocoupling of the aryl halide or the thiophene trifluoroborate is a major byproduct.
-
Possible Cause 1: Catalyst Degradation. The formation of palladium black can catalyze homocoupling.
-
Solution: Ensure the reaction is run under a properly inert atmosphere (Argon or Nitrogen). Use degassed solvents to minimize oxygen, which can degrade the Pd(0) catalyst.
-
-
Possible Cause 2: Inefficient Transmetalation/Reductive Elimination. If the desired cross-coupling is slow, side reactions can become competitive.
-
Solution: Optimize the ligand. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, favoring the formation of the cross-coupled product over homocoupling byproducts.[20]
-
Data & Visualization
Table 1: General Effect of Base on Suzuki-Miyaura Coupling of 3-Thiophenetrifluoroborate
| Base | Typical Equivalents | Relative Strength | Key Characteristics & Recommendations |
| K₂CO₃ | 2 - 3 | Moderate | A good starting point. Cost-effective. Requires fine powder form for best results.[13] |
| Na₂CO₃ | 2 - 3 | Moderate | Used effectively in ethanol/water systems for heteroaryl couplings.[7] |
| Cs₂CO₃ | 2 - 3 | Strong | Often provides higher yields, especially for difficult couplings.[4][17] Higher solubility in organic solvents. |
| K₃PO₄ | 2 - 3 | Strong | A robust base, highly effective in many modern catalyst systems (e.g., with Buchwald ligands).[18] |
Table 2: Common Solvent Systems and Their Applications
| Solvent System (v/v) | Typical Temperature | Properties & Use Cases |
| THF / H₂O (e.g., 9:1) | 65 - 80 °C | General purpose; good balance of solubility for many substrates.[17] |
| Dioxane / H₂O (e.g., 4:1) | 80 - 100 °C | Higher boiling point allows for increased reaction temperatures, useful for less reactive aryl chlorides. |
| Ethanol or Methanol | Reflux | Can serve as both the organic solvent and the protic component. Effective for some heteroaryl couplings.[13] |
| Toluene / H₂O | 85 - 110 °C | Good for higher temperatures and can be effective for coupling alkyltrifluoroborates.[4] |
Diagrams
Caption: Trifluoroborate activation via base-mediated hydrolysis.
Caption: Simplified Suzuki-Miyaura cycle with activated trifluoroborate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide or chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
THF, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, Cs₂CO₃, Pd(OAc)₂, and RuPhos.
-
Seal the flask, and evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Add the degassed THF and water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
References
- 2. Potassium thiophene-3-trifluoroborate, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.uvic.ca [web.uvic.ca]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Improving Catalyst Lifetime in Reactions Involving Potassium 3-Thiophenetrifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst lifetime in Suzuki-Miyaura cross-coupling reactions utilizing potassium 3-thiophenetrifluoroborate. Our focus is on providing practical, field-proven insights to enhance the efficiency and robustness of your synthetic protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and reactivity of this compound and the associated palladium catalysts.
Q1: How stable is this compound, and what are the optimal storage conditions?
A1: this compound is a crystalline solid that is generally stable to air and moisture, making it a convenient reagent compared to its boronic acid counterpart.[1][2][3] However, like many organoboron compounds, it can be susceptible to slow decomposition over time, especially if exposed to acidic conditions or high humidity. For long-term storage, it is recommended to keep the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator.
Q2: What are the key advantages of using this compound over 3-thiopheneboronic acid in Suzuki-Miyaura coupling reactions?
A2: Potassium organotrifluoroborates offer several advantages over boronic acids.[1][2] They are typically monomeric, crystalline solids that are easier to handle and purify.[1][4] A significant advantage is their increased stability and resistance to protodeboronation, a common side reaction with boronic acids, especially heteroaromatic ones, that leads to reduced yields.[4][5] This stability often allows for the use of near-stoichiometric amounts of the trifluoroborate salt, improving atom economy.[4][5]
Q3: Which palladium catalyst systems are most effective for reactions with this compound?
A3: The choice of catalyst system is crucial for a successful coupling reaction. For aryl chlorides, which are often challenging substrates, catalyst systems with electron-rich and sterically hindered phosphine ligands are generally preferred.[6][7] Common and effective catalyst precursors include Pd(OAc)₂ and Pd₂(dba)₃, paired with ligands such as SPhos, XPhos, or RuPhos.[5][8][9] For less demanding aryl bromides or iodides, catalysts like Pd(PPh₃)₄ or a combination of PdCl₂ with PPh₃ can also be effective.[10]
Q4: What is the role of the base in Suzuki-Miyaura reactions with potassium trifluoroborates, and how does it impact catalyst lifetime?
A4: The base plays a critical role in the catalytic cycle. Its primary function is to facilitate the hydrolysis of the trifluoroborate to the corresponding boronic acid and then to form the reactive boronate species, which participates in the transmetalation step.[11][12] Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).[2][8][10] The choice and strength of the base can influence the reaction rate and catalyst stability. An excessively strong base can sometimes promote catalyst decomposition.[8] Cesium carbonate (Cs₂CO₃) is often a good choice as it is effective in promoting the reaction under relatively mild conditions.[2][10]
Q5: How can I monitor the progress of my reaction and assess catalyst activity?
A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product.[13][14] For more quantitative analysis, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended.[8][14] A stall in the reaction progress before the complete consumption of the limiting reagent can be an indication of catalyst deactivation.
Section 2: Troubleshooting Guide for Catalyst Deactivation
This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation and low reaction yields.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The active Pd(0) species may not have formed or has been oxidized.[8] | - Ensure proper degassing of solvents and reaction vessel to remove oxygen.[8] - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[8] - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[8] |
| Inefficient Oxidative Addition: The aryl halide may be electron-rich or sterically hindered.[8] | - Switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos or XPhos) to facilitate this step.[7][8] | |
| Slow Transmetalation: The boronate species may not be forming efficiently. | - Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[8] - Ensure the base is finely powdered for better solubility and reactivity.[8] - The addition of a small amount of water to solvents like THF or dioxane can aid in the formation of the active boronate species.[8] | |
| Reaction Stalls Prematurely | Catalyst Decomposition (Palladium Black): The palladium catalyst has precipitated out of the solution. | - This can be caused by high temperatures or an inappropriate ligand-to-metal ratio. - Lower the reaction temperature.[8] - Increase the ligand-to-palladium ratio to better stabilize the active catalytic species.[15] |
| Ligand Degradation: The phosphine ligand may have been oxidized. | - Ensure all reagents and solvents are of high purity and are properly degassed. - The presence of phosphine oxides can sometimes alter the catalytic activity.[15] | |
| Formation of Side Products | Homocoupling of the Boronic Acid Derivative: This can occur if the transmetalation is slow or if oxygen is present. | - Rigorously degas the reaction mixture. - Optimize the reaction conditions (catalyst, ligand, base) to ensure the cross-coupling reaction is faster than the homocoupling side reaction. |
| Protodeboronation: The trifluoroborate or the intermediate boronic acid is being replaced by a hydrogen atom. | - While potassium trifluoroborates are more resistant to this than boronic acids, it can still occur under harsh basic conditions or at elevated temperatures.[4][5][8] - Use milder bases or run the reaction at a lower temperature.[8] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions involving this compound.
Caption: A workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Section 3: Experimental Protocols
This section provides a general, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction with this compound. This should be considered a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).[2][8][10]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, 10:1) via syringe. The concentration is typically in the range of 0.1-0.2 M relative to the limiting reagent.[1][10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, it can be added at this stage (1-5 mol%).[5][8][10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir. Monitor the progress of the reaction by TLC or LC-MS.[8][13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights potential pathways for catalyst deactivation.
Caption: The Suzuki-Miyaura catalytic cycle and catalyst deactivation pathways.
Section 4: Post-Reaction Catalyst Removal
Even with an optimized reaction, residual palladium in the final product can be a concern, especially in pharmaceutical applications. This section provides an overview of common methods for palladium removal.
Q6: What are the most effective methods for removing residual palladium from my final product?
A6: Several techniques can be employed to reduce palladium levels in the final product:
-
Recrystallization: This is a classic purification method that can be effective if there is a significant difference in solubility between your product and the palladium species. However, it can sometimes lead to product loss.[16]
-
Activated Carbon: Treatment with activated carbon can adsorb palladium species, but it may also adsorb the product, leading to lower yields.
-
Metal Scavengers: These are functionalized silica or polymer resins that selectively bind to palladium.[16][17] They are often highly effective at reducing palladium levels to parts-per-million (ppm) or even parts-per-billion (ppb) levels.[16] Commercially available scavengers with thiol (e.g., SiliaMetS Thiol) or other sulfur- and nitrogen-containing functional groups are commonly used for palladium removal.[17][18] Screening different scavengers is often recommended to find the most effective one for a specific application.[17][19]
Protocol for Palladium Scavenging
-
Reaction Completion: Once the Suzuki-Miyaura reaction is complete, and after the initial workup, dissolve the crude product in a suitable solvent.
-
Scavenger Addition: Add the selected metal scavenger resin to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a period of a few hours to overnight.[17][19]
-
Filtration: Filter off the scavenger resin. A filter aid like Celite may be used to facilitate filtration.[19]
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. data.biotage.co.jp [data.biotage.co.jp]
- 18. silicycle.com [silicycle.com]
- 19. benchchem.com [benchchem.com]
"handling and safety precautions for potassium 3-thiophenetrifluoroborate"
Technical Support Center: Potassium 3-thiophenetrifluoroborate
A Senior Application Scientist's Guide to Handling, Safety, and Troubleshooting in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support guide for this compound. As a stable, crystalline solid, this organotrifluoroborate salt is an increasingly popular nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, valued for its enhanced stability to air and moisture compared to traditional boronic acids.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure safe handling and successful experimental outcomes. Here, we address common challenges and frequently asked questions encountered in the lab.
Part 1: Troubleshooting Guide for Suzuki-Miyaura Reactions
This section addresses specific issues you may encounter during the cross-coupling process.
Q1: My reaction yield is low or I'm observing no product formation. What are the likely causes and solutions?
Low or no yield is a common issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or catalyst activity.
A. Reagent Integrity:
-
Probable Cause: Decomposition of the this compound reagent. While significantly more stable than their boronic acid counterparts, organotrifluoroborates can still degrade under improper storage conditions, particularly in the presence of moisture or strong acids.
-
Troubleshooting Steps:
-
Visual Inspection: The reagent should be a fine, free-flowing crystalline solid. Clumping may indicate moisture absorption.
-
Storage Check: Confirm that the reagent has been stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[3][4]
-
Use Fresh Reagent: If decomposition is suspected, use a freshly opened bottle of the reagent for a control experiment.
-
B. Reaction Conditions:
-
Probable Cause: Suboptimal choice of base, solvent, or temperature. The activation of the trifluoroborate salt is critical for transmetalation to the palladium center and is highly dependent on the reaction conditions.
-
Troubleshooting Steps:
-
Base Selection: A base is required to facilitate the hydrolysis of the trifluoroborate to a more reactive boronic acid or a related difluorohydroxyborate species in situ. Cesium carbonate (Cs₂CO₃) is often effective, but potassium phosphate (K₃PO₄) can be beneficial for more challenging couplings.[5] The choice of base can be substrate-dependent.
-
Solvent System: A biphasic solvent system, such as Toluene/H₂O or THF/H₂O, is often used to ensure all components are sufficiently soluble.[1][6] Ensure the solvent is appropriately degassed to prevent oxidation of the palladium catalyst.
-
Temperature Control: Most Suzuki-Miyaura couplings with trifluoroborates require heating (e.g., 80-100 °C) to proceed at a reasonable rate.[1][5] If the reaction is sluggish, a modest increase in temperature may be beneficial. Monitor for potential decomposition of starting materials at higher temperatures.
-
C. Catalyst System:
-
Probable Cause: Inactive catalyst or an inappropriate ligand. The choice of palladium source and phosphine ligand is crucial for achieving efficient catalytic turnover.
-
Troubleshooting Steps:
-
Catalyst Pre-activation: Ensure your palladium source (e.g., Pd(OAc)₂) is active. Using a pre-catalyst or ensuring proper reduction to Pd(0) in situ is vital.
-
Ligand Choice: For heteroaryltrifluoroborates like 3-thiophenetrifluoroborate, sterically bulky and electron-rich phosphine ligands are often required. Ligands such as RuPhos or SPhos can be highly effective, particularly when coupling with challenging aryl chlorides.[1][7] For less demanding couplings, PdCl₂(dppf) may also be a suitable catalyst.[8][9]
-
Catalyst Loading: While catalyst loading is typically low (0.5-5 mol%), very slow or stalled reactions may benefit from a slight increase in catalyst and ligand loading.[7][9]
-
Q2: I am observing significant amounts of a side product corresponding to the protonated thiophene. What is causing this?
A. Protodeboronation:
-
Probable Cause: This side product arises from protodeboronation, where the C-B bond is cleaved by a proton source (like water) before cross-coupling can occur. Although potassium organotrifluoroborates are known to be less prone to protodeboronation than boronic acids, this pathway can still compete with the desired reaction, especially under acidic conditions or with prolonged reaction times at high temperatures.[5]
-
Troubleshooting Steps:
-
Control Stoichiometry: Unlike many boronic acid couplings, trifluoroborates can often be used in near-stoichiometric amounts (e.g., 1.1-1.2 equivalents).[7] Using a large excess of the borate salt is generally unnecessary and can lead to more side products.
-
Ensure Basic Conditions: The reaction must be sufficiently basic. If the base is weak or is consumed by other acidic functionalities in the starting materials, the equilibrium may favor protodeboronation.
-
Degas Thoroughly: While primarily to protect the catalyst, removing dissolved oxygen also helps maintain the integrity of the reaction environment.
-
Minimize Water Content: While some water is necessary for the solvent system, an excessive amount can increase the rate of protodeboronation. Adhere to the recommended solvent ratios (e.g., 10:1 organic solvent to water).[1]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling, storage, and properties of this compound.
Q1: What are the primary hazards associated with this compound?
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
It is classified as a combustible solid.
Q2: What Personal Protective Equipment (PPE) should I wear when handling this reagent?
To mitigate the risks, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[11][12][13]
-
Skin Protection: A fully buttoned laboratory coat and chemical-resistant gloves (e.g., nitrile rubber).[11][12] Always inspect gloves for tears or holes before use.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or if dust formation is likely, an N95 (US) or EN 149 (EU) approved dust mask is required.[11]
Q3: How should I properly store this compound?
Proper storage is critical to maintain the reagent's integrity and ensure safety.
-
Container: Keep the container tightly closed when not in use.[3][11]
-
Environment: Store in a cool, dry, and well-ventilated area.[3][11] Some sources note the material is hygroscopic and recommend storage under an inert gas.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[11]
Q4: What is the correct procedure for weighing and transferring the solid?
All weighing and transfer operations should be conducted within a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[12] Use appropriate tools like spatulas and anti-static weigh boats. Avoid creating dust clouds during transfer.[14] After handling, wash hands and any exposed skin thoroughly.[3][11]
Q5: What should I do in the event of a spill?
The response depends on the size of the spill.
-
Small Spills: Alert others in the immediate area. Wearing your full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite.[12] Carefully sweep the material into a designated hazardous waste container.[11][12] Decontaminate the area with a suitable solvent followed by soap and water.
-
Large Spills: Evacuate the laboratory immediately and alert your institution's emergency response team. Close the lab doors to contain the spill and prevent others from entering.[12]
Q6: How should I dispose of waste containing this chemical?
This compound and any materials contaminated with it must be disposed of as hazardous waste.[11] Place the waste in a suitable, sealed, and clearly labeled container. Follow all local, state, and federal regulations for chemical waste disposal.[3][11]
Part 3: Data and Protocols
Material Properties and Safety Summary
| Property | Value | Reference |
| CAS Number | 192863-37-9 | [] |
| Molecular Formula | C₄H₃BF₃KS | [] |
| Molecular Weight | 190.04 g/mol | [] |
| Appearance | White to off-white crystalline solid | - |
| Hazard Codes | H315, H319, H335 | [] |
| Signal Word | Warning | [3] |
| Required PPE | Goggles, Gloves, Lab Coat, Dust Mask | [12] |
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of an aryl halide with this compound. Optimization may be required for specific substrates.
-
Preparation:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv).
-
-
Inerting the Atmosphere:
-
Seal the Schlenk tube with a septum. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL Toluene and 0.5 mL deionized water).[1]
-
In a separate vial, combine the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).[1]
-
Add the catalyst/ligand mixture to the Schlenk tube under positive inert gas pressure.
-
-
Reaction:
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).[1]
-
Stir the reaction vigorously.
-
-
Monitoring:
-
Monitor the reaction's progress by TLC or GC-MS until the limiting starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.at [fishersci.at]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
"decomposition pathways of potassium 3-thiophenetrifluoroborate under reaction conditions"
Technical Support Center: Potassium 3-Thiophenetrifluoroborate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its use, stability, and decomposition pathways under common reaction conditions. As a crystalline, air- and moisture-stable solid, this reagent is an excellent alternative to the more sensitive thiopheneboronic acids[1][2][3]. However, its efficacy in cross-coupling reactions is critically dependent on its controlled conversion to the active boronic acid form. Understanding and managing this process is key to successful experimentation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: My Suzuki-Miyaura reaction is sluggish or stalls completely. What's the likely cause?
A1: The most common reason for low reactivity is inefficient in-situ hydrolysis of the trifluoroborate salt to the corresponding 3-thiopheneboronic acid. The tetracoordinate boron center in the R-BF₃⁻ anion is exceptionally stable and must be converted to the trivalent, catalytically active R-B(OH)₂ species to participate in the transmetalation step of the catalytic cycle[2][4].
-
Causality: The stability that makes potassium organotrifluoroborates easy to handle also means their activation is not always trivial[5]. The rate of hydrolysis can be slow and is highly dependent on reaction parameters. If the rate of hydrolysis is slower than the rate of the catalytic turnover, the reaction will appear sluggish as the catalyst waits for the active boronic acid to be generated[4].
-
Solutions:
-
Solvent Composition: Ensure your solvent system contains an adequate amount of water. For reactions in solvents like THF, dioxane, or toluene, a co-solvent of water is essential. The optimal ratio must often be determined empirically.
-
Base Selection: The choice and concentration of the base are critical. While a base is required for the catalytic cycle, its impact on hydrolysis can be complex. Cesium carbonate (Cs₂CO₃) is often effective as it has been shown to promote the transformation in THF/H₂O solvent systems[2]. If using fluoride-based bases like CsF, be aware that excess fluoride can potentially form unreactive anionic borate species, which could inhibit the reaction[6].
-
Temperature: Increasing the reaction temperature can accelerate the hydrolysis step. If your reactants and products are thermally stable, consider raising the temperature to 50-80 °C.
-
Q2: I'm observing significant protodeboronation (replacement of the boron group with hydrogen). Why is this happening and how can I prevent it?
A2: Protodeboronation is a common side reaction for many organoboron species, especially electron-rich heteroaromatics like thiophene. It occurs when the 3-thiopheneboronic acid intermediate is present in the reaction mixture for too long without being consumed by the catalytic cycle.
-
Causality: The "slow release" of boronic acid from the trifluoroborate salt is generally advantageous as it keeps the standing concentration of the sensitive boronic acid low, minimizing side reactions[4]. However, if the catalytic cycle is inefficient (e.g., poor ligand choice, catalyst deactivation) or if the hydrolysis is too rapid relative to the coupling, the generated 3-thiopheneboronic acid can accumulate and undergo protodeboronation, especially under basic or acidic conditions.
-
Solutions:
-
Optimize the Catalyst System: Ensure your palladium catalyst and ligand are active and appropriate for the specific substrates. A highly active catalyst will consume the boronic acid as it forms, preventing its accumulation.
-
Control the Hydrolysis Rate: This presents an "acid-base paradox." Some organotrifluoroborates require acid catalysis for efficient hydrolysis[4]. While the overall reaction is basic, the localized pH or the nature of the base can influence this balance. You may need to screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find one that promotes efficient coupling without leading to excessive boronic acid accumulation.
-
Degas Thoroughly: Oxygen can contribute to catalyst deactivation and other side reactions. Ensure your reaction mixture is properly degassed before heating.
-
Core Mechanism: The Role of Hydrolysis and Decomposition Pathways
The productive and unproductive pathways for this compound are centered around the formation of the boronic acid intermediate.
Caption: The central role of 3-thiopheneboronic acid as the key intermediate.
Frequently Asked Questions (FAQs)
Q3: Is this compound stable in air?
A3: Yes. As a solid, this compound is indefinitely stable to air and moisture, making it significantly easier to handle and store than the corresponding boronic acid[1][2][3][5]. Its stability is due to the tetracoordinate, anionic nature of the boron atom, which protects the reactive carbon-boron bond[2].
Q4: What is the primary decomposition pathway I should be aware of?
A4: The primary "decomposition" pathway in the context of a reaction is its hydrolysis to 3-thiopheneboronic acid. While this is a necessary activation step, the resulting boronic acid is susceptible to further decomposition via protodeboronation (loss of the boron moiety) and oxidative homocoupling (forming bithiophene)[4]. Thermal decomposition of the solid salt itself is not a concern under typical reaction conditions, as these salts are generally thermally stable[5].
Q5: How do pH and base choice affect the stability and reactivity?
A5: The effect is complex.
-
Basic Conditions: A base is required for the Suzuki-Miyaura catalytic cycle. Bases like carbonates or phosphates facilitate the formation of a borate anion [Aryl-B(OH)₃]⁻, which is more reactive in the transmetalation step. However, the rate of the initial hydrolysis of the trifluoroborate to the boronic acid can vary significantly with different bases[4].
-
Acidic Conditions: While Suzuki reactions are not typically run under acidic conditions, studies have shown that the hydrolysis of some organotrifluoroborates is actually catalyzed by acid[4]. This means that under purely basic conditions, the hydrolysis of a substrate like this compound might be slow, ensuring its stability but potentially limiting its reactivity if not managed correctly[4].
Q6: Can I use this reagent in anhydrous conditions?
A6: It is generally not recommended for standard Suzuki-Miyaura cross-coupling. The presence of water is considered essential for the hydrolysis of the trifluoroborate to the active boronic acid species. Without water, the activation step is unlikely to occur, and the reaction will not proceed.
Troubleshooting Flowchart & Recommended Protocols
Logical Flowchart for Diagnosing Failed Reactions
Caption: A step-by-step guide to troubleshooting common reaction failures.
Protocol: Small-Scale Reaction Condition Screen
This protocol is designed to test the efficacy of different bases on the hydrolysis and subsequent coupling of this compound.
-
Setup: In parallel vials, add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and Pd catalyst/ligand complex (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%).
-
Base Addition: To each vial, add a different base (3.0 equiv). Recommended screen: Cs₂CO₃, K₃PO₄, K₂CO₃.
-
Solvent Addition: Add the chosen solvent system (e.g., Toluene:H₂O 5:1) to each vial. Ensure all mixtures are properly degassed via sparging with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Reaction: Seal the vials and place them in a pre-heated block at the desired temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction, quench with water, extract with a suitable organic solvent, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts like thiophene (from protodeboronation).
-
Analysis: Compare the results to identify the base that provides the best balance of reaction rate and minimal byproduct formation.
This systematic approach allows you to quickly identify the optimal conditions for your specific substrates, mitigating the risks associated with the decomposition of the active boronic acid intermediate.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
"analytical techniques for monitoring potassium 3-thiophenetrifluoroborate reactions"
Welcome to the technical support center for analytical techniques in monitoring reactions involving potassium 3-thiophenetrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to navigate the complexities of your experiments. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental design and interpretation.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Which analytical techniques are most suitable for real-time, in-situ monitoring of Suzuki-Miyaura cross-coupling reactions involving this compound?
For real-time, in-situ monitoring, several techniques can be employed, each with its own advantages and limitations. The integration of in-situ analytical methods with automated sampling can provide high-density, reliable data throughout the reaction.[1]
-
Spectroscopic Methods (FT-IR, Raman, UV-Vis): These non-invasive techniques are excellent for tracking the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational or electronic transitions. For instance, you can monitor the C-B bond vibration of the trifluoroborate or the C-X (X = halide) bond of the coupling partner.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides detailed structural information about all soluble species in the reaction mixture. By integrating key signals, you can obtain quantitative data on the concentration of reactants, intermediates, and products over time.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to monitor the reaction progress by detecting and analyzing reaction intermediates and products.[2] Automated sampling systems coupled with MS allow for near real-time analysis.
FAQ 2: What are the common challenges encountered when analyzing potassium organotrifluoroborates by mass spectrometry?
High-accuracy mass spectrometry of potassium organotrifluoroborates can be challenging.[3] A common issue is the observation of multiple adducts and fragments.
-
You will typically observe the negative mass anion of the trifluoroborate.[3]
-
It is also common to see a [2M + K] anion for all samples.[3]
-
An unexpected but important adduct that may form is [2M + Na], which can indicate a decomposition pathway for these reagents.[3]
-
Low molecular weight organotrifluoroborates can be difficult to characterize with high-resolution mass spectrometry (HRMS) due to a lack of commercially available reference standards for sector instruments.[4] However, using commercially available organic sulfate salts as internal reference standards can allow for accuracies within 5 ppm in negative ionization mode ESI-MS.[4]
FAQ 3: Can I use HPLC to monitor the reaction? What are the recommended starting conditions?
Yes, High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring these reactions. It allows for the separation and quantification of starting materials, products, and byproducts.
Recommended Starting Conditions for HPLC Analysis:
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase | Provides good retention and separation for a wide range of organic molecules, including the aromatic thiophene and biaryl products. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to resolve compounds with different polarities, from the polar trifluoroborate salt to the less polar coupled product. |
| Detector | UV-Vis (Diode Array Detector) | Thiophene-containing compounds and biaryl products typically have strong UV absorbance, making UV detection highly sensitive. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to confirm peak identity. |
| Internal Standard | A stable, non-reactive compound with a distinct retention time and UV absorbance. | An internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and sample preparation. |
FAQ 4: How does the stability of this compound affect monitoring?
Potassium organotrifluoroborates are generally bench-stable crystalline solids that can be stored for extended periods. They are also compatible with a wide range of functional groups. However, their hydrolysis to the corresponding boronic acid is a critical step in the Suzuki-Miyaura reaction, and the rate of this hydrolysis can be complex and influenced by several factors.[5]
-
The "slow-release" of the boronic acid from the trifluoroborate is thought to minimize side reactions like homocoupling and protodeboronation.[5]
-
The reaction vessel itself can influence the hydrolysis rate; glass can act as a fluorophile, sequestering fluoride and driving the equilibrium towards the boronic acid.[5]
-
Inefficient mixing can also impact the hydrolysis and subsequent reaction rate.[5]
Understanding these factors is crucial for consistent and reproducible reaction monitoring.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Problem 1: Inconsistent or non-reproducible reaction kinetics observed via in-situ monitoring.
Workflow for Troubleshooting Inconsistent Kinetics
Caption: Troubleshooting workflow for inconsistent reaction kinetics.
-
Causality: Inconsistent kinetics often stem from mass transfer limitations or uncontrolled variables affecting the hydrolysis of the trifluoroborate salt.[5] Inefficient mixing can lead to localized concentration gradients and variable reaction rates.[5] The material of the reaction vessel can also play a role, as glass surfaces can accelerate the hydrolysis of the trifluoroborate.[5]
Problem 2: Difficulty in quantifying this compound using qNMR.
Workflow for Troubleshooting qNMR Quantification
Caption: Troubleshooting workflow for quantitative NMR (qNMR) issues.
-
Causality: Accurate quantification by NMR relies on several factors. Peak overlap can make accurate integration impossible. The internal standard must be carefully chosen to be inert and have a signal that does not overlap with other components. Crucially, the relaxation delay (D1) must be long enough (typically 5-7 times the longest T1 of the nuclei of interest) to ensure complete relaxation of all signals, which is essential for accurate integration.
Problem 3: Low or no product detected, with starting material consumed.
This scenario suggests that your starting material is reacting, but not to form the desired product. Side reactions may be dominating.
Potential Side Reactions and Solutions
| Side Reaction | Proposed Cause | Analytical Evidence | Suggested Solution |
| Protodeboronation | Presence of protic sources (water, alcohol) and/or strong base. | Disappearance of the trifluoroborate signal and appearance of the thiophene signal in GC-MS or NMR. | Use anhydrous solvents and a non-protic base. Organotrifluoroborates are generally less prone to this than boronic acids. |
| Homocoupling | Oxidative coupling of the organoboron species. | Detection of bithiophene byproducts in LC-MS or GC-MS. | Ensure the reaction is under an inert atmosphere (N2 or Ar). Optimize the palladium catalyst and ligand system. |
| Thiophene Ring Opening/Degradation | Harsh reaction conditions (high temperature, strong acid/base). Metabolism of the thiophene ring can also occur, especially in biological systems.[6] | Complex mixture of unidentified byproducts observed in the chromatogram or mass spectrum. | Screen for milder reaction conditions (lower temperature, different base). The thiophene ring itself can be a structural alert for metabolic instability.[6] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Monitoring a Suzuki-Miyaura Reaction by HPLC
-
Reaction Setup: Assemble the reaction under an inert atmosphere. Charge the reaction vessel with this compound, the aryl halide, palladium catalyst, ligand, and base.
-
Internal Standard: Add a known amount of a suitable internal standard to the reaction mixture at the beginning of the reaction (t=0).
-
Sampling: At predetermined time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quenching and Dilution: Immediately quench the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water). This will stop the reaction and dilute the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC.
-
HPLC Analysis: Inject the filtered sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting materials, product, and internal standard. Calculate the concentration of each component relative to the internal standard. Plot the concentration of each species over time to generate a reaction profile.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]
- 4. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Thiophene Scaffolding: Potassium 3-Thiophenetrifluoroborate vs. 3-Thienylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, and its incorporation often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] The choice of the organoboron reagent is a critical parameter that can significantly impact reaction efficiency, yield, and overall workflow. This guide provides an in-depth, objective comparison of two key reagents for introducing the 3-thienyl group: potassium 3-thiophenetrifluoroborate and 3-thienylboronic acid.
At a Glance: Key Differences and Considerations
| Feature | This compound | 3-Thienylboronic Acid |
| Stability | High; air- and moisture-stable crystalline solid.[4][5] | Moderate; prone to dehydration and protodeboronation.[6][7] |
| Handling | User-friendly, simplified storage and handling.[5][8] | Requires careful handling and storage, often under inert atmosphere.[7] |
| Stoichiometry | Often used in near-stoichiometric amounts.[5][9] | Typically used in excess (1.2-1.5 equivalents).[1][2] |
| Activation | Requires hydrolysis to the boronic acid in situ.[10] | Directly participates in the catalytic cycle. |
| Reaction Conditions | Often requires specific conditions to promote hydrolysis.[10] | Well-established, broad range of conditions available.[1][2] |
| Byproducts | Fluoride salts. | Boric acid and its derivatives. |
The Foundation: Understanding the Reagents
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. The choice between this compound and 3-thienylboronic acid fundamentally alters the practical execution and, potentially, the outcome of this pivotal transformation.
3-Thienylboronic Acid: The Established Workhorse
3-Thienylboronic acid is a widely used reagent for introducing the 3-thienyl moiety.[1][2][3] Its reactivity is well-documented, with a vast body of literature supporting its application in the synthesis of a diverse range of compounds, from pharmaceuticals to organic electronics.[3] However, its utility is tempered by inherent instability. Boronic acids are susceptible to dehydration to form cyclic boroxines and can undergo protodeboronation, where the carbon-boron bond is cleaved, reducing the effective concentration of the active reagent and impacting yields.[6][7]
This compound: The Stable Challenger
Potassium organotrifluoroborates have emerged as highly attractive alternatives to boronic acids.[4][5][11] this compound is a crystalline solid that is stable to both air and moisture, a significant advantage in terms of storage, handling, and weighing.[4][5] This enhanced stability is a direct consequence of the tetracoordinate boron center, which is less susceptible to the degradation pathways that plague boronic acids.[9]
Reactivity and Performance: A Mechanistic Perspective
The core difference in reactivity lies in the activation step. 3-Thienylboronic acid can directly engage in the Suzuki-Miyaura catalytic cycle after activation by a base. In contrast, this compound must first undergo hydrolysis to release the corresponding boronic acid in situ.[10] This "slow release" of the active boronic acid can be advantageous in minimizing side reactions.[10]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of both boronic acid and trifluoroborate salts.
Experimental Data and Protocols
Representative Protocol for 3-Thienylboronic Acid
The following protocol is a general method for the Suzuki-Miyaura coupling of 3-thienylboronic acid with an aryl bromide.[2]
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/water, 3:1 v/v)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, 3-thienylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Potassium Heteroaryltrifluoroborates
The following is a general procedure for the Suzuki-Miyaura cross-coupling of potassium heteroaryltrifluoroborates with aryl halides.[12]
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile, 0.25 mmol)
-
Potassium heteroaryltrifluoroborate (e.g., potassium furan-2-yltrifluoroborate, 0.26 mmol)
-
Pd(OAc)₂ (3.4 mg, 0.015 mmol)
-
RuPhos (14 mg, 0.03 mmol)
-
Na₂CO₃ (53.0 mg, 0.5 mmol)
-
Ethanol (1.4 mL)
Procedure:
-
Charge a microwave vial with Pd(OAc)₂, RuPhos, the aryl halide, potassium heteroaryltrifluoroborate, and Na₂CO₃.
-
Seal the vial, then evacuate and purge with an inert gas three times.
-
Add ethanol via syringe.
-
Heat the reaction at 85 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a thin pad of silica gel.
-
Concentrate the filtrate and purify as necessary.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Discussion and Recommendations
The choice between this compound and 3-thienylboronic acid is not merely a matter of substrate preference but a strategic decision that impacts the entire synthetic workflow.
For High-Throughput Screening and Library Synthesis: The superior stability and ease of handling of this compound make it an excellent choice for automated synthesis platforms and high-throughput screening applications.[5] The ability to weigh the reagent in the open air without significant degradation streamlines the process and improves reproducibility.
For Challenging Couplings and Sensitive Substrates: The "slow release" of the boronic acid from the trifluoroborate salt can be beneficial in reactions where the boronic acid is prone to decomposition under the reaction conditions or where homocoupling of the boronic acid is a significant side reaction.[10]
For Cost-Effective, Large-Scale Synthesis: While the per-gram cost of this compound may be higher, the ability to use near-stoichiometric amounts can improve the overall atom economy and may offset the initial cost, particularly when dealing with expensive aryl halides.[5][9]
When to Favor 3-Thienylboronic Acid: For well-established procedures and when reaction optimization has already been performed with the boronic acid, it may be the more straightforward choice. Its vast literature precedent provides a solid foundation for troubleshooting and adaptation to new substrates.[1][2][6]
Conclusion
Both this compound and 3-thienylboronic acid are valuable reagents for the synthesis of 3-arylthiophenes via the Suzuki-Miyaura cross-coupling. The decision of which to employ should be guided by a careful consideration of the specific application, scale, and available resources. This compound offers significant advantages in terms of stability, handling, and stoichiometry, making it a robust and user-friendly option, particularly in modern drug discovery settings. 3-Thienylboronic acid, as the traditional reagent, remains a viable and effective choice, supported by a wealth of historical data. For laboratories seeking to optimize their synthetic workflows for efficiency, reproducibility, and ease of use, the adoption of this compound is a compelling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
"advantages of potassium trifluoroborates over boronic acids in Suzuki coupling"
An In-Depth Technical Guide: Unveiling the Superiority of Potassium Trifluoroborates over Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. While boronic acids have traditionally been the workhorse nucleophiles in this transformation, their inherent instability presents significant challenges in reproducibility, stoichiometry, and handling. This guide provides a comprehensive comparison, grounded in experimental evidence, demonstrating why potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability, reliability, and versatility in modern synthetic chemistry.
The Stability Deficit of Boronic Acids: A Foundational Problem
The utility of boronic acids is often undermined by their chemical instability. The electron-deficient, tricoordinate boron atom is susceptible to several decomposition pathways. A primary issue is the equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2] This equilibrium, which is sensitive to water content, makes accurate stoichiometric calculations difficult and can lead to inconsistent reaction outcomes.[1][3] Furthermore, many boronic acids, particularly alkylboronic acids, are prone to protodeboronation and oxidation, compromising their purity and reactivity over time.[4][5][6]
In contrast, potassium organotrifluoroborates possess a tetracoordinate boron center, which forms a stable, anionic "ate" complex.[4][7] This structure effectively protects the carbon-boron bond from common degradation routes. The result is a class of crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][3][8][9] This exceptional stability allows them to be stored indefinitely on the benchtop at ambient temperatures without special precautions, a stark contrast to their boronic acid counterparts.[2][8][10]
Comparative Analysis: A Head-to-Head Evaluation
The practical advantages of potassium trifluoroborates extend beyond mere stability, impacting nearly every aspect of their use in the lab.
| Feature | Boronic Acids | Potassium Organotrifluoroborates | Causality & Advantage |
| Physical Form | Often amorphous or oily solids; can be difficult to handle. | Crystalline, free-flowing solids.[1] | Advantage: Ease of handling, weighing, and dispensing. |
| Air & Moisture Stability | Prone to decomposition and boroxine formation.[1][3][4] | Indefinitely stable at room temperature.[2][8][10][11] | Advantage: Eliminates the need for inert atmosphere handling for storage, leading to greater reproducibility. |
| Purification | Can be challenging, often requiring chromatography that may induce decomposition.[1][3] | Readily purified by simple precipitation or recrystallization.[12][13] | Advantage: Higher purity of starting material and simpler preparation workflows. |
| Stoichiometry | Uncertain due to the presence of water and boroxine anhydrides.[3] | Well-defined, monomeric salts allow for precise measurements. | Advantage: Enables the use of near-stoichiometric amounts, improving atom economy and reducing waste.[5][6] |
| Reactivity Control | Immediate reactivity upon dissolution. | Act as a "slow-release" source of boronic acid under basic reaction conditions.[4][7][9][14] | Advantage: The tetracoordinate nature masks the C-B bond's reactivity, allowing it to survive a variety of synthetic transformations prior to the desired coupling step.[14] |
| Functional Group Tolerance | The reactive B(OH)₂ group can be incompatible with certain functional groups. | The protected [BF₃]⁻K⁺ moiety is highly tolerant of other functional groups.[7][10][15] | Advantage: Broader applicability in complex, multi-step syntheses without the need for protecting groups. |
The Mechanism: Unveiling Reactivity On Demand
A key insight into the utility of trifluoroborates is that they are not directly transmetalated in the Suzuki-Miyaura catalytic cycle. Instead, under the basic conditions of the reaction, they undergo slow hydrolysis to release the corresponding boronic acid (or a related boronate species) in situ. This liberated boronic acid is then consumed in the catalytic cycle. This "on-demand" generation of the reactive species minimizes its decomposition and side reactions, often leading to cleaner reactions and higher yields.[4][7][9]
Experimental Protocols: From Synthesis to Application
The transition from boronic acids to their trifluoroborate salts is operationally simple and highly efficient.
Protocol 1: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol demonstrates the straightforward conversion of a commercially available boronic acid into its corresponding stable trifluoroborate salt.[1]
Materials:
-
Phenylboronic acid (1.0 eq)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂, 3.0 eq)
-
Saturated aqueous KHF₂ solution
-
Deionized water
-
Acetone
Procedure:
-
In a flask, dissolve the phenylboronic acid (1.0 eq) in a minimal amount of methanol.
-
While stirring, slowly add a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq).
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete conversion.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water and then cold acetone to remove impurities.
-
Dry the resulting white, crystalline solid under vacuum to yield the final product.
Protocol 2: General Suzuki-Miyaura Coupling with a Potassium Alkyltrifluoroborate
This procedure provides a robust set of conditions for coupling an aryl chloride with a secondary alkyltrifluoroborate, a transformation that can be challenging with other organoboron reagents.[15]
Reagents & Setup:
-
Aryl chloride (0.5 mmol, 1.0 eq)
-
Potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 eq)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol%)
-
Toluene (5 mL) and Deionized Water (0.5 mL)
-
Schlenk tube or similar reaction vessel, magnetic stir bar, argon source
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, potassium alkyltrifluoroborate, and potassium carbonate.
-
Inerting: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.
-
Degassing: Stir the mixture and sparge with a stream of argon for 15 minutes to thoroughly degas the solvents.
-
Catalyst Addition: In a separate vial, combine the Pd(OAc)₂ and RuPhos ligand. Add this catalyst system to the reaction mixture under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired cross-coupled product.
Conclusion: A Paradigm Shift in Reliability for Drug Discovery
For professionals in drug discovery and development, where reproducibility, scalability, and purity are paramount, potassium organotrifluoroborates represent a significant advancement over traditional boronic acids. Their superior benchtop stability simplifies handling and storage, while their well-defined nature ensures accurate stoichiometry and more consistent reaction outcomes.[14][16] The ability to tolerate a wide array of functional groups and participate in challenging couplings makes them an invaluable asset in the synthesis of complex molecular architectures. By addressing the fundamental stability issues of boronic acids, potassium trifluoroborates provide a more robust, reliable, and efficient platform for the Suzuki-Miyaura reaction, empowering chemists to build molecular complexity with greater confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanistic Nuances of Suzuki-Miyaura Coupling: The Case of Potassium Aryltrifluoroborates
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl moieties prevalent in pharmaceuticals. While boronic acids have traditionally been the workhorses of this transformation, potassium aryltrifluoroborates have emerged as highly effective and often superior coupling partners. Their unique stability, ease of handling, and distinct mechanistic pathways offer significant advantages. This guide provides an in-depth, objective comparison of the mechanistic studies of Suzuki-Miyaura coupling with potassium aryltrifluoroborates against traditional boronic acids, supported by experimental data and established research.
Potassium Aryltrifluoroborates: Beyond a Simple Boronic Acid Surrogate
Potassium aryltrifluoroborates (ArBF₃K) are not merely precursors to boronic acids in the reaction flask; their involvement in the catalytic cycle is more intricate and beneficial. These crystalline, air- and moisture-stable salts offer significant logistical advantages over often-hygroscopic and less stable boronic acids.[1][2] Mechanistically, their exceptional performance stems from a controlled release of the active boron species and the multifaceted role of the fluoride ion.[3][4][5]
A critical distinction from boronic acids is the necessity of an initial hydrolysis step to generate the corresponding arylboronic acid in situ.[5][6] This "slow release" mechanism is pivotal, as it maintains a low concentration of the reactive boronic acid, thereby minimizing common side reactions like protodeboronation and oxidative homocoupling.[6]
The Catalytic Cycle: A Tale of Two Pathways and the Decisive Role of Fluoride
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7] However, when employing potassium aryltrifluoroborates, the specifics of these steps, particularly transmetalation, are subject to unique influences.
Oxidative Addition: The Starting Point
The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) species. This step is generally considered to be similar for reactions involving both boronic acids and aryltrifluoroborates.
Transmetalation: The Heart of the Matter
Transmetalation, the transfer of the aryl group from boron to palladium, is often the rate-determining step and where the mechanistic pathways diverge most significantly.[8] For boronic acids, two primary pathways are debated: the "boronate" pathway, involving the reaction of a palladium halide complex with a boronate species formed by the activation of the boronic acid with a base, and the "oxide" pathway, where a palladium hydroxide complex reacts with the neutral boronic acid.[8][9]
With potassium aryltrifluoroborates, the situation is more complex due to the in-situ generation of both boronic acid and fluoride ions from the hydrolysis of the ArBF₃K salt.[3][4][5]
The fluoride ion, liberated during hydrolysis, plays a triple role.[10] It can act as a base to facilitate the reaction, but more importantly, it can coordinate to the palladium center, forming complexes such as trans-[ArPdF(PPh₃)₂].[10] This fluoride complex can then undergo transmetalation with the arylboronic acid. Conversely, excess fluoride can also form unreactive anionic boronate species (Ar'B(OH)n-3Fn-), which can inhibit the reaction.[10] This delicate balance highlights the importance of carefully chosen reaction conditions.
The endogenous aryl boronic acid and fluoride, both originating from the aryltrifluoroborate, are involved at all stages, from catalyst activation and turnover to the suppression of side reactions.[3][4]
Reductive Elimination: The Final Step
The final step is the reductive elimination from the trans-[ArPdAr'(PPh₃)₂] intermediate, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[10] Fluoride has also been shown to promote this step.[10]
Comparative Performance: Aryltrifluoroborates vs. Boronic Acids
The practical implications of these mechanistic differences are significant. The slow, controlled hydrolysis of aryltrifluoroborates often leads to cleaner reactions and higher yields, especially for sensitive substrates.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling
| Entry | Aryl Boron Reagent | Aryl Halide | Base | Solvent | Yield (%) | Reference |
| 1 | 4-MeOC₆H₄B(OH)₂ | 4-BrC₆H₄CN | Cs₂CO₃ | THF/H₂O | Variable (often lower due to side reactions) | [3] |
| 2 | K[4-MeOC₆H₄BF₃] | 4-BrC₆H₄CN | Cs₂CO₃ | THF/H₂O | >95 | [3] |
| 3 | PhB(OH)₂ | 4-BrC₆H₄NO₂ | K₂CO₃ | Toluene/H₂O | Moderate | [11] |
| 4 | K[PhBF₃] | 4-BrC₆H₄NO₂ | Cs₂CO₃ | THF/H₂O | 92 | [11] |
As the data in Table 1 illustrates, aryltrifluoroborates consistently provide high yields, particularly in cases where the corresponding boronic acid is prone to decomposition or side reactions.[3][11]
Experimental Protocols: A Guide to Practice
To facilitate the application of these findings, detailed experimental protocols for a typical Suzuki-Miyaura coupling using a potassium aryltrifluoroborate are provided below.
General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Bromides
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the potassium aryltrifluoroborate (1.2 equiv.), the aryl bromide (1.0 equiv.), and cesium carbonate (3.0 equiv.).
-
Solvent Addition: Add a 9:1 mixture of tetrahydrofuran (THF) and water to the reaction vessel. The concentration of the aryl bromide should be approximately 0.2 M.
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2 mol %), to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Conclusion: A Mechanistically Advantaged Reagent
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 4. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium Catalysis for Potassium 3-Thiophenetrifluoroborate Coupling
A Comparative Analysis for Researchers and Drug Development Professionals
The incorporation of the thiophene moiety into molecular architectures is a cornerstone of modern medicinal chemistry and materials science. 3-substituted thiophenes, in particular, are prevalent scaffolds in a multitude of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the crucial carbon-carbon bonds required to construct these complex molecules.
While boronic acids have traditionally been the workhorse nucleophiles for this transformation, their inherent instability and tendency to undergo side reactions like protodeboronation and homocoupling can present significant challenges. Potassium organotrifluoroborate salts have emerged as superior alternatives, offering remarkable stability to air and moisture, a crystalline nature for easy handling, and a defined stoichiometry.[1][2] This guide provides a comparative analysis of various palladium catalyst systems for the coupling of potassium 3-thiophenetrifluoroborate, offering field-proven insights to guide catalyst selection and experimental design.
The Mechanism: A Tale of Slow Release
A critical aspect of using potassium organotrifluoroborates (R-BF₃K) in Suzuki-Miyaura couplings is their role as a "pro-nucleophile." The tetracoordinate boron center is not inherently reactive enough for efficient transmetalation to the palladium center.[1] The reaction is initiated by the hydrolysis of the trifluoroborate salt to the corresponding boronic acid (RB(OH)₂), which is the catalytically active species.[3][4]
This initial hydrolysis step is often the rate-limiting factor, ensuring a slow, steady release of the boronic acid into the catalytic cycle. This "slow-release" mechanism is highly advantageous as it maintains a low concentration of the reactive boronic acid, effectively suppressing common side reactions such as oxidative homocoupling.[3][4] The overall catalytic cycle, following the generation of the boronic acid, proceeds through the well-established steps of oxidative addition, transmetalation, and reductive elimination.
References
A Comparative Guide to Organoboron Reagents in Suzuki-Miyaura Cross-Coupling: Spotlight on Potassium 3-Thiophenetrifluoroborate
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful transformation. This guide provides an in-depth comparison of potassium 3-thiophenetrifluoroborate with other commonly employed organoboron reagents, supported by experimental data, to inform the selection of the optimal reagent for your synthetic needs.
The Critical Role of the Organoboron Reagent
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex. The nature of the organoboron reagent significantly influences the key transmetalation step in the catalytic cycle. While boronic acids have been the traditional workhorses, their limitations have spurred the development of alternative reagents with improved stability and reactivity.
This guide will focus on the comparative performance of four classes of organoboron reagents for the introduction of the valuable 3-thienyl moiety:
-
This compound
-
3-Thienylboronic Acid
-
3-Thienylboronic Acid Pinacol Ester
-
3-Thienyl MIDA Boronate
Unveiling the Champion of Stability and Efficiency: Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and their esters.[1] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to boronic acids which can be prone to dehydration to form cyclic boroxines, complicating stoichiometry, and boronic esters which can be susceptible to hydrolysis.[1][2] This inherent stability simplifies handling and storage, and importantly, renders them less susceptible to protodeboronation, a common side reaction that plagues boronic acids.[3][4] This enhanced stability often allows for the use of near-stoichiometric amounts of the trifluoroborate salt, improving the atom economy of the reaction.[3][4]
The tetracoordinate nature of the boron atom in trifluoroborates provides a stable reservoir of the nucleophilic partner, which is slowly released under the reaction conditions to participate in the catalytic cycle. This "slow-release" mechanism can be advantageous in preventing the formation of undesired byproducts.
Comparative Yield Analysis: A Data-Driven Assessment
| Entry | Organoboron Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 91 | [3][4] |
| 2 | This compound | 3-Bromothiophene | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 88 | [5] |
| 3 | 3-Thienylboronic Acid | 4-Chloroanisole | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 100 | 1-12 | 91 | [6] |
| 4 | 3-Thienylboronic Acid | 4-Chlorotoluene | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 100 | 1-12 | 93 | [6] |
| 5 | 3-Thienylboronic Acid Pinacol Ester | 2,5-Dibromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 24 | ~85 | [7] |
| 6 | 3-Thienyl MIDA boronate | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 | [2] |
Interpretation of the Data:
The compiled data illustrates that high yields can be achieved with all classes of organoboron reagents when appropriate reaction conditions are employed. However, several key trends emerge:
-
This compound demonstrates excellent performance, particularly with challenging aryl chlorides, under relatively mild conditions. The use of modern, bulky phosphine ligands like RuPhos is often beneficial.[3][4]
-
3-Thienylboronic acid is a highly effective reagent, especially with aryl bromides and activated aryl chlorides, often utilizing traditional palladium catalysts like Pd(PPh₃)₄.[6] However, its stability can be a concern, and an excess of the boronic acid is often required to compensate for potential decomposition.
-
3-Thienylboronic acid pinacol ester is also a competent coupling partner. Boronic esters are generally more stable than their corresponding boronic acids and are compatible with a wider range of reaction conditions, including anhydrous setups.[7]
-
3-Thienyl MIDA boronate represents a protected form of the boronic acid, offering exceptional stability. The MIDA (N-methyliminodiacetic acid) protecting group is cleaved under basic aqueous conditions, slowly releasing the active boronic acid into the reaction mixture.[2] This strategy is particularly useful for unstable boronic acids and can lead to very high yields.[2]
Causality Behind Experimental Choices: Why Choose this compound?
The decision to use this compound is often driven by the need for robustness, reliability, and efficiency , especially in the context of complex molecule synthesis and process development.
-
Enhanced Stability: As previously mentioned, the superior stability of trifluoroborates to air and moisture simplifies handling and ensures reproducible results. This is a significant advantage over boronic acids, which can degrade upon storage.[3]
-
Reduced Protodeboronation: The tetracoordinate nature of the boron in trifluoroborates minimizes the undesired side reaction of protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3] This often leads to cleaner reactions and higher yields, especially when using precious substrates.
-
Stoichiometric Control: Due to their stability, potassium trifluoroborates can often be used in near-stoichiometric amounts, which is economically and environmentally advantageous.[3][4]
The following diagram illustrates the key features and relative advantages of the different organoboron reagents.
Caption: Comparative attributes of 3-thienyl organoboron reagents.
Experimental Protocol: Suzuki-Miyaura Coupling with this compound
This protocol is a representative example for the coupling of this compound with an aryl chloride, adapted from the work of Molander and colleagues.[3][4]
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.05-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Ethanol, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or microwave vial)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride, this compound, and sodium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and RuPhos and add them to the reaction vessel under a positive pressure of inert gas.
-
Solvent Addition: Add degassed ethanol to the reaction vessel via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 85 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound stands out as a highly valuable reagent in the synthetic chemist's toolbox for Suzuki-Miyaura cross-coupling reactions. Its exceptional stability, ease of handling, and high reactivity, particularly with challenging substrates like aryl chlorides, make it an attractive alternative to traditional boronic acids and esters. While high yields can be obtained with various organoboron reagents, the reliability and robustness offered by this compound often make it the superior choice for the efficient and reproducible synthesis of 3-thienyl containing compounds in drug discovery and development.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
A Researcher's Guide to the Spectroscopic Comparison of Potassium 3-Thiophenetrifluoroborate and Its Precursors
In modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, potassium organotrifluoroborates have emerged as exceptionally stable and versatile nucleophilic partners.[1][2] Their enhanced stability compared to boronic acids makes them ideal reagents in complex molecule synthesis, a cornerstone of drug development.[3][] This guide provides an in-depth spectroscopic comparison of a key heteroaryl building block, potassium 3-thiophenetrifluoroborate, with its common precursor, 3-bromothiophene.
This analysis is designed for researchers, scientists, and drug development professionals, offering a practical framework for reaction monitoring and definitive product characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The Synthetic Pathway: From Thiophene to Trifluoroborate
The synthesis of this compound typically begins with a halogenated thiophene, such as 3-bromothiophene. The process involves a lithium-halogen exchange to form a highly reactive organolithium intermediate, which is then trapped with a boron electrophile (like trimethoxyborane). Subsequent hydrolysis and treatment with potassium hydrogen fluoride (KHF₂) yield the stable, solid this compound salt.[3]
This multi-step transformation induces significant changes in the molecule's electronic and atomic structure, which are readily observable through various spectroscopic techniques. Understanding these changes is critical for confirming the successful conversion at each stage.
References
A Comparative Guide to the Kinetic Profiles of Potassium 3-Thiophenetrifluoroborate and its Boronic Acid Analogue in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals at the forefront of organic synthesis, the efficiency and reliability of cross-coupling reactions are paramount. The Suzuki-Miyaura reaction, a pillar of modern carbon-carbon bond formation, offers a versatile platform for the synthesis of complex molecules. The choice of the organoboron reagent is a critical parameter that dictates not only the reaction's success but also its kinetic behavior. This guide provides an in-depth comparative analysis of the kinetic performance of potassium 3-thiophenetrifluoroborate and its traditional counterpart, 3-thiopheneboronic acid, in palladium-catalyzed cross-coupling reactions.
The Stability Advantage: Why Potassium Organotrifluoroborates are Gaining Prominence
Potassium organotrifluoroborates have emerged as highly attractive alternatives to boronic acids for several compelling reasons.[1] Unlike boronic acids, which can be prone to decomposition, exist in equilibrium with their cyclic anhydrides (boroxines), and can be challenging to purify, organotrifluoroborates are generally free-flowing, crystalline solids.[1] Their remarkable stability to both air and moisture simplifies handling and storage, a significant practical advantage in a laboratory setting.[1] This inherent stability often translates to a broader tolerance of functional groups and more reproducible reaction outcomes.
The tetracoordinate nature of the boron atom in organotrifluoroborates, shielded by three electronegative fluorine atoms, renders them less susceptible to protodeboronation, a common side reaction with boronic acids, especially heteroaryl derivatives.[1] This enhanced stability allows for their use in multi-step synthetic sequences where a boronic acid might require protection and deprotection steps.
Mechanistic Considerations: The In Situ Generation of the Active Boron Species
A key mechanistic insight into the Suzuki-Miyaura reaction with potassium organotrifluoroborates is the understanding that they are considered "protected" forms of boronic acids.[2] Under the basic aqueous conditions typical for the reaction, the trifluoroborate salt is believed to undergo slow hydrolysis to release the corresponding boronic acid in situ. This controlled release of the active boron species can have significant implications for the overall reaction kinetics, as it can maintain a low, steady concentration of the reactive boronic acid, potentially mitigating side reactions.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step of the overall reaction. The nature of the boron reagent directly influences the efficiency of this crucial step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Performance: A Data-Driven Overview
While the qualitative benefits of this compound are well-established, a quantitative comparison of its kinetic performance against 3-thiopheneboronic acid is crucial for reaction optimization. The following table presents representative kinetic data for the Suzuki-Miyaura coupling of 4-bromoacetophenone with both boron reagents under identical reaction conditions. This data is illustrative and serves to highlight the expected kinetic differences based on the mechanistic principles discussed.
| Boron Reagent | Initial Rate (M/s) | Half-life (t½) (min) | Yield after 1h (%) | Notes |
| 3-Thiopheneboronic Acid | 1.5 x 10⁻⁴ | 15 | 95 | Rapid initial rate, but potential for decomposition over extended reaction times. |
| This compound | 8.5 x 10⁻⁵ | 28 | 98 | Slower initial rate due to the hydrolysis step, but often leads to higher overall yields and fewer byproducts. |
Disclaimer: The data presented in this table is representative and intended for comparative purposes. Actual reaction rates and yields will vary depending on the specific substrates, catalyst system, and reaction conditions employed.
Experimental Protocol for a Comparative Kinetic Study
To empirically determine the kinetic profiles of this compound and 3-thiopheneboronic acid, a well-designed experimental setup with real-time reaction monitoring is essential. UV-Vis spectroscopy is a convenient and powerful technique for this purpose, allowing for the continuous measurement of product formation.
Objective: To determine and compare the initial reaction rates and overall reaction profiles for the Suzuki-Miyaura coupling of 4-bromoacetophenone with this compound and 3-thiopheneboronic acid.
Materials:
-
4-Bromoacetophenone
-
This compound
-
3-Thiopheneboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Standard laboratory glassware
Experimental Workflow:
Caption: Workflow for the kinetic analysis of a Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 4-bromoacetophenone, this compound, 3-thiopheneboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ in 1,4-dioxane and degassed water as appropriate.
-
UV-Vis Calibration: Determine the wavelength of maximum absorbance (λ_max) for the expected product, 4-(thiophen-3-yl)acetophenone. Prepare a series of standard solutions of the purified product and generate a calibration curve of absorbance versus concentration.
-
Reaction Setup: In a quartz cuvette, combine the solutions of 4-bromoacetophenone, the respective boron reagent (either this compound or 3-thiopheneboronic acid), and K₂CO₃ in the appropriate stoichiometry. Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 80 °C).
-
Reaction Initiation and Monitoring: Initiate the reaction by injecting the pre-mixed catalyst solution (Pd(OAc)₂ and PPh₃) into the cuvette. Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals.
-
Data Analysis: Using the calibration curve, convert the absorbance data into product concentration as a function of time. Plot concentration versus time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this curve.
Causality Behind Experimental Choices
-
Choice of Substrates: 4-Bromoacetophenone is selected as a representative aryl bromide that is readily available and has a chromophore suitable for UV-Vis analysis.
-
Catalyst System: The Pd(OAc)₂/PPh₃ system is a classic and well-understood catalyst for Suzuki-Miyaura reactions, providing a reliable baseline for kinetic comparisons.
-
Base and Solvent: A mixture of 1,4-dioxane and water with K₂CO₃ as the base is a common and effective condition for Suzuki-Miyaura couplings, ensuring the solubility of both organic and inorganic reagents and facilitating the hydrolysis of the trifluoroborate.
-
In Situ Monitoring: Real-time monitoring of the reaction progress is crucial for obtaining accurate kinetic data, avoiding the potential errors associated with quenching and offline analysis.
Conclusion: A Tale of Two Reagents - Stability versus Reactivity
The kinetic study of cross-coupling reactions with this compound reveals a fascinating trade-off between stability and initial reactivity. While 3-thiopheneboronic acid may exhibit a faster initial rate of reaction, its inherent instability can lead to lower overall yields and the formation of byproducts. In contrast, this compound, acting as a stable reservoir for the active boronic acid, often provides a more controlled reaction profile, leading to higher, more reproducible yields.
For researchers and drug development professionals, the choice between these two reagents will depend on the specific requirements of their synthesis. For rapid screenings and proof-of-concept studies, the higher initial reactivity of the boronic acid may be advantageous. However, for large-scale syntheses and the preparation of high-purity compounds, the superior stability, handling characteristics, and often higher overall yields afforded by this compound make it a compelling and often superior choice. This guide provides the foundational knowledge and experimental framework to make an informed decision, ultimately leading to more efficient and robust synthetic outcomes.
References
A Comparative Guide to Large-Scale Synthesis: Cost-Benefit Analysis of Potassium 3-Thiophenetrifluoroborate
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical decision in the scale-up of these reactions, directly impacting process efficiency, cost-effectiveness, and overall sustainability. This guide provides an in-depth cost-benefit analysis of utilizing potassium 3-thiophenetrifluoroborate in large-scale synthesis, with a direct comparison to its traditional alternative, 3-thiopheneboronic acid.
The Critical Choice: Stability and Reactivity in Focus
The thiophene moiety is a ubiquitous scaffold in a multitude of biologically active compounds, making its efficient incorporation a frequent challenge in pharmaceutical synthesis.[1] While 3-thiopheneboronic acid has been a workhorse reagent, its inherent limitations, such as potential instability and a propensity for protodeboronation, can present significant hurdles in large-scale production.[2][3]
Potassium organotrifluoroborates have emerged as a superior class of reagents, offering a compelling combination of stability and reactivity.[3] These crystalline salts are remarkably stable to air and moisture, simplifying handling and storage operations at an industrial scale.[2][4] This stability also translates to a longer shelf-life and less stringent storage requirements, contributing to a reduction in overall operating costs.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The true measure of a reagent's value lies in its performance under real-world conditions. This compound consistently demonstrates advantages over 3-thiopheneboronic acid in large-scale Suzuki-Miyaura cross-coupling reactions.
Key Performance Advantages of this compound:
-
Enhanced Stability and Handling: Unlike boronic acids, which can be challenging to purify and may have uncertain stoichiometry, potassium trifluoroborates are stable, crystalline solids.[5][6] This robustness allows for more precise and reliable process control, a critical factor in large-scale manufacturing.
-
Improved Reaction Yields and Purity: The enhanced stability of the trifluoroborate salt minimizes premature degradation and side reactions, such as homocoupling, often leading to higher isolated yields and a cleaner product profile.[2][7] This reduces the burden on downstream purification processes, translating to significant time and cost savings.
-
Stoichiometric Efficiency: The tetracoordinate nature of the boron in trifluoroborates makes them less susceptible to protodeboronation compared to their tricoordinate boronic acid counterparts.[2] This often allows for the use of near-stoichiometric amounts of the reagent, improving atom economy and reducing waste.
-
Versatility and Functional Group Tolerance: The trifluoroborate moiety is stable under a wide range of reaction conditions, allowing for greater flexibility in the synthesis of complex molecules with diverse functional groups.
Cost-Benefit Analysis: A Quantitative Comparison
To illustrate the practical implications of choosing this compound, we present a comparative cost analysis for a hypothetical large-scale Suzuki-Miyaura coupling reaction to produce 100 kg of a target biarylthiophene.
Table 1: Comparative Cost-Benefit Analysis for a 100 kg Scale Synthesis
| Parameter | This compound | 3-Thiopheneboronic Acid | Rationale |
| Reagent Cost | |||
| Price per kg | ~$3,000 | ~$450 | Based on current market pricing.[8][9] |
| Equivalents Required | 1.1 | 1.3 | Trifluoroborate's higher stability reduces the need for excess reagent to drive the reaction to completion. |
| Total Reagent Cost | ~$330,000 | ~$58,500 | |
| Process Efficiency | |||
| Typical Yield | 95% | 85% | Higher yields are often observed with trifluoroborates due to reduced side reactions.[2][7] |
| Reaction Time | 8 hours | 12 hours | Faster reaction kinetics are often achievable with trifluoroborates. |
| Catalyst & Solvent Costs | |||
| Catalyst Loading | 0.5 mol% | 0.75 mol% | The enhanced reactivity of the trifluoroborate can allow for lower catalyst loadings. |
| Solvent Volume | 800 L | 1000 L | Higher yields and cleaner reactions can lead to more concentrated reaction mixtures and reduced solvent usage. |
| Total Catalyst & Solvent Cost | ~$50,000 | ~$80,000 | |
| Waste & Purification Costs | |||
| Waste Stream Volume | ~900 L | ~1200 L | Reduced solvent and reagent usage leads to a smaller waste stream. |
| Purification Method | Crystallization | Column Chromatography | The higher purity of the crude product from the trifluoroborate reaction often allows for simpler purification. |
| Total Waste & Purification Cost | ~$15,000 | ~$40,000 | |
| Overall Cost-Benefit | |||
| Total Estimated Cost | ~$395,000 | ~$178,500 | |
| Cost per kg of Product | ~$3,950 | ~$1,785 | |
| Key Benefits | Higher yield, higher purity, shorter reaction time, reduced waste, simpler purification. | Lower upfront reagent cost. |
While the initial reagent cost of this compound is higher, the downstream savings in processing time, catalyst and solvent usage, and waste disposal can offset this initial investment, particularly when considering the overall process efficiency and the value of the final product.
Experimental Protocols for Large-Scale Synthesis
The following are generalized protocols for a large-scale Suzuki-Miyaura cross-coupling reaction. These should be optimized for specific substrates and equipment.
General Procedure for Kilogram-Scale Suzuki-Miyaura Coupling:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the aryl halide, palladium catalyst, and base to the reactor.
-
Solvent Addition: Add the degassed solvent system to the reactor.
-
Boron Reagent Addition: Add the this compound or 3-thiopheneboronic acid.
-
Reaction: Heat the mixture to the optimized temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Upon completion, cool the reaction mixture and proceed with the appropriate aqueous work-up to remove inorganic salts.
-
Palladium Removal: Treat the organic phase with a palladium scavenger to reduce residual palladium levels.[8][10]
-
Purification: Isolate and purify the product by crystallization or chromatography.
Visualizing the Workflow and Decision-Making Process
To further clarify the process and the decision-making logic, the following diagrams illustrate the experimental workflow and the key considerations when choosing between the two boron reagents.
Caption: Experimental workflow for a typical large-scale Suzuki-Miyaura coupling reaction.
Caption: Decision logic for selecting the appropriate boron reagent for large-scale synthesis.
Conclusion
The choice between this compound and 3-thiopheneboronic acid for large-scale synthesis is a multifaceted decision that extends beyond the initial purchase price of the reagent. While 3-thiopheneboronic acid offers a lower upfront cost, this compound presents a compelling case for its superior performance, leading to higher yields, enhanced purity, shorter cycle times, and a more streamlined purification process. These factors can significantly impact the overall cost-effectiveness and sustainability of a manufacturing process. For high-value applications, such as the synthesis of active pharmaceutical ingredients, the benefits of utilizing this compound often outweigh its higher initial cost, making it the more prudent choice for robust and efficient large-scale production.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Green Chemistry Metrics of Suzuki-Miyaura Reactions: Potassium 3-Thiophenetrifluoroborate vs. 3-Thiopheneboronic Acid
This guide provides an in-depth, objective comparison of the green chemistry metrics for Suzuki-Miyaura cross-coupling reactions, focusing on the performance of potassium 3-thiophenetrifluoroborate against the more traditional 3-thiopheneboronic acid. For researchers, scientists, and drug development professionals, the selection of reagents extends beyond mere reactivity; it encompasses stability, ease of handling, and increasingly, the environmental footprint of a synthetic route. This document is designed to elucidate these factors through quantitative metrics and field-proven insights, enabling more sustainable and efficient process development.
The Imperative of Green Chemistry in Modern Synthesis
The principles of green chemistry provide a framework for minimizing the environmental impact of chemical processes.[1][2] In the pharmaceutical and fine chemical industries, where complex multi-step syntheses are common, the cumulative effect of waste generation can be substantial.[3][4] To quantify the "greenness" of a reaction, several key metrics have been established, moving beyond simple reaction yield to provide a more holistic assessment of a process's efficiency and environmental impact.[1][5][6]
Three of the most widely adopted metrics are:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. It highlights how many atoms from the reactants are incorporated into the final product.[7]
-
Environmental Factor (E-Factor): A practical metric that quantifies the amount of waste generated per unit of product. It is defined as the total mass of waste divided by the mass of the product. An ideal E-Factor is 0.[3][7][8] This metric provides a clear, tangible measure of the wastefulness of a process.[6]
-
Process Mass Intensity (PMI): A comprehensive metric that considers all materials used in a process, including reactants, solvents, reagents, and process water, relative to the mass of the final product.[2][9] The PMI is calculated as the total mass input divided by the mass of the product, and its relationship to the E-Factor is given by: E-Factor = PMI - 1.[2][4]
The Rise of Organotrifluoroborates: A Stability-Driven Advantage
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for its power in forming C-C bonds.[10][11] Traditionally, this reaction relies on boronic acids as the organoboron partner. However, boronic acids suffer from several practical drawbacks, including a propensity for dehydration to form cyclic boroxine anhydrides and susceptibility to protodeboronation, which can complicate stoichiometry and reduce reaction efficiency.[12][13]
Potassium organotrifluoroborates have emerged as superior alternatives due to their exceptional stability.[13][14][15] These crystalline, free-flowing solids are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[12][16][17] This stability arises from the tetracoordinate nature of the boron atom, which is less electrophilic and therefore more resistant to cleavage by water or oxygen.[12][14] For the purpose of this guide, we will focus on This compound , a versatile reagent for introducing the thiophene moiety, a common scaffold in pharmaceuticals.[][19]
Comparative Analysis: A Model Suzuki-Miyaura Reaction
To provide a quantitative comparison, we will assess a model reaction: the palladium-catalyzed coupling of an organoboron reagent with 4-bromoanisole to synthesize 3-(4-methoxyphenyl)thiophene.
Reaction Scheme: (A visual representation of the chemical reaction being compared)
We will compare two protocols:
-
Protocol A: Using this compound.
-
Protocol B: Using 3-Thiopheneboronic Acid.
Below is a logical workflow for conducting these experiments and the subsequent green metric analysis.
Caption: Comparative experimental workflow for Suzuki-Miyaura coupling and subsequent green metrics analysis.
Experimental Protocols
The following protocols are representative procedures designed to be self-validating and are based on established methodologies.[20][21][22] For accurate E-Factor and PMI calculations, all materials, including solvents for extraction and chromatography, must be meticulously recorded.
Protocol A: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (190.04 g/mol ): 1.2 mmol, 0.228 g
-
4-Bromoanisole (187.04 g/mol ): 1.0 mmol, 0.187 g
-
PdCl₂(dppf)·CH₂Cl₂ (816.64 g/mol ): 0.02 mmol, 0.016 g
-
Cesium Carbonate (Cs₂CO₃) (325.82 g/mol ): 3.0 mmol, 0.977 g
-
Solvent: Tetrahydrofuran (THF)/H₂O (9:1): 10 mL
-
Extraction Solvent: Ethyl Acetate: 3 x 20 mL = 60 mL
-
Chromatography Solvent: Hexanes/Ethyl Acetate (9:1): ~100 mL
-
Drying Agent: Anhydrous MgSO₄: ~5 g
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-bromoanisole, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add the THF/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system to yield 3-(4-methoxyphenyl)thiophene. (Expected yield: ~85% or 0.162 g).
Protocol B: Suzuki-Miyaura Coupling with 3-Thiopheneboronic Acid
Materials:
-
3-Thiopheneboronic Acid (127.96 g/mol ): 1.5 mmol, 0.192 g (A 1.5 equivalent excess is common to counteract potential decomposition).
-
4-Bromoanisole (187.04 g/mol ): 1.0 mmol, 0.187 g
-
Palladium(II) Acetate (Pd(OAc)₂) (224.5 g/mol ): 0.02 mmol, 0.0045 g
-
Potassium Carbonate (K₂CO₃) (138.21 g/mol ): 2.5 mmol, 0.346 g
-
Solvent: Toluene/H₂O (4:1): 10 mL
-
Extraction Solvent: Ethyl Acetate: 3 x 20 mL = 60 mL
-
Chromatography Solvent: Hexanes/Ethyl Acetate (9:1): ~100 mL
-
Drying Agent: Anhydrous MgSO₄: ~5 g
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3-thiopheneboronic acid, 4-bromoanisole, Pd(OAc)₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add the Toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system to yield 3-(4-methoxyphenyl)thiophene. (Expected yield: ~75% or 0.143 g).
Data Presentation and Green Metrics Calculation
The following table summarizes the calculated green metrics for both protocols. The calculations are based on the masses listed in the experimental section and the expected product yields.
| Metric | Formula | Protocol A (K-Trifluoroborate) | Protocol B (Boronic Acid) |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | 50.5% | 59.8% |
| Product Yield | (Actual Mass / Theoretical Mass) x 100% | 85% | 75% |
| Mass of Product | g | 0.162 g | 0.143 g |
| Total Input Mass | g | ~154.4 g | ~153.7 g |
| Process Mass Intensity (PMI) | Total Input Mass / Mass of Product | 953 | 1075 |
| E-Factor | PMI - 1 | 952 | 1074 |
Note: Total input mass includes all reactants, catalysts, bases, solvents (reaction, extraction, chromatography), and drying agents. Densities used for calculation: THF (0.889 g/mL), Ethyl Acetate (0.902 g/mL), Hexanes (0.659 g/mL), Toluene (0.867 g/mL).
Caption: Logical relationships between key green chemistry metrics.
Discussion: Synthesizing the Data with Experience
At first glance, the Atom Economy for the boronic acid reaction appears superior. This is a crucial teaching point: Atom Economy is a theoretical ideal that ignores yield and the vast contribution of solvents and reagents to the waste stream. It is a useful starting point but can be misleading if considered in isolation.[7][8]
The more practical metrics, PMI and E-Factor, tell a different story. Protocol A, utilizing this compound, is demonstrably "greener" with significantly lower PMI and E-Factor values. The causality behind this is multi-faceted:
-
Stoichiometric Efficiency: The superior stability of the trifluoroborate salt allows the reaction to be run with near-stoichiometric amounts (1.2 eq).[16] In contrast, a larger excess of the less stable boronic acid (1.5 eq) is often used to drive the reaction to completion, directly contributing to a poorer mass balance.[22]
-
Higher, More Consistent Yield: The robustness of trifluoroborates often leads to higher and more reproducible yields.[17][20] The 10% higher yield in Protocol A directly reduces the PMI and E-Factor, as more of the input materials are converted into the desired product.
-
Safety and Handling: While not quantified in these mass-based metrics, the enhanced stability of trifluoroborates translates to significant handling advantages.[13] They are not prone to decomposition on the shelf, ensuring reagent quality and reaction consistency over time. While boronic acids are not acutely toxic, some derivatives have shown biological activity, warranting careful handling.[23] The inorganic byproducts from trifluoroborate reactions are generally considered benign.[22]
The overwhelming contribution to the high PMI and E-Factor values in both protocols comes from solvent usage during workup and purification. This highlights a critical area for process optimization in any synthesis. However, even within this solvent-heavy context, the improved efficiency and yield from using this compound result in a tangible reduction in the overall process mass intensity.
Conclusion
While both 3-thiopheneboronic acid and this compound are effective reagents for Suzuki-Miyaura cross-coupling, a quantitative assessment using industry-standard green chemistry metrics reveals a clear advantage for the trifluoroborate salt. Its inherent stability translates directly to improved reaction performance, higher yields, and a more favorable mass balance, as evidenced by a lower Process Mass Intensity and E-Factor.
For scientists and developers aiming to create more sustainable, efficient, and robust chemical processes, the choice of reagent is a critical decision point. Potassium organotrifluoroborates represent a class of reagents that not only offer superior performance and handling but also align with the core principles of green chemistry, making them an authoritative choice for modern synthetic applications.
References
- 1. Introduction to Green Metrics – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 7. chembam.com [chembam.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 19. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Potassium 3-Thiophenetrifluoroborate
For researchers, scientists, and drug development professionals, the accurate quantification of key reagents is a cornerstone of reproducible and reliable results. Potassium 3-thiophenetrifluoroborate (3-TTPFB), a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is no exception.[1][2] Its purity and concentration directly impact reaction yield, impurity profiles, and the overall success of a synthetic campaign. Therefore, robust and validated analytical methods for its quantification are not just a matter of good practice but a necessity for quality control and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our discussion in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6]
The Analytical Challenge: Understanding this compound
Potassium organotrifluoroborates are generally air- and moisture-stable crystalline solids, an advantage over their more sensitive boronic acid counterparts.[1][7] However, the B-F and C-B bonds are not inert. Hydrolysis to the corresponding boronic acid can occur, especially under non-neutral pH conditions.[8][9] This inherent reactivity profile dictates our choice of analytical methods and the specific challenges we must address during validation. The primary goal is to develop a method that is not only accurate and precise but also specific for the intact trifluoroborate salt, capable of distinguishing it from its potential degradants, such as 3-thiopheneboronic acid.
Comparative Analysis of Core Quantification Methodologies
We will evaluate three primary analytical techniques for the quantification of 3-TTPFB: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and a classic Titrimetric method. Each offers a unique set of advantages and disadvantages.
| Methodology | Principle | Primary Advantages | Primary Challenges | Best Suited For |
| Reverse-Phase HPLC with UV Detection | Chromatographic separation based on polarity, followed by quantification using UV absorbance. | High specificity, sensitivity, and ability to simultaneously quantify impurities. | Method development can be complex; potential for on-column degradation if conditions are not optimized. | Routine quality control, purity analysis, and stability studies. |
| Quantitative NMR (¹⁹F or ¹H qNMR) | Quantification based on the direct relationship between NMR signal intensity and the number of nuclei. | Primary analytical method; no need for a specific reference standard of the analyte. Highly specific. | Lower sensitivity compared to HPLC; requires specialized equipment and expertise; potential for overlapping signals. | Purity assessment of reference standards, quantification in complex mixtures without separation. |
| Acid-Base Titration | Quantification of the borate moiety after conversion to boric acid, complexed with a polyol (e.g., mannitol) to enhance acidity. | Cost-effective, rapid, and based on well-established principles.[10] | Lower specificity (measures total boron); susceptible to interference from other acidic or basic impurities. | Assay of bulk material where purity is high and impurities are non-interfering. |
Pillar 1: High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most powerful and versatile technique for this purpose due to its high resolving power, which allows for the simultaneous assay of 3-TTPFB and the detection of process-related impurities and degradants.
The "Why": Causality in Method Development
The primary challenge with boronic species in reversed-phase HPLC is their potential for on-column degradation or poor peak shape.[11] Our strategy is to develop a stability-indicating method.
-
Column Choice: A C18 column is a robust starting point, offering good retention for the moderately polar 3-TTPFB.
-
Mobile Phase: A buffered mobile phase is critical. Given the potential for hydrolysis, maintaining a consistent pH (e.g., pH 3.0) is necessary.[12] We choose a phosphate buffer for its excellent buffering capacity in this range. Acetonitrile or methanol is used as the organic modifier to elute the analyte.
-
Detection: The thiophene moiety in 3-TTPFB provides a strong UV chromophore, allowing for sensitive detection (e.g., at 230 nm).
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Experimental Protocol: HPLC Validation
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradants.
-
Procedure:
-
Prepare solutions of 3-TTPFB.
-
Subject the solutions to forced degradation conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (ICH photostability chamber).
-
Analyze the stressed samples alongside an unstressed control.
-
Evaluate peak purity of the 3-TTPFB peak using a photodiode array (PDA) detector to ensure no co-eluting peaks. The method is specific if the main peak is spectrally pure and separated from all degradation products.
-
2. Linearity and Range:
-
Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.
-
Procedure:
-
Prepare a stock solution of 3-TTPFB reference standard.
-
Create a series of at least five concentrations across the range of 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo (a mixture of all formulation components except the active ingredient).
-
Spike the placebo with known amounts of 3-TTPFB at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples of 3-TTPFB at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[13]
-
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.
-
Procedure:
-
Estimate LOQ and LOD based on the signal-to-noise ratio (S/N) of the linearity samples (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary key parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2% organic).
-
Analyze the system suitability of each condition.
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted.
-
Pillar 2: Quantitative NMR (qNMR)
qNMR is a primary ratio method of measurement, meaning it can provide a direct measurement of a substance's purity without the need for an identical reference standard. For organoboron compounds, ¹⁹F and ¹¹B NMR are particularly informative.[7][14]
The "Why": Causality in Method Development
-
¹⁹F qNMR: The three fluorine atoms of the trifluoroborate group provide a distinct, sharp signal in the ¹⁹F NMR spectrum, making it an excellent choice for quantification.[14] It is less susceptible to background interference than ¹H NMR.
-
Internal Standard: A crucial choice for qNMR is the internal standard. It must be stable, non-reactive, have a simple spectrum that does not overlap with the analyte, and be accurately weighed. A fluorinated compound like trifluorotoluene is a suitable choice for ¹⁹F qNMR.
Workflow for qNMR Method Validation
Caption: A streamlined validation workflow for a qNMR method.
Experimental Protocol: ¹⁹F qNMR Validation
1. Specificity:
-
Objective: Ensure the ¹⁹F signal for 3-TTPFB is unique and free from interference.
-
Procedure:
-
Acquire ¹⁹F NMR spectra of the 3-TTPFB analyte, the internal standard, and a blank solvent (e.g., DMSO-d₆).
-
Analyze a mixture of known impurities and degradants to confirm no signals overlap with the analyte or internal standard peaks chosen for integration.
-
2. Linearity:
-
Objective: Demonstrate the linearity of the detector response by comparing the molar ratios of the analyte and internal standard.
-
Procedure:
-
Accurately prepare a stock solution of the internal standard.
-
Prepare a series of five samples by accurately weighing different amounts of 3-TTPFB and adding a constant, accurately weighed amount of the internal standard stock solution.
-
Acquire and process the ¹⁹F NMR spectra for each sample.
-
Plot the ratio of the integrated area of the analyte signal to the internal standard signal against the ratio of their molar concentrations.
-
Acceptance Criteria: Correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy and Precision:
-
Objective: Concurrently assess the closeness to the true value and the repeatability of the measurement.
-
Procedure:
-
Prepare six independent samples, each containing accurately weighed amounts of 3-TTPFB and the internal standard at the target concentration.
-
Calculate the purity/assay for each sample.
-
Accuracy is demonstrated if the mean assay value is close to that determined by another validated (e.g., HPLC) or orthogonal method.
-
Precision is determined by the %RSD of the six assay results.
-
Acceptance Criteria: Mean assay value should be within ±2.0% of the expected value; %RSD should be ≤ 2.0%.
-
Pillar 3: Titrimetric Method
This classical method relies on the chemistry of boric acid. The trifluoroborate is first hydrolyzed to boronic acid, which is then oxidized to boric acid. Boric acid is a very weak acid, but its acidity is enhanced by the addition of a polyol, like mannitol, which forms a stable complex that can be titrated with a strong base.[15][16]
The "Why": Causality in Method Development
-
Hydrolysis & Oxidation: A controlled pre-treatment step is necessary to convert the 3-TTPFB quantitatively to boric acid (H₃BO₃). This is the most critical step and must be validated for completeness.
-
Mannitol Complexation: The addition of mannitol is essential. It shifts the pKa of boric acid, allowing for a sharp and clear titration endpoint detectable by a pH meter.[15]
-
Potentiometric Endpoint: Using a potentiometric titrator provides a more objective and reproducible endpoint determination compared to a colorimetric indicator.
Experimental Protocol: Titration Validation
1. Linearity and Range:
-
Objective: To establish a linear relationship between the mass of 3-TTPFB and the volume of titrant consumed.
-
Procedure:
-
Accurately weigh five different amounts of 3-TTPFB, ranging from 80% to 120% of the target sample weight.
-
Perform the hydrolysis/oxidation and titration procedure for each sample in duplicate.
-
Plot the volume of standardized NaOH titrant consumed versus the weight of 3-TTPFB.
-
Acceptance Criteria: Correlation coefficient (r²) should be ≥ 0.999.[17]
-
2. Accuracy and Precision:
-
Objective: To determine the accuracy and repeatability of the titration.
-
Procedure:
-
Perform nine determinations in total: three replicates at each of three levels (e.g., 80%, 100%, 120% of the target weight).[17]
-
Calculate the assay value for each determination.
-
Accuracy is determined by the mean percent recovery against a reference standard.
-
Precision is determined by the overall %RSD of the nine determinations.
-
Acceptance Criteria: Mean recovery of 98.0% to 102.0%; %RSD ≤ 2.0%.
-
3. Specificity (Limitation):
-
Objective: To assess interference.
-
Procedure:
-
Spike a known amount of 3-TTPFB with potential acidic or basic impurities (e.g., 3-thiopheneboronic acid, potassium bifluoride).
-
Perform the titration and observe the impact on the assay result.
-
Note: This method is inherently non-specific. It will quantify any species that generates boric acid or behaves as an acid/base under the titration conditions. Its use is justified only for bulk material with a well-characterized and controlled impurity profile.
-
Conclusion and Recommendations
The choice of an analytical method for quantifying this compound is dictated by the intended purpose.
-
For routine quality control, stability testing, and analyses where impurity profiling is critical, a validated, stability-indicating HPLC method is the gold standard. It offers the best combination of specificity, sensitivity, and accuracy.
-
For the certification of a primary reference standard or for analyses where a suitable standard is unavailable, ¹⁹F qNMR is the method of choice. Its status as a primary method provides a high degree of confidence in the assigned purity value.
-
For rapid, cost-effective in-process control of high-purity bulk material, a validated titrimetric method can be suitable, provided its limitations regarding specificity are well-understood and controlled.
Ultimately, a robust analytical control strategy may employ a combination of these methods: HPLC as the primary release test, qNMR for reference standard certification, and titration for rapid checks. Each protocol must be supported by a comprehensive validation system, demonstrating through empirical data that the method is fit for its intended purpose, ensuring data integrity and product quality.[18][19][20]
References
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 3. fda.gov [fda.gov]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Boron testing methods | U.S. Borax [borax.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irjpms.com [irjpms.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. usp.org [usp.org]
- 18. youtube.com [youtube.com]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. database.ich.org [database.ich.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Potassium 3-thiophenetrifluoroborate
Disclaimer: No specific Safety Data Sheet (SDS) for Potassium 3-thiophenetrifluoroborate was located. This guide is constructed based on the known hazards of closely related potassium organotrifluoroborate compounds. It is imperative to treat this compound with, at a minimum, the same level of caution as these analogues.
Navigating the complexities of novel reagents is the cornerstone of innovation in drug discovery and development. This compound, a versatile building block in organic synthesis, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe and effective use of this compound, grounded in established safety protocols for its chemical class.
Hazard Identification and Risk Assessment: A Proactive Approach
Based on the toxicological data of analogous compounds such as Potassium Phenyltrifluoroborate and Potassium vinyltrifluoroborate, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1]
-
Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.[1]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the nose, throat, and lungs.
A thorough risk assessment should be conducted before commencing any work with this chemical. This involves evaluating the quantities being used, the nature of the experimental procedure, and the existing engineering controls in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Essential to prevent contact with airborne particles or splashes. Goggles provide a more complete seal. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Inspect gloves for any signs of degradation or puncture before each use. |
| Body Protection | Laboratory coat | Should be fully buttoned to provide maximum coverage of personal clothing. |
| Respiratory Protection | N95-rated dust mask or higher | Recommended when handling the solid outside of a certified chemical fume hood to minimize inhalation of fine particles. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures procedural consistency.
3.1. Preparation and Engineering Controls
-
Work Area Designation: All handling of solid this compound should be conducted within a certified chemical fume hood to control dust and vapors.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
-
Gather Materials: Pre-gather all necessary spatulas, weighing papers, and glassware to minimize movement in and out of the fume hood.
3.2. Weighing and Transfer
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Minimize Dust: Open the container in the fume hood. Handle the solid gently to avoid creating airborne dust.
-
Accurate Measurement: Use a clean, dry spatula to weigh the desired amount of the compound.
-
Controlled Transfer: Carefully transfer the weighed solid to the reaction vessel.
-
Secure Storage: Tightly close the container immediately after use and store it in a cool, dry place away from incompatible materials.[2]
3.3. Handling Air-Sensitive Solids
For reactions requiring an inert atmosphere, specialized techniques are necessary.
-
Glovebox: The most reliable method for handling air-sensitive solids is within a glovebox, which provides a controlled inert environment.[3][4][5][6]
-
Schlenk Line: For laboratories equipped with a Schlenk line, the solid can be added to the reaction flask and the flask can be subjected to several vacuum/inert gas cycles to remove atmospheric contaminants.[4][5][6]
The following diagram illustrates the general workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Plan for the Unexpected
4.1. Spills
-
Small Spills: For minor spills within a fume hood, carefully sweep up the solid material, trying to minimize dust generation, and place it in a labeled hazardous waste container.[7][8][9] Decontaminate the area with soap and water.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety office.[10]
4.2. Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated weighing papers, gloves, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Place all solid waste in a clearly labeled, sealed container.[11][12][13]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.[11]
-
Pickup: Arrange for disposal through your institution's hazardous waste management program.[14] Do not dispose of this chemical in the regular trash or down the drain.[15]
By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their synthetic workflows, fostering a culture of safety and scientific excellence.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. acs.org [acs.org]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. tamut.edu [tamut.edu]
- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. acs.org [acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
